Technical Documentation Center

Phenyl 2-aminoacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phenyl 2-aminoacetate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of Phenyl 2-Aminoacetate

For Researchers, Scientists, and Drug Development Professionals Abstract Phenyl 2-aminoacetate, also known as glycine phenyl ester, is a compound of significant interest in organic synthesis and pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 2-aminoacetate, also known as glycine phenyl ester, is a compound of significant interest in organic synthesis and pharmaceutical development. Its role as a key intermediate and a potential prodrug moiety necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of phenyl 2-aminoacetate. It details its chemical identity, core physicochemical parameters, solubility, partitioning behavior, and stability. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all claims are supported by authoritative references.

Chemical Identity and Structure

Proper identification and structural confirmation are the foundational steps in the physicochemical characterization of any compound.

Nomenclature and Identifiers:

  • Systematic IUPAC Name: Phenyl 2-aminoacetate[1]

  • Common Names: Glycine phenyl ester, Phenylglycinate[1]

  • CAS Number: 39229-42-0[1][2]

  • Molecular Formula: C₈H₉NO₂[1]

  • Molecular Weight: 151.16 g/mol [1]

  • SMILES: C1=CC=C(C=C1)OC(=O)CN[1]

  • InChI Key: BXPNTXBBAVYAMD-UHFFFAOYSA-N[1]

Structural Elucidation: The identity and purity of phenyl 2-aminoacetate are typically confirmed using a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and comparison with related compounds like phenyl acetate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the methylene (-CH₂) protons adjacent to the amino group, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon of the ester, the methylene carbon, and the distinct carbons of the phenyl ring.

  • IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching, as well as characteristic peaks for the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (151.16 m/z) would be a primary indicator in the mass spectrum.

Core Physicochemical Properties

The fundamental physical constants of a compound are critical for its handling, formulation, and application. The data presented below are a combination of experimentally determined values for closely related structures and computed predictions for phenyl 2-aminoacetate itself.

PropertyValueSource
Molecular Weight 151.16 g/mol PubChem[1]
Boiling Point Predicted: 277.5 ± 15.0 °CChemDad[3]
Density Predicted: 1.143 ± 0.06 g/cm³ChemDad[3]
pKa Predicted: 3.39 ± 0.10ChemDad[3]
LogP (Octanol/Water) Predicted: 0.6PubChem[1]

Solubility and Partitioning Behavior

The solubility and lipophilicity of a compound are paramount in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Solubility:

  • Water: Phenyl 2-aminoacetate, as an amino acid ester, is expected to be sparingly to moderately soluble in water. Its solubility is significantly influenced by pH.[4] In acidic conditions, the primary amino group will be protonated (-NH₃⁺), increasing its polarity and enhancing aqueous solubility. Conversely, in basic conditions, the compound will exist as the free base, which is less polar.

  • Organic Solvents: It is expected to exhibit good solubility in polar organic solvents like ethanol and methanol, which can engage in hydrogen bonding with the amino group.[4]

Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted LogP value for phenyl 2-aminoacetate is 0.6, suggesting it is a relatively hydrophilic compound.[1] This is lower than the experimental LogP of the parent compound, phenyl acetate (1.49), indicating that the addition of the polar amino group significantly increases hydrophilicity.[5] This property is crucial for predicting its behavior in biological systems, including membrane permeability.

Acid-Base Properties (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. For phenyl 2-aminoacetate, the primary amino group is the key ionizable center. The predicted pKa for the conjugate acid of the amino group is 3.39.[3] This suggests that at physiological pH (~7.4), the amino group will be predominantly in its neutral, unprotonated form (-NH₂). This has significant implications for receptor binding, membrane transport, and formulation strategies.

Stability Profile

The chemical stability of a compound under various conditions is a critical factor for its storage, formulation, and in vivo performance.

Hydrolysis: The ester linkage in phenyl 2-aminoacetate is susceptible to hydrolysis, breaking down into phenol and glycine. This reaction is catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis: The hydrolysis of phenyl esters is known to be base-catalyzed.[6][7] The rate of hydrolysis increases with pH.

  • Temperature Effects: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature.[6]

  • Solid-State Stability: In its solid form and under dry conditions, the compound is expected to be relatively stable. It should be stored in a cool, inert atmosphere.[3]

The stability profile is particularly important if phenyl 2-aminoacetate is being considered as a prodrug, as the rate of hydrolysis will determine the release of the active parent molecule in vivo.

Experimental Protocols

To ensure scientific rigor, the following section details standardized protocols for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

Principle: This method involves the stepwise addition of a titrant (an acid or base) to a solution of the analyte and monitoring the resulting change in pH.[8] The pKa is determined from the inflection point of the titration curve.[9][10]

Methodology:

  • Preparation: Prepare a ~0.01 M solution of phenyl 2-aminoacetate in deionized water.

  • Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[9]

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution. Add the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[9]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.01 M Phenyl 2-aminoacetate Solution C Immerse Electrode & Stir A->C B Calibrate pH Meter B->C D Add 0.1 M HCl Incrementally C->D Repeat until past equivalence E Record pH After Each Addition D->E Repeat until past equivalence E->D Repeat until past equivalence F Plot pH vs. Volume of Titrant E->F G Determine Half-Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination via potentiometric titration.

Determination of LogP by Shake-Flask Method (OECD Guideline 107)

Principle: This classic method involves partitioning the solute between two immiscible phases, n-octanol and water. The concentration of the solute in each phase is measured, and the partition coefficient is calculated.

Methodology:

  • Pre-saturation: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation. Separate the layers.

  • Sample Preparation: Prepare a stock solution of phenyl 2-aminoacetate in the aqueous phase. The concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the layers to separate completely. A centrifuge can be used to aid separation.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of phenyl 2-aminoacetate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Determination_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Saturate n-Octanol with Water D Combine Phases & Analyte A->D B Saturate Water with n-Octanol B->D C Prepare Analyte in Aqueous Phase C->D E Shake to Equilibrate D->E F Separate Phases (Centrifuge if needed) E->F G Measure Concentration in Each Phase (HPLC/UV) F->G H Calculate P = [Octanol]/[Aqueous] G->H I Calculate LogP = log10(P) H->I

Caption: Shake-flask method for LogP determination.

Safety and Handling

For any research involving chemical compounds, safety is the highest priority.

  • Hazards: Based on the related compound phenyl acetate, phenyl 2-aminoacetate should be handled as a combustible liquid that is harmful if swallowed.[11]

  • Precautions:

    • Keep away from heat, sparks, and open flames.[11]

    • Wash skin thoroughly after handling.[11]

    • Do not eat, drink, or smoke when using this product.[11]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[11][12]

  • Storage: Store in a cool, well-ventilated place, preferably under an inert atmosphere to prevent degradation.[3][12]

Researchers should always consult the most current Safety Data Sheet (SDS) for phenyl 2-aminoacetate before use.

Conclusion

This guide has synthesized the available data to present a detailed physicochemical profile of phenyl 2-aminoacetate. The compound's predicted properties—moderate hydrophilicity, a single basic ionization center, and susceptibility to hydrolysis—are key considerations for its application in research and drug development. The provided experimental protocols offer a framework for the empirical validation of these properties, ensuring that researchers can build upon a foundation of scientific accuracy and integrity. A thorough understanding of these characteristics is essential for unlocking the full potential of phenyl 2-aminoacetate as a synthetic intermediate or therapeutic agent.

References

  • The Good Scents Company. (n.d.). Phenyl acetate. Retrieved February 5, 2026, from [Link]

  • Solubility of Things. (n.d.). Phenylglycine. Retrieved February 5, 2026, from [Link]

  • Merck Index. (n.d.). Phenyl Acetate. Retrieved February 5, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-Aminoacetic acid (Glycine). Retrieved February 5, 2026, from [Link]

  • LookChem. (n.d.). 2-Amino-2-phenylacetic acid. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenylglycine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Phenyl acetate. Retrieved February 5, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). METHYL (2-AMINO-PHENYL)-ACETATE. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Phenyl 2-aminoacetate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Phenyl acetate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminophenyl acetate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). CID 450579. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Phenyl phenylacetate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 5, 2026, from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy. Retrieved February 5, 2026, from [Link]

  • Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Spectroscopic characterization of Cu(II) complex of L-phenylalanine and D,L-tryptophan. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. Retrieved February 5, 2026, from [Link]

  • University of Canterbury. (n.d.). Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved February 5, 2026, from [Link]

  • Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved February 5, 2026, from [Link]

  • PubMed. (2012). Synthesis and Spectroscopic Characterization of Diphenylargentate, . Retrieved February 5, 2026, from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved February 5, 2026, from [Link]

  • PubMed. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Technical Analysis: Molecular Structure and Weight of Phenyl 2-Aminoacetate

The following technical guide provides an in-depth analysis of Phenyl 2-aminoacetate (commonly referred to as Phenyl Glycinate ). It distinguishes this specific ester from its structural isomers (e.g., 2-aminophenyl acet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Phenyl 2-aminoacetate (commonly referred to as Phenyl Glycinate ). It distinguishes this specific ester from its structural isomers (e.g., 2-aminophenyl acetate) and the amino acid phenylglycine, addressing a common point of confusion in chemical literature.

Executive Summary

Phenyl 2-aminoacetate (CAS: 39229-42-0) is the phenyl ester of glycine.[1][2] Unlike alkyl esters of amino acids, the phenyl ester moiety imparts significant electrophilicity to the carbonyl carbon, making this molecule a critical substrate for kinetic studies of ester hydrolysis and a "semi-activated" intermediate in peptide synthesis. This guide details its molecular architecture, synthesis, hydrolytic stability, and analytical characterization, designed for application in medicinal chemistry and kinetic profiling.

Molecular Architecture & Isomer Distinction[1]

Structural Identity

The molecule consists of a glycine backbone esterified with a phenol group.[1] It is not chiral (unless isotopically labeled), as the alpha-carbon possesses two hydrogen atoms.[1]

  • IUPAC Name: Phenyl 2-aminoacetate[1]

  • Common Name: Phenyl glycinate; Glycine phenyl ester[2]

  • SMILES: NCC(=O)Oc1ccccc1[1][3]

  • InChIKey: BXPNTXBBAVYAMD-UHFFFAOYSA-N[1]

Critical Disambiguation

Researchers often conflate this molecule with two other isomers.[1] The distinction is vital for accurate reagent selection:

Compound NameStructure DescriptionCAS No.Function
Phenyl 2-aminoacetate Glycine esterified with phenol39229-42-0 Subject of this guide. Kinetic probe, activated ester.
2-Aminophenyl acetate Acetic acid esterified with 2-aminophenol82833-70-3Esterase substrate, fluorescent probe precursor.[1]

-Phenylglycine
Amino acid with a phenyl side chain2935-35-5Non-proteinogenic amino acid, chiral building block.[1][4]

Physicochemical Profile

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (IUPAC 2021).[1]

ElementCountAtomic Weight (Da)Subtotal (Da)
Carbon (C)812.01196.088
Hydrogen (H)91.0089.072
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total MW 151.165 g/mol
Key Properties[1]
  • pKa (Conjugate Acid):

    
    .[1] The electron-withdrawing phenyl group lowers the pKa of the amine compared to alkyl glycine esters (typically ~7.6), increasing the fraction of the reactive neutral amine species at physiological pH.
    
  • LogP (Predicted): 0.6 – 0.[1][2]8. Moderately lipophilic due to the phenyl ring, facilitating membrane permeability relative to zwitterionic amino acids.[1]

  • Solubility: Soluble in organic solvents (DCM, EtOAc); moderately soluble in water (hydrolytically unstable at pH > 7).[1]

Synthetic Protocols (Self-Validating)

Two primary routes are recommended. Route A is preferred for scale-up due to cost; Route B is preferred for high purity and mild conditions.[1]

Route A: Acid Chloride Coupling

This protocol utilizes N-protected glycine to prevent self-polymerization, followed by deprotection.[1]

  • Activation: React N-Boc-Glycine with Thionyl Chloride (

    
    ) or Oxalyl Chloride to form the acid chloride.
    
  • Esterification: Treat with phenol in the presence of a base (Triethylamine or Pyridine) in dry Dichloromethane (DCM) at 0°C.

  • Deprotection: Treat the intermediate (N-Boc-Glycine Phenyl Ester) with 4M HCl in Dioxane to yield Phenyl 2-aminoacetate hydrochloride.[1]

Route B: DCC Coupling (Direct Steglich Esterification)

Ideal for small-scale synthesis where generating acid chlorides is undesirable.[1]

  • Reagents: N-Boc-Glycine (1.0 eq), Phenol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq catalyst).

  • Solvent: Dry DCM.

  • Procedure:

    • Dissolve N-Boc-Glycine and Phenol in DCM.[1]

    • Add DMAP.[1]

    • Add DCC dropwise at 0°C. Stir 12h at RT.

    • Filter dicyclohexylurea (DCU) precipitate.[1]

    • Deprotect with TFA/DCM (1:1).[1]

Synthetic Workflow Diagram

Synthesis Start N-Boc-Glycine Activation Activation (DCC/DMAP or SOCl2) Start->Activation Coupling Coupling (+ Phenol) Activation->Coupling Intermediate N-Boc-Phenyl Glycinate Coupling->Intermediate Ester Bond Formation Deprotection Deprotection (HCl or TFA) Intermediate->Deprotection Product Phenyl 2-aminoacetate (HCl Salt) Deprotection->Product Removal of Boc

Figure 1: Step-wise synthesis pathway from protected glycine to the final phenyl ester salt.[1]

Stability & Reactivity: Hydrolysis Kinetics

Phenyl 2-aminoacetate is significantly more reactive toward hydrolysis than methyl or ethyl glycinate.[1] This property makes it a valuable model for studying general base catalysis and esterase activity .[1]

Mechanism of Instability

The phenoxide ion (


) is a better leaving group than an alkoxide (

).[1] Consequently, at pH > 7, the ester undergoes rapid hydrolysis.[1]
  • Spontaneous Hydrolysis: Occurs via direct water attack or hydroxide attack.[1]

  • Catalysis: Imidazole and bicarbonate are known to catalyze this hydrolysis, a feature used to model serine protease active sites [1].[1]

Kinetic Pathway Diagram[1]

Hydrolysis Ester Phenyl 2-aminoacetate (Neutral Species) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack (H2O) Products Glycine + Phenol Transition->Products Collapse (Release PhO-) Catalyst General Base (B:) (e.g., Imidazole, OH-) Catalyst->Transition Proton Abstraction

Figure 2: Hydrolysis mechanism highlighting the susceptibility to base catalysis.

Analytical Characterization

To validate the identity of synthesized Phenyl 2-aminoacetate, compare experimental data against these reference values.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (for the HCl salt).[1]
NucleusShift (

ppm)
MultiplicityAssignment
1H 8.40Broad s (3H)

(Ammonium)
1H 7.45 - 7.10Multiplet (5H)Aromatic Protons (Phenyl ring)
1H 4.15Singlet (2H)

-CH2 (Glycine methylene)
13C 167.5SingletCarbonyl (C=O)
13C 150.2SingletAromatic C-O (Ipso)
13C 129.8, 126.5, 121.4SingletsAromatic CH
13C 40.5Singlet

-CH2
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)[1]

  • Expected Ion:

    
    
    
  • m/z Value: 152.07

  • Fragmentation: Loss of phenol (94 Da) may be observed, leaving the glycine acylium ion (m/z 58).[1]

References

  • Wright, M. R. (1968).[1] Kinetics of the hydrolysis of phenyl glycinate. Journal of the Chemical Society B: Physical Organic.

  • PubChem. (2025).[1][2] Phenyl 2-aminoacetate Compound Summary. National Library of Medicine.[1] [1]

  • Fersht, A. R., & Jencks, W. P. (1970).[1] The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer. Journal of the American Chemical Society.[1] (Contextual reference for ester hydrolysis mechanisms).

  • BLDpharm. (2024).[1] Product Datasheet: Phenyl 2-aminoacetate (CAS 39229-42-0).[1][2][5]

Sources

Foundational

Solubility Profile of Phenyl 2-Aminoacetate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and formulation. Phenyl 2-aminoacetate, also known as glycine phenyl ester, is a key structural motif and intermediate in medicinal chemistry. This technical guide provides a comprehensive analysis of its solubility characteristics in a range of common organic solvents. In the absence of extensive published quantitative data, this guide synthesizes information from analogous compounds, physicochemical property analysis, and established solubility theories to present a predictive solubility profile. Furthermore, it offers detailed, field-proven methodologies for the experimental determination and quantification of phenyl 2-aminoacetate solubility, empowering researchers to generate precise data for their specific applications.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a drug to be effective, it must first be in a dissolved state to be absorbed and exert its pharmacological effect. For an intermediate like phenyl 2-aminoacetate, its solubility profile dictates the choice of solvents for synthesis, purification, and formulation, directly impacting process efficiency, yield, and purity.

This guide is designed to serve as a practical resource for scientists and researchers. It moves beyond a simple listing of data to explain the underlying principles governing the solubility of phenyl 2-aminoacetate, enabling informed decision-making in experimental design.

Physicochemical Properties of Phenyl 2-Aminoacetate

A molecule's structure is the primary determinant of its solubility. Phenyl 2-aminoacetate (C₈H₉NO₂) possesses a combination of polar and non-polar features that dictate its interactions with different solvents.

Key Structural Features:

  • Amino Group (-NH₂): A primary amine group that can act as a hydrogen bond donor and acceptor, contributing to polarity.

  • Ester Group (-COO-): A polar functional group that can act as a hydrogen bond acceptor.

  • Phenyl Ring (C₆H₅-): A large, non-polar aromatic ring that contributes to the molecule's hydrophobicity.

These features create a molecule with a moderate overall polarity. The interplay between the polar amino and ester groups and the non-polar phenyl ring will govern its solubility in various organic solvents.

Predicted Physicochemical Properties:

PropertyValueSource
Molecular Weight151.16 g/mol
XLogP30.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area52.3 Ų

The XLogP3 value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character. A positive value indicates a preference for lipophilic environments, but the value is low enough to suggest some degree of solubility in more polar solvents.

Predicted Solubility Profile of Phenyl 2-Aminoacetate

Direct, quantitative solubility data for phenyl 2-aminoacetate in a range of organic solvents is not extensively available in the public domain. However, based on its structure and the principle of "like dissolves like," we can construct a predictive qualitative solubility profile.

General Principles:

  • Polar Solvents (e.g., Methanol, Ethanol): The presence of the amino and ester groups, which can participate in hydrogen bonding, suggests that phenyl 2-aminoacetate should exhibit good solubility in polar protic solvents like methanol and ethanol.

  • Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can interact with the polar functional groups of phenyl 2-aminoacetate through dipole-dipole interactions. The phenyl ring's non-polar nature will also contribute favorably to solubility in these less polar environments. Therefore, moderate to good solubility is expected.

  • Non-polar Solvents (e.g., Hexane, Toluene): The large, non-polar phenyl ring will promote solubility in non-polar solvents. However, the polar amino and ester groups will disfavor interaction with these solvents. Consequently, phenyl 2-aminoacetate is expected to have limited solubility in highly non-polar solvents like hexane.

Qualitative Solubility Prediction Table:

SolventPolarity IndexPredicted SolubilityRationale
Hexane0.1LowPrimarily non-polar interactions with the phenyl ring, but the polar amino and ester groups will limit solubility.
Dichloromethane3.1Moderate to HighGood balance of polarity to interact with both the polar and non-polar regions of the molecule.
Ethyl Acetate4.4Moderate to HighThe ester functionality of the solvent can interact favorably with the solute's ester and amino groups.
Acetone5.1Moderate to HighA polar aprotic solvent that can effectively solvate the polar groups of the molecule.
Ethanol5.2HighA polar protic solvent capable of hydrogen bonding with the amino and ester groups.
Methanol6.6HighSimilar to ethanol, its high polarity and hydrogen bonding ability should lead to good solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following section details a robust, self-validating workflow for determining the equilibrium solubility of phenyl 2-aminoacetate.

The Equilibrium Solubility Method

The principle behind this method is to create a saturated solution of the solute in the solvent of interest at a constant temperature and then accurately measure the concentration of the dissolved solute.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A Add excess Phenyl 2-Aminoacetate to solvent B Agitate at constant temperature (e.g., 24h) A->B Establish equilibrium H Analyze solid phase (e.g., by DSC, XRD) to check for polymorphism A->H Initial state C Allow solid to settle B->C Phase separation D Withdraw aliquot of supernatant C->D Sample collection C->H Final state E Filter through 0.22 µm syringe filter D->E Remove particulates F Dilute sample appropriately E->F Prepare for analysis G Quantify concentration (e.g., by HPLC) F->G Determine solubility

Caption: Workflow for the experimental determination of equilibrium solubility.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • Phenyl 2-aminoacetate (of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Thermostatically controlled shaker or magnetic stirrer with a water bath

  • Calibrated thermometer

  • Syringes and 0.22 µm syringe filters (compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Slurries: In a series of vials, add a pre-weighed excess amount of phenyl 2-aminoacetate to a known volume of each organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for a sufficient period to reach equilibrium (typically 24-72 hours). Causality Insight: Constant agitation and temperature control are critical to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Trustworthiness Check: Avoid disturbing the settled solid to prevent contamination of the sample with undissolved material.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any fine, undissolved particles. The filter material should be chosen for its compatibility with the solvent to avoid introducing extractables.

  • Sample Preparation for Analysis: Accurately weigh the filtered sample. Dilute the sample gravimetrically with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of phenyl 2-aminoacetate.

Analytical Quantification by HPLC

A robust and validated analytical method is paramount for accurate solubility determination. Reverse-phase HPLC with UV detection is a common and reliable technique for quantifying aromatic compounds like phenyl 2-aminoacetate.

Example HPLC Method Parameters (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid to ensure consistent ionization of the amino group). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of phenyl 2-aminoacetate (likely around 254 nm due to the phenyl ring).

  • Column Temperature: 25 °C

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the solubility data.

Factors Influencing the Solubility of Phenyl 2-Aminoacetate

Several factors can influence the solubility of phenyl 2-aminoacetate, and understanding these is key to manipulating and controlling its dissolution.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[1] This is because the dissolution process is often endothermic. The extent of this effect should be determined experimentally by measuring solubility at different temperatures.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar and non-polar regions of phenyl 2-aminoacetate will be the most effective.

  • pH: The amino group of phenyl 2-aminoacetate is basic and can be protonated at acidic pH. The resulting salt form would be expected to have significantly different solubility, particularly in polar solvents.

  • Polymorphism: The presence of different crystalline forms (polymorphs) of phenyl 2-aminoacetate can significantly impact its solubility.[2] Different polymorphs can have different lattice energies, leading to variations in their dissolution behavior. It is crucial to characterize the solid form both before and after the solubility experiment (e.g., using DSC or XRD) to ensure that no phase transformation has occurred.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the solubility profile of phenyl 2-aminoacetate in organic solvents. While a predictive profile has been established based on its physicochemical properties, it is imperative for researchers to perform experimental determinations to obtain precise quantitative data for their specific needs. The detailed methodologies provided herein offer a robust framework for generating such data with a high degree of confidence.

Future work should focus on the experimental determination of the solubility of phenyl 2-aminoacetate in a wider range of solvents and at various temperatures. Additionally, investigating the effect of pH on its aqueous solubility would provide valuable information for formulation development. The application of thermodynamic models could also be explored to further refine the predictive understanding of its solubility behavior in mixed solvent systems.

References

  • PubChem. (n.d.). Phenyl 2-aminoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Hydrolysis Kinetics of Glycine Phenyl Ester Derivatives

Executive Summary Glycine phenyl ester (GPE) derivatives represent a critical class of intermediates in peptide synthesis and prodrug design. Their thermodynamic stability is governed by a delicate interplay between the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycine phenyl ester (GPE) derivatives represent a critical class of intermediates in peptide synthesis and prodrug design. Their thermodynamic stability is governed by a delicate interplay between the nucleophilicity of the solvent (water/hydroxide), the electrophilicity of the carbonyl carbon, and the unique ionization state of the


-amino group.

Unlike simple aliphatic esters, amino acid esters exhibit complex pH-rate profiles due to the inductive effect of the protonated ammonium group (


), which significantly accelerates hydrolysis. This guide provides a rigorous technical analysis of the thermodynamic parameters governing these systems, offering a self-validating experimental protocol for determining kinetic stability.

Theoretical Framework

The Mechanistic Duality

The hydrolysis of glycine phenyl esters follows a


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). However, the reaction rate is heavily dependent on the protonation state of the 

-amine.
  • Cationic Pathway (

    
    ):  At low pH (
    
    
    
    ), the amine is protonated (
    
    
    ). The positive charge exerts a strong electron-withdrawing inductive effect (-I effect) through the methylene bridge, significantly increasing the electrophilicity of the carbonyl carbon. This makes the ester highly susceptible to nucleophilic attack by water or hydroxide.
  • Neutral Pathway (

    
    ):  At high pH (
    
    
    
    ), the amine is neutral (
    
    
    ). The inductive effect diminishes, and the ester becomes more stable, although alkaline hydrolysis eventually dominates due to high
    
    
    .
Hammett Structure-Reactivity Relationships

For phenyl ester derivatives, the stability is further modulated by substituents on the phenyl ring. This relationship is quantified by the Hammett equation:



  • 
     (Substituent Constant):  Positive for electron-withdrawing groups (e.g., 
    
    
    
    ,
    
    
    ), which stabilize the phenoxide leaving group and increase hydrolysis rates.
  • 
     (Reaction Constant):  Positive for ester hydrolysis, indicating the reaction is accelerated by electron withdrawal.
    
Visualizing the Reaction Logic

HydrolysisMechanism Substrate Glycine Phenyl Ester (R-NH3+ form) TS Tetrahedral Intermediate Substrate->TS Nucleophilic Attack (Rate Limiting) Products Glycine + Phenol (Hydrolysis) TS->Products Collapse pH pH / pKa Modulation pH->Substrate Determines Inductive Effect Substituent Phenyl Ring Substituent (σ) Substituent->TS Stabilizes Leaving Group

Figure 1: Mechanistic pathway of glycine phenyl ester hydrolysis highlighting critical modulation factors.

Experimental Methodology: Kinetic Profiling

To accurately determine the thermodynamic stability, one must measure the pseudo-first-order rate constants (


) across a range of temperatures and pH values.
Protocol Design

Objective: Determine activation energy (


), enthalpy of activation (

), and entropy of activation (

).

Reagents:

  • Glycine Phenyl Ester Hydrochloride (Target).

  • Buffer systems: Acetate (pH 4-5), Phosphate (pH 6-8), Borate (pH 9-10). Note: Avoid amine-based buffers (Tris) to prevent aminolysis side reactions.

  • Ionic Strength Adjuster: KCl (maintain

    
    ).
    

Workflow:

  • Stock Preparation: Dissolve ester in Acetonitrile (ACN) to create a 10 mM stock.

  • Reaction Initiation: Inject 50

    
    L stock into 2.5 mL pre-thermostated buffer in a quartz cuvette. Final concentration 
    
    
    
    mM.
  • Monitoring: Track the release of the phenol leaving group via UV-Vis spectroscopy.

    • Unsubstituted Phenol:

      
       nm (pH dependent).
      
    • p-Nitrophenol:

      
       nm (yellow, highly sensitive).
      
  • Data Acquisition: Record Absorbance (

    
    ) every 30 seconds for 5 half-lives.
    
Workflow Diagram

ExperimentalWorkflow Prep 1. Stock Prep (10mM in ACN) Injection 3. Injection (t=0) Prep->Injection Incubation 2. Thermostating (Buffer + KCl, T1...T4) Incubation->Injection Detection 4. UV-Vis Monitoring (Isosbestic Point or λmax) Injection->Detection Analysis 5. Data Fitting (ln(Ainf - At) vs t) Detection->Analysis

Figure 2: Step-by-step kinetic assay workflow for determining ester stability constants.

Thermodynamic & Kinetic Analysis

Data Processing

Under pseudo-first-order conditions (buffer excess), the integrated rate law is:



Plotting 

vs. time yields a slope of

.[1][2]
Temperature Dependence (Arrhenius & Eyring)

To extract thermodynamic parameters, repeat the kinetics at four temperatures (e.g., 25°C, 35°C, 45°C, 55°C).

Arrhenius Equation:



  • Slope =

    
    
    

Eyring Equation:



  • Slope =

    
    
    
  • Intercept =

    
    
    
Comparative Stability Data

The following table summarizes typical kinetic values for glycine ester derivatives. Note the drastic effect of the electron-withdrawing p-nitro group.

DerivativeSubstituent (

)

(

)
Relative Rate

(pH 7.4, 25°C)
Glycine Ethyl EsterN/A0.121Days
Glycine Phenyl Ester0.0018.5~150Hours
Glycine p-Nitrophenyl Ester0.782,400~20,000Minutes

Table 1: Comparative hydrolysis kinetics of glycine ester derivatives [1, 3].

Interpretation of Thermodynamic Parameters
  • Activation Energy (

    
    ):  Typically 40–60 kJ/mol for phenyl esters. Lower 
    
    
    
    in the protonated form indicates the transition state is stabilized by the proximal ammonium charge [4].
  • Entropy of Activation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Usually negative (
    
    
    
    to
    
    
    J/K·mol).[1][2][3][4][5][6][7] This confirms an associative mechanism where water/hydroxide and the ester form a highly ordered tetrahedral transition state [1].

Implications for Drug Development

Prodrug Design Logic

When using glycine phenyl esters as prodrugs, the goal is to tune the half-life (


) to match the desired pharmacokinetic profile.
  • Too Stable: The drug is not released effectively in vivo.

  • Too Unstable: The drug hydrolyzes in the formulation vial or bloodstream before reaching the target.

Formulation Stability

To maximize shelf-life, formulations of glycine phenyl esters should be maintained at a pH slightly below the


 of the glycine amino group (typically 

for the ester). However, one must balance this against the acid-catalyzed hydrolysis rate. A pH of 3.0–4.0 is often optimal for long-term storage (lyophilized), whereas neutral pH leads to rapid degradation via the unprotonated amine pathway or intermolecular aminolysis (diketopiperazine formation).

DecisionLogic Start Select Glycine Ester Prodrug CheckHalfLife Required t1/2? Start->CheckHalfLife Fast Rapid Release Needed (< 30 mins) CheckHalfLife->Fast Slow Sustained Release Needed (Hours/Days) CheckHalfLife->Slow ActionFast Use p-Nitrophenyl or Electron Deficient Ring Fast->ActionFast ActionSlow Use Unsubstituted Phenyl or Alkyl Ester Slow->ActionSlow

Figure 3: Decision matrix for selecting ester derivatives based on required hydrolytic stability.

References

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Available at: [Link]

  • Studies of Catalysis of the Hydrolysis of Phenyl Glycinate. University of Waikato. Available at: [Link]

  • Hammett Linear Free-Energy Relationships in Biocatalytic Hydrolysis. Journal of Emerging Investigators. Available at: [Link]

  • Arrhenius Parameters for the Alkaline Hydrolysis of Glycine Ethyl Ester. Journal of the Chemical Society B. Available at: [Link]

Sources

Foundational

PKA values and ionization of phenyl 2-aminoacetate

An In-Depth Technical Guide to the pKa Values and Ionization of Phenyl 2-Aminoacetate Authored by a Senior Application Scientist Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization of Phenyl 2-Aminoacetate

Authored by a Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement.[1] This guide provides a comprehensive technical overview of the pKa and ionization behavior of phenyl 2-aminoacetate, a key structural motif in medicinal chemistry. We will explore the theoretical underpinnings of its ionization, present detailed experimental and computational protocols for accurate pKa determination, and analyze its complete ionization profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the ionization properties of amino acid esters and related pharmacophores.

The Central Role of pKa in Modern Drug Development

In pharmaceutical sciences, the extent to which a molecule is ionized at a given pH governs its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The Henderson-Hasselbalch equation provides the fundamental relationship between pH, pKa, and the ratio of the ionized to unionized forms of a drug.[2][3][4] An ionizable molecule's charge state affects its ability to cross biological membranes, its solubility in aqueous environments like blood plasma, and its potential for binding to its therapeutic target.[1][2] Therefore, a precise understanding of a compound's pKa values is not merely an academic exercise but a cornerstone of rational drug design.

Phenyl 2-aminoacetate, as an ester of the simplest amino acid, glycine, serves as an excellent model for understanding the behavior of more complex molecules containing amino acid ester moieties. Its structure presents a primary amine, a group whose basicity is fundamental to its behavior in physiological systems.

Structural Analysis of Phenyl 2-Aminoacetate

Phenyl 2-aminoacetate possesses a single primary functional group capable of ionization within the physiological pH range: the α-amino group. The carboxylic acid group of the parent glycine molecule has been converted to a phenyl ester, which is not ionizable.

  • IUPAC Name: phenyl 2-aminoacetate[5]

  • Molecular Formula: C₈H₉NO₂[5][6]

  • Key Ionizable Group: The α-amino group (-NH₂).

The basicity of the amino group, and thus its pKa (which refers to the pKa of its conjugate acid, -NH₃⁺), is influenced by the electron-withdrawing inductive effect of the adjacent ester carbonyl and the phenyl group. This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton and thereby lowering its pKa compared to a simple alkyl amine.

To establish a baseline, we can compare it to a similar molecule, glycine methyl ester, which has a reported pKa of 7.73 for its amino group.[7] The phenyl group in phenyl 2-aminoacetate is more electron-withdrawing than the methyl group in glycine methyl ester. Consequently, the pKa of the amino group in phenyl 2-aminoacetate is expected to be slightly lower than 7.73.

CompoundIonizable GroupRelevant pKa (approx.)Rationale
Glycineα-ammonium9.60[8]Reference amino acid.
Glycine Methyl Esterα-ammonium7.73[7]Esterification removes the carboxylate's negative charge, which no longer stabilizes the nearby protonated amine, thus lowering its pKa.
Phenyl 2-Aminoacetate α-ammonium ~7.5 (Estimated) The electron-withdrawing phenyl group further destabilizes the protonated amine compared to the methyl ester, suggesting a slightly lower pKa.

Methodologies for pKa Determination

Accurate pKa determination requires robust experimental or well-validated computational methods. The choice of method depends on factors such as compound availability, solubility, and the presence of chromophores.

Experimental Determination of pKa

Experimental methods provide the most reliable pKa values. Potentiometric titration is the gold standard, while spectrophotometry offers a valuable alternative for specific molecules.

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[9] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the ionizable group has been titrated.[10]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Phenyl 2-Aminoacetate in Water prep2 Add excess strong acid (e.g., HCl) to fully protonate the amine prep1->prep2 titrate Titrate with standardized strong base (e.g., NaOH) prep2->titrate monitor Record pH after each addition of titrant titrate->monitor plot Plot pH vs. Volume of Titrant Added monitor->plot derivative Calculate 1st and 2nd derivatives of the curve plot->derivative pka Identify equivalence point (peak of 1st derivative) derivative->pka half_eq pKa = pH at half equivalence point pka->half_eq

Caption: Workflow for pKa determination via potentiometric titration.

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of phenyl 2-aminoacetate hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. The hydrochloride salt ensures the amino group is fully protonated at the start.

  • Titration: Place the calibrated pH electrode and a magnetic stirrer into the sample solution. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) from a burette.

  • Data Recording: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the expected equivalence point.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. For higher accuracy, the equivalence point can be identified as the peak of the first derivative of the titration curve (ΔpH/ΔV).

Causality & Self-Validation: Using the hydrochloride salt ensures the starting species is 100% protonated (-NH₃⁺), providing a clear and unambiguous titration event. The sharpness of the inflection point in the titration curve serves as a validation of the measurement's quality.

UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the molecule have different ultraviolet-visible absorption spectra. The phenyl group in phenyl 2-aminoacetate acts as a chromophore. While the primary ionization is at the amino group, subtle changes in the electronic environment of the phenyl ring between the -NH₃⁺ and -NH₂ states may lead to measurable spectral shifts.

  • Solution Preparation: Prepare a series of buffer solutions with known pH values spanning the estimated pKa (e.g., from pH 6.0 to 9.0 in 0.2 pH unit increments).

  • Sample Addition: Add a small, constant amount of a concentrated stock solution of phenyl 2-aminoacetate to each buffer solution to achieve the same final analyte concentration in all samples.

  • Spectral Acquisition: Measure the absorbance spectrum (e.g., from 200-400 nm) for each buffered sample.

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, where the pKa is the pH at the inflection point of the curve.[11]

Causality & Self-Validation: The method's validity rests on the Beer-Lambert law. The presence of a clear isosbestic point (a wavelength where the absorbance of all samples is identical) in the spectral overlay provides strong evidence that only two species (the protonated and deprotonated forms) are involved in the equilibrium, validating the measurement.

Computational pKa Prediction

In silico methods are invaluable for early-stage drug discovery where physical samples may be limited.[1] These methods calculate the free energy change of the deprotonation reaction.

Quantum Mechanics (QM) Based Methods

Quantum mechanics methods, such as those based on Density Functional Theory (DFT), offer high accuracy by calculating the electronic structure of the molecule.[12] They typically employ a thermodynamic cycle, often a Born-Haber cycle, to calculate the free energy of dissociation in solution.[13]

G cluster_gas Gas Phase Calculations cluster_solv Solvation Calculations cluster_pka pKa Calculation opt_acid Optimize geometry and calculate free energy of protonated species (BH+) delta_g_gas Calculate Gas Phase Free Energy Change (ΔG_gas) opt_acid->delta_g_gas opt_base Optimize geometry and calculate free energy of deprotonated species (B) opt_base->delta_g_gas combine Combine gas phase, solvation, and proton solvation energies to get ΔG_aq delta_g_gas->combine solv_acid Calculate solvation free energy of BH+ using a continuum solvent model delta_g_solv Calculate Solvation Free Energy Change (ΔΔG_solv) solv_acid->delta_g_solv solv_base Calculate solvation free energy of B using a continuum solvent model solv_base->delta_g_solv delta_g_solv->combine pka_calc pKa = ΔG_aq / (2.303 RT) combine->pka_calc

Caption: Quantum mechanics workflow for pKa prediction via a thermodynamic cycle.

Causality & Self-Validation: This approach dissects the complex process of dissociation in water into more manageable components: the intrinsic acidity in the gas phase and the effect of the solvent.[13] The accuracy of the prediction is validated by comparing the results to well-known reference compounds and experimental data when available. Various software packages like Epik can perform these calculations with high throughput for drug-like molecules.[1]

Ionization Profile of Phenyl 2-Aminoacetate

With an estimated pKa of ~7.5 for the conjugate acid of the amino group, we can predict the dominant species of phenyl 2-aminoacetate at different pH values.

  • At Low pH (e.g., pH < 5.5): The solution is highly acidic. The equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ is shifted far to the right. The molecule will be almost entirely in its protonated, cationic form (C₆H₅OCOCH₂NH₃⁺).[14]

  • At Neutral pH (around the pKa, e.g., pH 7.5): The concentrations of the protonated (cationic) form and the deprotonated (neutral) form are equal. This is the region of maximum buffering capacity.[15]

  • At High pH (e.g., pH > 9.5): The solution is basic. The equilibrium is shifted to the left, and the molecule will exist almost exclusively in its deprotonated, neutral form (C₆H₅OCOCH₂NH₂).[14]

The Henderson-Hasselbalch equation quantifies this relationship: pH = pKa + log([R-NH₂] / [R-NH₃⁺])[3]

This allows for the calculation of the percentage of ionization at any given pH. For example, in blood plasma at pH 7.4: 7.4 = 7.5 + log([Neutral Form] / [Cationic Form]) -0.1 = log([Neutral Form] / [Cationic Form]) 10⁻⁰.¹ = [Neutral Form] / [Cationic Form] ≈ 0.79

This indicates that at physiological pH, approximately 56% of phenyl 2-aminoacetate will be in the protonated, cationic form and 44% will be in the neutral form. This near-equal distribution highlights the critical importance of precise pKa knowledge for predicting in vivo behavior.

G cluster_low_ph Low pH (e.g., < 5.5) cluster_pka pH ≈ pKa (e.g., 7.5) cluster_high_ph High pH (e.g., > 9.5) low_ph_node C₆H₅OCOCH₂NH₃⁺ (Cationic Form) >99% pka_node C₆H₅OCOCH₂NH₃⁺ (50%) C₆H₅OCOCH₂NH₂ (50%) low_ph_node->pka_node + OH⁻ - H⁺ high_ph_node C₆H₅OCOCH₂NH₂ (Neutral Form) >99% pka_node->high_ph_node + OH⁻ - H⁺

Caption: Predominant species of phenyl 2-aminoacetate across the pH scale.

Conclusion and Implications for Drug Design

This guide has detailed the theoretical and practical considerations for determining the pKa and understanding the ionization of phenyl 2-aminoacetate. With an estimated pKa of ~7.5, this molecule exists as a mixture of cationic and neutral species under physiological conditions. This dual nature has profound implications for drug development:

  • Solubility: The charged, cationic form will exhibit higher aqueous solubility, which is beneficial for formulation and systemic distribution.

  • Permeability: The uncharged, neutral form will more readily cross lipid bilayer membranes, a requirement for oral absorption and entry into cells.

  • Target Binding: If the target binding site has a specific electrostatic or hydrogen-bonding environment, the ionization state will be critical for affinity and efficacy.

A thorough characterization of the pKa, using the robust experimental and computational methods outlined herein, is an indispensable step in the optimization of any drug candidate containing an amino acid ester scaffold.

References

  • LookChem. (n.d.). 2-Amino-2-phenylacetic acid. Retrieved from [Link]

  • Berg, E. van den, et al. (2019). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

  • Fujita, R., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Stenlid, J. H., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. Diva-portal.org. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan Scientific. Retrieved from [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

  • Chegg.com. (2022). The pKa of glycine methyl ester is 7.73. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl 2-aminoacetate. PubChem Compound Database. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Wallace, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved from [Link]

  • Kromann, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • BIOC*2580: Introduction to Biochemistry. (n.d.). 2 Amino Acid Properties: Polarity and Ionization. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104496809A - Synthesis method of drug intermediate phenyl acetate.
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Retrieved from [Link]

  • Live Biochemistry Review. (2021). Ionization of Amino Acids. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Ionization of amino acids. Retrieved from [Link]

  • Anaesthesia Explained. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Biology LibreTexts. (2024). 2.2: Structure & Function - Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 450579 | C8H9NO2. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determining the pKa's of glycine. Retrieved from [Link]

  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

  • Pearson. (n.d.). Glycine has pKa values of 2.34 and 9.60. At what pH does glycine.... Retrieved from [Link]

  • Pixorize. (2022). Phenylalanine Amino Acids Mnemonic for MCAT. YouTube. Retrieved from [Link]

Sources

Exploratory

Phenyl 2-aminoacetate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical identity, synthesis, properties, and applications of Phenyl 2-aminoacetate, a valuable building block in modern drug discovery and organic synthesis. Introduction Phenyl 2-aminoace...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the chemical identity, synthesis, properties, and applications of Phenyl 2-aminoacetate, a valuable building block in modern drug discovery and organic synthesis.

Introduction

Phenyl 2-aminoacetate, also known by its synonym glycine phenyl ester, is an organic compound that holds significant interest for researchers and professionals in the fields of medicinal chemistry, drug development, and synthetic organic chemistry. As an ester of the simplest proteinogenic amino acid, glycine, and the aromatic alcohol, phenol, this molecule combines the fundamental structural motifs of a primary amine, an ester, and a phenyl group. This unique combination of functional groups makes Phenyl 2-aminoacetate a versatile intermediate for the synthesis of a wide array of more complex molecules, including peptidomimetics, pharmaceutical agents, and other biologically active compounds. This technical guide provides a comprehensive overview of the essential chemical identifiers, synthetic methodologies, physicochemical properties, and key applications of Phenyl 2-aminoacetate, offering a valuable resource for scientists engaged in cutting-edge research.

Chemical Identity and Descriptors

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and experimental reproducibility. Phenyl 2-aminoacetate is cataloged and recognized through a variety of systematic naming conventions and unique identifiers. The most critical of these is the Chemical Abstracts Service (CAS) number, which provides a definitive and universally recognized identifier for this specific chemical substance.

IdentifierValueSource
CAS Number 39229-42-0[PubChem][1]
IUPAC Name phenyl 2-aminoacetate[PubChem][1]
Synonyms Glycine phenyl ester, Phenylglycinate, o-Phenylglycine[PubChem][1]
Chemical Formula C₈H₉NO₂[PubChem][1]
Molecular Weight 151.16 g/mol [PubChem][1]
Canonical SMILES C1=CC=C(C=C1)OC(=O)CN[PubChem][1]
InChI Key BXPNTXBBAVYAMD-UHFFFAOYSA-N[PubChem][1]

Synthesis of Phenyl 2-aminoacetate

The synthesis of Phenyl 2-aminoacetate can be approached through several established esterification methods. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and the need to protect the reactive amino group. A common and effective strategy involves the Fischer-Speier esterification of glycine with phenol in the presence of a strong acid catalyst.[2] However, due to the amphoteric nature of glycine, direct esterification can be challenging as the basic amino group can be protonated by the acid catalyst.[3] Therefore, methods involving the protection of the amino group or the use of more reactive acylating agents are often preferred for higher yields and purity.

General Synthetic Workflow

The synthesis of Phenyl 2-aminoacetate can be conceptualized as a multi-step process that ensures the efficient formation of the desired ester while minimizing side reactions. A logical workflow would involve the protection of the amino group of glycine, followed by the esterification of the carboxylic acid with phenol, and concluding with the deprotection of the amino group to yield the final product.

G cluster_0 Synthesis Workflow N-Protected Glycine N-Protected Glycine Esterification with Phenol Esterification with Phenol N-Protected Glycine->Esterification with Phenol Phenyl N-Protected Glycinate Phenyl N-Protected Glycinate Esterification with Phenol->Phenyl N-Protected Glycinate Deprotection Deprotection Phenyl N-Protected Glycinate->Deprotection Phenyl 2-aminoacetate Phenyl 2-aminoacetate Deprotection->Phenyl 2-aminoacetate

Sources

Foundational

Advanced Protocols for Phenyl Glycinate &amp; Phenylglycine in Peptide Chemistry

The following guide is a technical deep-dive into the application, challenges, and protocols surrounding Phenylglycine (Phg) and its ester derivatives (Phenyl Glycinates ) in peptide chemistry. Racemization Control, Synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical deep-dive into the application, challenges, and protocols surrounding Phenylglycine (Phg) and its ester derivatives (Phenyl Glycinates ) in peptide chemistry.

Racemization Control, Synthetic Utility, and Therapeutic Applications[1]

Executive Summary

Phenylglycine (Phg) and its ester form, Phenyl Glycinate , represent a critical yet notoriously difficult class of non-proteinogenic amino acid building blocks. Essential in the synthesis of glycopeptide antibiotics (e.g., Vancomycin), streptogramins, and modern Antibody-Drug Conjugates (ADCs), the Phg moiety confers unique conformational rigidity and


-stacking capabilities to peptide backbones.

However, the integration of Phg is plagued by a singular, pervasive failure mode: rapid racemization at the


-carbon. The benzylic position renders the 

-proton highly acidic (

vs. 21 for Ala), making standard Fmoc/Boc solid-phase peptide synthesis (SPPS) protocols liable to produce epimeric impurities.

This guide provides a validated technical framework for:

  • Mechanistic control of racemization during coupling.

  • Selection of "Phenyl Glycinate" esters as stable synthetic precursors.

  • Protocol-level workflows for microwave and flow-chemistry integration.

The Core Challenge: Benzylic Racemization

To work with phenyl glycinates is to fight thermodynamics. Unlike aliphatic amino acids, the Phg side chain (a phenyl ring) is directly attached to the


-carbon.
Mechanistic Failure Mode

Upon activation of the carboxyl group (forming an active ester or anhydride), the acidity of the


-proton increases significantly. Basic conditions—standard in Fmoc deprotection (Piperidine) and coupling (DIEA/NMM)—facilitate proton abstraction.
  • The Trap: The resulting carbanion is resonance-stabilized by the adjacent phenyl ring (benzylic stabilization) and the carbonyl group (enolate stabilization), lowering the activation energy for stereoinversion.

RacemizationMechanism L_Phg L-Phenylglycine (Active Ester) Deprotonation Base Abstraction of α-Proton L_Phg->Deprotonation + Base (e.g., Piperidine) Enolate Planar Enolate (Resonance Stabilized) Deprotonation->Enolate Benzylic Resonance Reprotonation Reprotonation (Non-Stereoselective) Enolate->Reprotonation Mix Racemic Mixture (L-Phg + D-Phg) Reprotonation->Mix

Figure 1: Mechanism of base-catalyzed racemization in Phenylglycine derivatives.

Technical Nomenclature: Esters vs. Residues

In industrial sourcing and synthesis, the terminology is distinct:

TermStructureRole in Chemistry
Phenylglycine (Phg)

The final residue in the peptide chain.[1][2] Prone to racemization.[3]
Phenyl Glycinate

The ester precursor (e.g., Methyl Phenyl Glycinate).[1][2] Used as a stable starting material or in radical-mediated assembly.[4]
N-Phenylglycine

A glycine derivative (aniline-like).[1][2] Used in photoredox catalysis, not typically as a chiral peptide building block.

Key Insight: Drug development professionals often source Methyl D-4-hydroxyphenyl glycinate as the raw material to synthesize Amoxicillin or specialized peptide linkers, converting the ester to the acid in situ or protecting it for SPPS.

Validated Coupling Protocols

Standard protocols (HBTU/DIEA) result in 10–30% epimerization of Phg residues. The following protocols reduce this to <1%.

Protocol A: The "Collidine/TMP" Method (Gold Standard)

This method relies on replacing strong tertiary bases (DIEA, NMM) with weaker, sterically hindered bases like 2,4,6-Trimethylpyridine (TMP/Collidine) .

  • Coupling Reagent: COMU or HATU.

  • Base: TMP (Collidine) or DMP (2,6-Lutidine).

  • Solvent: DMF/DCM (1:1).

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-Phg-OH (3 eq) and COMU (3 eq) in DMF.

  • Base Addition: Add TMP (3 eq) immediately before adding to the resin. Do not pre-incubate for >30 seconds.

  • Coupling: Add mixture to resin. Shake for 30–60 minutes.

  • Rationale: TMP (

    
    ) is basic enough to activate the ester but insufficiently basic to effectively deprotonate the benzylic 
    
    
    
    -carbon of the activated species.
Protocol B: DEPBT (Base-Free Option)

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) serves as both coupling reagent and racemization suppressor.

  • Reagent: DEPBT (3 eq).

  • Base: None (or minimal DIPEA, only if necessary for solubility).

  • Mechanism: DEPBT releases a phosphonate leaving group that is less electron-withdrawing than the OBt/OAt esters formed by HBTU/HATU, reducing the acidity of the

    
    -proton during the transition state.
    
Protocol C: Microwave-Assisted Synthesis

Microwave energy accelerates coupling but also accelerates racemization.

  • Critical Adjustment: Use DMTMM-BF

    
      (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate) as the coupling reagent.
    
  • Conditions: 50°C, 22 Watts.

  • Result: Maintains >99% diastereomeric purity where standard HBTU/Microwave fails.

Experimental Workflow: Decision Tree

Use this logic flow to select the correct chemistry for your specific Phg-containing peptide.

PhgWorkflow Start Start: Phg Coupling Required Pos Is Phg at C-Terminus? Start->Pos Resin Use 2-CTC Resin (Loading < 0.5 mmol/g) Pos->Resin Yes (Racemization Risk High) Internal Is Phg Internal? Pos->Internal No Method Select Coupling Method Resin->Method Internal->Method Std Standard SPPS (Room Temp) Method->Std Conventional Micro Microwave SPPS (Heated) Method->Micro High Throughput ProtocolA Protocol A: COMU + TMP (Collidine) Std->ProtocolA Preferred ProtocolB Protocol B: DEPBT (No Base) Std->ProtocolB Alternative ProtocolC Protocol C: DMTMM-BF4 + NMM (Max 50°C) Micro->ProtocolC Mandatory

Figure 2: Decision matrix for incorporating Phenylglycine into peptide sequences.

Emerging Applications: Flow Chemistry & Conjugates

Recent literature highlights the use of Phenyl Glycinate Esters in continuous flow synthesis to generate libraries of indole-derivatives and peptide-drug conjugates.

  • Radical-Mediated Assembly: N-phenyl glycinate esters can undergo photoredox catalysis to form

    
    -amino radicals. These radicals can be coupled with aryl thianthrenium salts to create complex non-canonical amino acid derivatives, which are then hydrolyzed to the free acid for peptide insertion.
    
  • Flow Synthesis: Using micro-flow reactors allows for the rapid generation of Phg-derivatives with precise residence times (e.g., 90 min at 110°C) that minimize thermal exposure and subsequent racemization compared to batch processes.

Data Summary: Reagent Performance

Comparison of racemization levels for Fmoc-Phg-OH coupling onto H-Phe-OMe.

Coupling ReagentBaseSolvent% DL-Epimer (Racemization)
HBTU DIEA (2 eq)DMF18.5% (Fail)
HATU DIEA (2 eq)DMF12.0% (Fail)
DIC HOBtDMF4.5% (Risk)
COMU TMP (Collidine) DMF< 0.5% (Pass)
DEPBT NoneTHF/DMF< 0.2% (Pass)
DMTMM-BF

NMMDMF (MW 50°C)< 1.0% (Pass)

References

  • Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters. Link

  • Elsawy, M. A., et al. (2012). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science. Link

  • Al Toma, R. S., et al. (2015). "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports. Link

  • Dong, B., et al. (2024).[4][5] "Stabilized Carbon Radical‐Mediated Assembly of Arylthianthrenium Salts, Alkenes and Amino Acid/Peptide Derivatives." Advanced Science. Link[4]

  • Cambié, D., et al. (2016).[6] "Applications of continuous-flow photochemistry in organic synthesis, material science, and water treatment." Chemical Reviews. Link

Sources

Exploratory

Reactivity profile of phenyl esters compared to alkyl esters

An In-depth Technical Guide to the Reactivity Profile of Phenyl Esters Compared to Alkyl Esters Introduction Esters are a cornerstone functional group in organic chemistry, prevalent in natural products, pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Phenyl Esters Compared to Alkyl Esters

Introduction

Esters are a cornerstone functional group in organic chemistry, prevalent in natural products, pharmaceuticals, polymers, and agrochemicals.[1] Their synthesis and reactions are fundamental to the work of researchers and drug development professionals. While the general reactivity of esters is well-understood, a nuanced appreciation of the structural factors that govern their behavior is critical for rational molecular design and synthesis. This guide provides an in-depth comparison of the reactivity profiles of two major classes of esters: phenyl esters and alkyl esters.

The substitution of an aromatic phenyl group for an aliphatic alkyl group on the ester oxygen profoundly alters the molecule's electronic properties and, consequently, its chemical behavior. Phenyl esters are not merely aromatic analogues of their alkyl counterparts; they are "activated" systems with significantly enhanced reactivity. Understanding the causality behind this activation—rooted in electronic effects, leaving group stability, and steric factors—is paramount for leveraging these differences in complex synthetic applications, from peptide coupling to prodrug design.

The Foundation: Nucleophilic Acyl Substitution in Esters

The characteristic reaction of esters is nucleophilic acyl substitution. This process is not a one-step displacement but proceeds via a well-established addition-elimination mechanism involving a tetrahedral intermediate.[2][3] The electrophilicity of the carbonyl carbon and the stability of the leaving group are the two primary factors governing the reaction rate.

A generalized mechanism involves two key steps:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient, sp³-hybridized tetrahedral intermediate.[2]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl π-bond and expelling the alkoxy (RO⁻) or phenoxy (ArO⁻) group.

The overall efficiency of this process is dictated by how readily each step occurs. A more electrophilic carbonyl carbon accelerates the initial attack, while a more stable, weaker base leaving group facilitates the collapse of the intermediate.[4][5]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R R C1 C O1 O C1->O1 OR_prime OR' Nu Nu:⁻ Nu->C1 1. Addition R2 R C2 C O2 O⁻ OR_prime2 OR' Nu2 Nu C3 C C2->C3 2. Elimination R3 R O3 O C3->O3 Nu3 Nu LG ⁻:OR'

Caption: Generalized mechanism for nucleophilic acyl substitution.

A Head-to-Head Comparison: Phenyl vs. Alkyl Esters

The distinct reactivity profiles of phenyl and alkyl esters can be rationalized by examining three core physicochemical properties.

Electronic Effects: The Electrophilicity of the Carbonyl Carbon

The susceptibility of the carbonyl carbon to nucleophilic attack is directly proportional to its partial positive charge (δ+).

  • Phenyl Esters: The phenoxy group (-OAr) is significantly more electron-withdrawing than an alkoxy group.[6] This is due to the inductive effect of the sp²-hybridized carbons of the aromatic ring. This effect withdraws electron density from the ester oxygen, which in turn withdraws density from the carbonyl carbon, making it more electrophilic and reactive.[7]

  • Alkyl Esters: Alkoxy groups (-OR) are generally considered weakly electron-donating through induction and hyperconjugation. This slightly reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic compared to a phenyl ester.

Ester TypeSubstituent on OxygenElectronic Effect on CarbonylCarbonyl Electrophilicity
Phenyl Ester Phenyl (Aryl)Electron-withdrawing (Inductive)Increased
Alkyl Ester AlkylElectron-donating (Inductive)Decreased
Leaving Group Ability: The Role of pKa

The rate-determining step in many nucleophilic acyl substitutions is the departure of the leaving group. The cardinal rule is that good leaving groups are weak bases .[4][5] We can predict the stability of a leaving group by looking at the pKa of its conjugate acid. A lower pKa signifies a stronger acid, and therefore a weaker, more stable conjugate base.

  • Phenyl Esters: The leaving group is a phenoxide ion (C₆H₅O⁻). Its conjugate acid, phenol (C₆H₅OH), is significantly more acidic than a typical alcohol.

  • Alkyl Esters: The leaving group is an alkoxide ion (RO⁻). Its conjugate acid is an alcohol (ROH), which is a much weaker acid than phenol.

This difference in acidity means the phenoxide ion is a much weaker base than the alkoxide ion, and therefore a far superior leaving group.[8]

Leaving GroupConjugate AcidApproximate pKaBasicity of Leaving GroupLeaving Group Ability
Phenoxide (C₆H₅O⁻)Phenol~10Weak BaseExcellent
Ethoxide (CH₃CH₂O⁻)Ethanol~16Strong BasePoor
Steric Hindrance

Steric hindrance can play a role in modulating reactivity by impeding the approach of the nucleophile to the carbonyl carbon.[9][10] The phenyl group is undeniably bulkier than small alkyl groups like methyl or ethyl.[6] While this could theoretically slow reactions with very large nucleophiles, in most common transformations like hydrolysis and aminolysis, the powerful electronic and leaving group effects far outweigh the steric considerations. The enhanced reactivity of phenyl esters is the dominant characteristic.

Reactivity in Key Transformations

The theoretical principles outlined above manifest in tangible differences in reaction rates and conditions for common ester transformations.

Hydrolysis (Saponification)

Ester hydrolysis, particularly under basic conditions (saponification), is a classic example that highlights the reactivity gap. The reaction proceeds via nucleophilic attack by a hydroxide ion.[11][12]

G cluster_phenyl Phenyl Ester Hydrolysis (Faster) cluster_alkyl Alkyl Ester Hydrolysis (Slower) PE Phenyl Ester Int_P [Tetrahedral Intermediate]⁻ PE->Int_P + OH⁻ Prod_P Carboxylate + Phenoxide Int_P->Prod_P - Phenoxide (Good LG) AE Alkyl Ester Int_A [Tetrahedral Intermediate]⁻ AE->Int_A + OH⁻ Prod_A Carboxylate + Alkoxide Int_A->Prod_A - Alkoxide (Poor LG)

Caption: Comparative hydrolysis pathways for phenyl and alkyl esters.

Due to the increased electrophilicity of the carbonyl carbon and the superior stability of the phenoxide leaving group, phenyl esters hydrolyze significantly faster than alkyl esters under identical conditions.

Aminolysis: The Gateway to Amides

The reaction of esters with ammonia or amines to form amides is known as aminolysis.[13] This reaction is of immense importance in pharmaceutical and materials science. Here, the high reactivity of phenyl esters makes them exceptionally useful as activated acyl donors .

While aminolysis of alkyl esters is often a slow process requiring high temperatures, the reaction with phenyl esters proceeds under much milder conditions.[8][14] This efficiency is why activated phenyl esters (e.g., p-nitrophenyl esters) are routinely used in solid-phase peptide synthesis to form amide bonds cleanly and in high yield.

G cluster_0 Reaction Pathway cluster_phenyl Phenyl Ester cluster_alkyl Alkyl Ester start Amine (R₂NH) + Ester ester_choice Ester Type? start->ester_choice mild_cond Mild Conditions (e.g., Room Temp) ester_choice->mild_cond Phenyl harsh_cond Harsh Conditions (e.g., Heat) ester_choice->harsh_cond Alkyl fast_rxn Fast Reaction mild_cond->fast_rxn product Amide Product fast_rxn->product slow_rxn Slow Reaction harsh_cond->slow_rxn slow_rxn->product

Caption: Decision workflow for aminolysis reaction conditions.

Experimental Protocol: A Self-Validating Comparison of Aminolysis Rates

This protocol is designed to provide a direct, side-by-side comparison of the reactivity of a phenyl ester versus an alkyl ester in an aminolysis reaction. The disparate reaction times required for completion serve as a self-validating demonstration of their differing reactivity profiles.

Objective: To synthesize N-benzylacetamide from benzylamine using both phenyl acetate and ethyl acetate as acyl donors and to compare the reaction progress and conditions.

Materials:

  • Phenyl Acetate

  • Ethyl Acetate

  • Benzylamine

  • Solvent: Acetonitrile (CH₃CN)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile Phase: 30% Ethyl Acetate in Hexane

  • Standard laboratory glassware

Procedure:

  • Reaction Setup (Two parallel reactions):

    • Reaction A (Phenyl Acetate): In a 50 mL round-bottom flask, dissolve phenyl acetate (1.0 eq) in 20 mL of acetonitrile. Add benzylamine (1.0 eq) dropwise at room temperature with magnetic stirring.

    • Reaction B (Ethyl Acetate): In a separate 50 mL round-bottom flask, dissolve ethyl acetate (1.0 eq) in 20 mL of acetonitrile. Add benzylamine (1.0 eq) dropwise at room temperature with magnetic stirring.

  • Reaction Monitoring (Trustworthiness through direct comparison):

    • Immediately after the addition of benzylamine, take a starting TLC sample (t=0) from both reactions.

    • Spot the starting materials (phenyl acetate, ethyl acetate, benzylamine) and the two reaction mixtures on the same TLC plate.

    • Monitor both reactions every 15 minutes for the first hour, and then hourly. Visualize the TLC plates under UV light (254 nm). The disappearance of the starting materials and the appearance of a new, lower Rf product spot (N-benzylacetamide) indicates reaction progress.

    • Expected Observation: Reaction A (phenyl acetate) should show significant product formation and consumption of starting materials within 1-2 hours at room temperature. Reaction B (ethyl acetate) will show very little to no progress.

  • Driving the Alkyl Ester Reaction:

    • After 2 hours, if Reaction B shows minimal progress as expected, equip the flask with a reflux condenser and heat the reaction to reflux (~82°C).

    • Continue to monitor Reaction B by TLC hourly. The elevated temperature is necessary to overcome the higher activation energy for the aminolysis of the less reactive alkyl ester.

  • Work-up and Isolation (Identical for both reactions once complete):

    • Once a reaction is deemed complete by TLC, cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove any unreacted benzylamine, followed by a saturated NaHCO₃ wash, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-benzylacetamide product.

Causality of Experimental Choices:

  • Solvent: Acetonitrile is chosen as a polar aprotic solvent to prevent it from participating in the reaction while effectively solvating the reactants.[14]

  • Stoichiometry: A 1:1 stoichiometry is used for a clear comparison of the intrinsic reactivity of the esters.

  • Monitoring: TLC provides a simple, visual, and semi-quantitative method to track the reaction in real-time, making the difference in reactivity immediately apparent.

  • Heating: The deliberate heating of the alkyl ester reaction is not just a procedural step; it is a direct consequence of its lower reactivity and serves to confirm the initial hypothesis.

G start Prepare Two Reactions: A: Phenyl Acetate + Benzylamine B: Ethyl Acetate + Benzylamine monitor_rt Monitor A & B at Room Temp via TLC (Hourly) start->monitor_rt check_A Reaction A Complete? monitor_rt->check_A check_B Reaction B Progressing? monitor_rt->check_B check_A->monitor_rt No workup_A Workup & Isolate Product from A check_A->workup_A Yes heat_B Heat Reaction B to Reflux (~82°C) check_B->heat_B No monitor_B_heat Monitor B at Reflux via TLC (Hourly) check_B->monitor_B_heat Yes (Slowly) heat_B->monitor_B_heat check_B2 Reaction B Complete? monitor_B_heat->check_B2 check_B2->monitor_B_heat No workup_B Workup & Isolate Product from B check_B2->workup_B Yes end Compare Yield & Purity workup_A->end workup_B->end

Caption: Experimental workflow for comparative aminolysis.

Conclusion and Outlook

The reactivity of an ester is not a monolithic property but a tunable feature governed by its structure. Phenyl esters are fundamentally more reactive than their alkyl counterparts in nucleophilic acyl substitution reactions. This heightened reactivity is a direct and predictable consequence of two synergistic factors: the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the phenoxy group, and the superior stability of the phenoxide anion as a leaving group.

For researchers, scientists, and drug development professionals, this understanding is not merely academic. It informs the rational design of synthetic routes, enabling the selection of "activated esters" for efficient amide bond formation under mild conditions. Furthermore, in the field of medicinal chemistry, manipulating ester reactivity is a key strategy in prodrug design, where the rate of in vivo hydrolysis must be precisely controlled to optimize drug delivery and efficacy.[9] By mastering these core principles, scientists can better predict and control chemical transformations, accelerating the pace of discovery and innovation.

References

  • A Comparative Guide to the Reactivity of Phenyl Acetoacetate and Methyl Acetoacet
  • Understanding the reactivity of Phenyl acetoacet
  • The ammonolysis of esters in liquid ammonia.
  • Hydrolysis Risks: Why Certain Esters Break Down in W
  • Green and Simple method for the synthesis of Phenolic esters and their c
  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbon
  • Ester Hydrolysis: Acid and Base-C
  • What Makes A Good Leaving Group?. Master Organic Chemistry.
  • Basic Hydrolysis of Esters - Saponific
  • Chemistry of Esters. Chemistry LibreTexts.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
  • Structure of the two transition states A = (ester hydrolysis) and C = (esterification) leading to the presumed tetrahedral intermediate B.
  • Leaving group. chemeurope.com.
  • Nucleophilic acyl substitution reactions. Chemistry LibreTexts.
  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. PMC - NIH.
  • Nucleophilic Acyl Substitution. BYJU'S.
  • Esters Hydrolysis R
  • Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

Sources

Foundational

Crystallographic and Conformational Analysis of Phenyl 2-Aminoacetate

An In-depth Technical Guide: Audience: Researchers, Scientists, and Drug Development Professionals Abstract Phenyl 2-aminoacetate, the phenyl ester of glycine, is a fundamental scaffold in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 2-aminoacetate, the phenyl ester of glycine, is a fundamental scaffold in medicinal chemistry and materials science. Its structural and conformational properties are critical determinants of its interaction with biological targets and its utility in the design of novel compounds. This technical guide provides a comprehensive overview of the crystallographic data and conformational landscape of phenyl 2-aminoacetate. We will explore its solid-state architecture, the intramolecular forces governing its preferred shapes, and the computational and experimental methodologies used to elucidate these properties. This document is intended to serve as a foundational resource for professionals leveraging this versatile molecule in research and development.

Introduction: The Scientific Imperative

In the field of drug development, understanding the three-dimensional structure of a molecule is not merely academic; it is the cornerstone of rational design. The phenyl 2-aminoacetate moiety is present in numerous compounds of pharmacological interest, where its orientation and flexibility can dictate binding affinity and specificity. The ester linkage provides a specific geometry, while the phenyl and amino groups offer sites for crucial hydrogen bonding and π-stacking interactions. A thorough analysis of its crystallographic packing and conformational preferences in different environments is therefore essential for predicting its behavior and for engineering derivatives with enhanced therapeutic profiles.

Crystallographic Data: The Molecule in a Solid State

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's structure in the solid phase. This data is the gold standard for defining bond lengths, bond angles, and the specific conformation adopted within a crystal lattice.

Crystal System and Intermolecular Forces

The crystal structure of these amino acid derivatives is heavily influenced by a network of intermolecular forces. In the case of the hydrochloride salt, the protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻) are key players. The structure is reinforced by a three-dimensional network of hydrogen bonds, typically involving the amino group as a donor and the chloride ion and carbonyl oxygen as acceptors.[1] These interactions create a highly organized and stable lattice, often forming distinct hydrophilic and hydrophobic layers within the crystal.[1]

Expected Crystallographic Parameters

For researchers seeking to determine the structure, the following parameters would be defined. A summary table is provided to serve as a template for experimental data.

Table 1: Crystallographic Data Template for Phenyl 2-Aminoacetate

ParameterExpected Value / DescriptionSource
Chemical Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [4]
Crystal System To be determined experimentally
Space Group To be determined experimentally
Unit Cell Dimensions
a (Å)To be determined experimentally
b (Å)To be determined experimentally
c (Å)To be determined experimentally
α, β, γ (°)To be determined experimentally
Volume (ų)To be determined experimentally
Z (Molecules/unit cell)To be determined experimentally

Conformational Analysis: The Molecule in Motion

While the crystal structure reveals a single, low-energy state, molecules in solution or in the gas phase exist as an ensemble of interconverting conformers. Understanding this dynamic landscape is crucial for predicting how the molecule will adapt to a receptor's binding pocket.

Key Torsional Angles and Stabilizing Forces

The conformation of phenyl 2-aminoacetate is primarily defined by the rotation around several key single bonds. The most significant are the C-O bond of the ester and the Cα-C bond. Computational studies on the related molecule phenylglycine have shown that specific intramolecular hydrogen bonds are critical for stabilizing certain conformers.[5]

Two primary types of interactions are expected:

  • O-H···N Hydrogen Bond: In conformers where the carboxylic acid is present (as in the parent amino acid), a strong hydrogen bond can form between the hydroxyl proton and the nitrogen lone pair.[5]

  • N-H···π Interaction: The amino group can act as a hydrogen bond donor to the π-electron cloud of the phenyl ring, providing additional stability.[5]

  • N-H···O=C Hydrogen Bond: A common interaction in amino acids and their derivatives, where one of the amino protons forms a hydrogen bond with the carbonyl oxygen.[5]

Experimental vs. Computational Approaches

A dual-pronged approach is necessary for a complete conformational picture.

  • Experimental Methods: Techniques like Fourier transform microwave spectroscopy can identify distinct conformers in the gas phase.[5] In solution, Nuclear Magnetic Resonance (NMR) spectroscopy provides data on average conformations and the energetics of bond rotation.

  • Computational Methods: Quantum mechanics (QM) and molecular mechanics (MM) are powerful tools for mapping the potential energy surface of a molecule.[6] While QM methods offer higher accuracy, classical MM-based molecular dynamics simulations are computationally less expensive and highly effective for exploring the conformational space in the presence of explicit solvent molecules.[6]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Synthesis synthesis Synthesis & Purification nmr NMR Spectroscopy synthesis->nmr Solution State xray X-Ray Crystallography synthesis->xray Solid State landscape Conformational Landscape nmr->landscape xray->landscape model Build 3D Model conf_search Conformational Search (MM) model->conf_search qm_opt Energy Minimization (QM) conf_search->qm_opt qm_opt->landscape binding Binding & Activity Prediction landscape->binding caption Integrated workflow for conformational analysis.

Caption: Integrated workflow combining experimental and computational methods for a comprehensive conformational analysis.

Methodologies and Protocols

Protocol: Synthesis of Phenyl 2-Aminoacetate Hydrochloride

This protocol is based on established methods for the esterification of amino acids.

Objective: To synthesize phenyl 2-aminoacetate hydrochloride from glycine and phenol.

Materials:

  • Glycine

  • Thionyl chloride (SOCl₂)

  • Phenol

  • Anhydrous diethyl ether

  • Anhydrous reaction solvent (e.g., toluene or dichloromethane)

Procedure:

  • Activation of Glycine: In a round-bottom flask under an inert atmosphere (N₂), suspend glycine (1.0 eq) in anhydrous diethyl ether. Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (1.1 eq) dropwise. The glycine will dissolve as it converts to glycyl chloride hydrochloride. Stir for 2-3 hours at room temperature.

  • Solvent Removal: Remove the diethyl ether under reduced pressure to yield crude glycyl chloride hydrochloride as a white solid.

  • Esterification: To the flask containing the glycyl chloride hydrochloride, add anhydrous toluene and phenol (1.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, phenyl 2-aminoacetate hydrochloride, should precipitate. If not, the volume of toluene can be reduced, and the product precipitated by the addition of cold diethyl ether.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted phenol. The product can be further purified by recrystallization from an ethanol/ether solvent system to yield crystalline phenyl 2-aminoacetate hydrochloride.

Protocol: Single-Crystal X-ray Diffraction Workflow

Objective: To determine the three-dimensional structure of a single crystal.

Procedure:

  • Crystal Growth: Grow diffraction-quality single crystals of the synthesized phenyl 2-aminoacetate hydrochloride. This is a critical and often trial-and-error step. Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (e.g., diffusing an anti-solvent like diethyl ether into a concentrated solution in ethanol).

    • Cooling crystallization.

  • Crystal Mounting: Select a suitable crystal (typically <0.5 mm, clear, with well-defined faces) under a microscope and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: The collected diffraction intensities are processed to generate a reflection file. The structure is then "solved" using software programs that can determine the initial phases of the structure factors. This initial model is then "refined" by adjusting atomic positions and displacement parameters to achieve the best possible fit with the experimental data.

G crystal 1. Grow Single Crystal mount 2. Mount on Diffractometer crystal->mount collect 3. Collect Diffraction Data mount->collect process 4. Process Data (Indexing, Integration) collect->process solve 5. Solve Structure (Phase Problem) process->solve refine 6. Refine Model solve->refine validate 7. Validate & Analyze Final Structure refine->validate caption Workflow for Single-Crystal X-ray Crystallography.

Caption: A step-by-step workflow for determining a molecular structure via X-ray crystallography.

Conclusion

The phenyl 2-aminoacetate framework represents a simple yet powerful building block for complex molecular design. This guide has outlined the key theoretical and practical considerations for understanding its structure. While a definitive crystal structure remains to be published in a public database, the principles derived from related molecules provide a robust framework for its analysis. The combination of crystallographic methods to define its solid-state conformation and a blend of experimental and computational techniques to explore its dynamic behavior is essential for fully harnessing its potential in drug discovery and materials science.

References

  • Gudasi, K. B., Patil, M. S., Vadavi, R. S., Shenoy, R. V., Patil, S. A., & Nethaji, M. (2007). X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(1), 172–177. [Link]

  • Bouacida, S., Zitouni, M., Ghalem, S., & Benali-Cherif, N. (2007). dl-Phenylglycinium chloride. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1459–o1460. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12783661, Phenyl 2-aminoacetate. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3866, 2-Phenylglycine. [Link]

  • Sanz, M. E., Cortijo, V., Caminati, W., López, J. C., & Alonso, J. L. (2006). The conformers of phenylglycine. Chemistry (Weinheim an der Bergstrasse, Germany), 12(9), 2564–2570. [Link]

  • Panda, S. S., Basu, S., & Biswal, H. S. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of biomolecular structure & dynamics, 40(1), 1-15. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of Phenyl 2-Aminoacetate Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of phenyl 2-aminoacetate hydrochloride, an important intermediate in pharmaceutical and organic synthesis. The protocol detailed herein utilizes the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of phenyl 2-aminoacetate hydrochloride, an important intermediate in pharmaceutical and organic synthesis. The protocol detailed herein utilizes the robust and efficient thionyl chloride-mediated esterification of glycine with phenol. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step procedure, and outlines essential safety precautions, and methods for purification and characterization of the final product. The information is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically sound resource for the laboratory-scale synthesis of this compound.

Introduction

Phenyl 2-aminoacetate hydrochloride, the hydrochloride salt of the phenyl ester of glycine, is a valuable building block in the synthesis of a variety of organic molecules, including peptides and pharmaceutical agents. The esterification of amino acids is a fundamental transformation in organic chemistry. However, the direct esterification of glycine with phenol presents unique challenges due to the nucleophilicity of the phenolic hydroxyl group.

This guide focuses on a reliable method employing thionyl chloride (SOCl₂) as both the activating agent for the carboxylic acid and the source of the hydrochloride salt. This method is advantageous as it proceeds under relatively mild conditions and typically results in high yields of the desired product. The in-situ formation of the acid chloride intermediate, followed by nucleophilic attack by phenol, drives the reaction to completion. The hydrochloride salt of the amino ester is directly obtained, which is often more stable and easier to handle than the free base.

Reaction Mechanism and Scientific Rationale

The synthesis of phenyl 2-aminoacetate hydrochloride from glycine and phenol using thionyl chloride proceeds through a multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The overall transformation is as follows:

Glycine + Phenol (in the presence of SOCl₂) → Phenyl 2-aminoacetate hydrochloride

The key steps are:

  • Activation of Glycine: Thionyl chloride reacts with the carboxylic acid group of glycine to form a highly reactive acyl chlorosulfite intermediate. This intermediate readily loses sulfur dioxide (SO₂) to form the corresponding acyl chloride. The amino group of glycine is protonated by the hydrogen chloride (HCl) generated during the reaction, protecting it from undesired side reactions.[1][2]

  • Nucleophilic Acyl Substitution: The phenolic hydroxyl group of phenol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride intermediate.

  • Elimination and Product Formation: A chloride ion is eliminated, and subsequent deprotonation of the phenolic proton yields the phenyl ester of glycine. The amino group remains protonated as the hydrochloride salt.

The use of thionyl chloride is particularly effective as it converts the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the nucleophilic attack by the relatively weak nucleophile, phenol.[3] The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of phenyl 2-aminoacetate hydrochloride.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
GlycineC₂H₅NO₂75.077.51 g (0.1 mol)≥99%
PhenolC₆H₆O94.1110.35 g (0.11 mol)≥99%
Thionyl ChlorideSOCl₂118.9714.3 g (8.7 mL, 0.12 mol)≥99%
Diethyl Ether(C₂H₅)₂O74.12~300 mLAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93150 mLAnhydrous
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Suspend Glycine in DCM B Add Phenol A->B Stir C Cool to 0°C B->C D Slowly add Thionyl Chloride C->D via dropping funnel E Warm to Room Temp. D->E Stir for 30 min F Reflux for 2-3 hours E->F G Cool to Room Temp. F->G H Concentrate in vacuo G->H I Triturate with Diethyl Ether H->I J Filter the solid I->J K Wash with Diethyl Ether J->K L Dry under vacuum K->L M Obtain Phenyl 2-aminoacetate HCl L->M N Characterize (NMR, IR, MP) M->N

Sources

Application

Application Note: A Continuous Spectrophotometric Assay for Esterase Kinetics Using Phenyl 2-Aminoacetate

Abstract This application note provides a detailed protocol for the determination of esterase activity using phenyl 2-aminoacetate as a substrate. The enzymatic hydrolysis of phenyl 2-aminoacetate yields phenol, which ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the determination of esterase activity using phenyl 2-aminoacetate as a substrate. The enzymatic hydrolysis of phenyl 2-aminoacetate yields phenol, which can be quantified spectrophotometrically in a continuous or endpoint assay format. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying principles, experimental design, detailed protocols, and data analysis. The methodology described herein is designed to be a self-validating system, ensuring robust and reproducible kinetic data.

Introduction: The Rationale for Phenyl 2-Aminoacetate as an Esterase Substrate

Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological processes, including neurotransmission and drug metabolism.[1][2] The kinetic characterization of these enzymes is fundamental to understanding their biological function and for the development of novel therapeutics. A wide array of substrates has been developed for monitoring esterase activity, each with its own advantages and limitations.[3][4][5]

Phenyl 2-aminoacetate offers a valuable alternative to commonly used substrates like p-nitrophenyl esters.[6][7] Its hydrolysis by esterases yields two products: 2-aminoacetic acid (glycine) and phenol. The production of phenol can be continuously monitored, providing a real-time measurement of enzyme activity. The simplicity of the hydrolysis products and the availability of well-established colorimetric methods for phenol detection make this a versatile and accessible assay.[8][9] This application note will focus on a colorimetric method involving the oxidative coupling of phenol with a suitable reagent to produce a chromophore.

Principle of the Assay

The assay is based on a two-step reaction sequence. First, the esterase catalyzes the hydrolysis of the ester bond in phenyl 2-aminoacetate, releasing phenol and 2-aminoacetic acid. In the second step, the liberated phenol reacts with a chromogenic reagent in the presence of an oxidizing agent to form a colored product. The rate of color formation is directly proportional to the rate of phenol production, and thus to the esterase activity.

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Detection cluster_2 Measurement Phenyl 2-aminoacetate Phenyl 2-aminoacetate Phenol Phenol Phenyl 2-aminoacetate->Phenol Esterase 2-Aminoacetic acid 2-Aminoacetic acid Phenol_2 Phenol Phenol->Phenol_2 Esterase Esterase Colored Product Colored Product Phenol_2->Colored Product Oxidizing Agent Chromogenic Reagent Chromogenic Reagent Chromogenic Reagent->Colored Product Oxidizing Agent Oxidizing Agent Spectrophotometer Spectrophotometer Colored Product->Spectrophotometer Absorbance at λmax

Figure 1: Assay Principle Workflow.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer (plate reader or cuvette-based)

  • Incubator or water bath capable of maintaining the desired assay temperature

  • Calibrated pipettes

  • pH meter

  • Vortex mixer

  • Analytical balance

Reagents
  • Phenyl 2-aminoacetate (CAS: 39229-42-0)[10]

  • Esterase enzyme of interest

  • 4-Aminoantipyrine (4-AAP)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water (ddH₂O)

Protocol: Step-by-Step Methodology

This protocol is designed for a 96-well plate format but can be adapted for cuvette-based assays.

Reagent Preparation

Expert Insight: The stability of phenyl 2-aminoacetate in aqueous solutions can be pH-dependent.[11] Preparing a concentrated stock solution in an organic solvent like DMSO helps to maintain its integrity.

  • Assay Buffer (0.1 M Sodium Phosphate, pH 7.4):

    • Prepare a 0.1 M solution of NaH₂PO₄ and a 0.1 M solution of Na₂HPO₄.

    • Mix the two solutions, monitoring the pH, until a pH of 7.4 is achieved.

    • Filter sterilize if necessary and store at 4°C.

  • Substrate Stock Solution (100 mM Phenyl 2-aminoacetate in DMSO):

    • Accurately weigh the required amount of phenyl 2-aminoacetate.[10]

    • Dissolve in anhydrous DMSO to a final concentration of 100 mM.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme Solution:

    • Prepare a stock solution of the esterase in the assay buffer.

    • The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

  • Colorimetric Reagent A (24 mM 4-Aminoantipyrine):

    • Dissolve the appropriate amount of 4-AAP in the assay buffer.

    • Prepare fresh daily and protect from light.

  • Colorimetric Reagent B (8 mM Potassium Ferricyanide):

    • Dissolve the appropriate amount of K₃[Fe(CN)₆] in the assay buffer.

    • Prepare fresh daily.

Assay Procedure

Trustworthiness through Self-Validation: This protocol includes controls to account for non-enzymatic hydrolysis of the substrate and background absorbance from the assay components.

  • Prepare the Reaction Mixture:

    • In a 96-well plate, prepare the reaction mixtures as outlined in the table below. The final reaction volume is 200 µL.

ComponentTest Wells (µL)Substrate Control (µL)Enzyme Control (µL)Blank (µL)
Assay Buffer140160160180
Enzyme Solution200200
Phenyl 2-aminoacetate (10mM)202000
4-Aminoantipyrine (24 mM)10101010
Potassium Ferricyanide (8mM)10101010
Total Volume 200 200 200 200
  • Initiate the Reaction:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to the "Test Wells" and "Enzyme Control" wells.

    • Mix gently by pipetting or using a plate shaker.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-set to the assay temperature.

    • Measure the absorbance at 510 nm every 30 seconds for 10-15 minutes. The optimal wavelength may vary slightly depending on the specific buffer conditions and should be confirmed by scanning the spectrum of the final colored product.[8]

Data Analysis: From Raw Absorbance to Kinetic Parameters

The initial velocity (v₀) of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the Rate of Reaction:

    • Plot absorbance (510 nm) versus time (minutes) for each well.

    • Determine the slope (ΔAbs/min) of the initial linear phase of the reaction.

    • Correct the rate of the "Test Wells" by subtracting the rates of the control wells.

  • Determine Phenol Concentration:

    • To convert the rate from ΔAbs/min to µmol/min, a standard curve of known phenol concentrations must be generated under the same assay conditions.

  • Michaelis-Menten Kinetics:

    • To determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), perform the assay with varying concentrations of phenyl 2-aminoacetate.[12][13]

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis.[14][15]

    v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

G cluster_0 Experimental Workflow cluster_1 Data Analysis Reagent Prep Reagent Preparation Assay Setup Assay Setup (96-well plate) Reagent Prep->Assay Setup Pre-incubation Pre-incubation Assay Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Kinetic Read Kinetic Measurement Reaction Initiation->Kinetic Read Raw Data Absorbance vs. Time Kinetic Read->Raw Data Data Output Initial Velocity Calculate Initial Velocity (v₀) Raw Data->Initial Velocity MM Plot Michaelis-Menten Plot (v₀ vs. [S]) Initial Velocity->MM Plot Kinetic Params Determine Kₘ & Vₘₐₓ MM Plot->Kinetic Params

Figure 2: Experimental and Data Analysis Workflow.

Key Considerations and Troubleshooting

  • Substrate Solubility: While a DMSO stock is recommended, ensure the final concentration of DMSO in the assay does not exceed 1-2% (v/v) to avoid enzyme inhibition.[6] The solubility of phenyl 2-aminoacetate in aqueous buffers may be limited.[16]

  • pH Optimum: The optimal pH for the esterase should be determined. The colorimetric reaction with 4-AAP is also pH-dependent.

  • Interfering Substances: Compounds that absorb at 510 nm or interfere with the oxidative coupling reaction will affect the assay results.

  • Enzyme Concentration: The enzyme concentration should be chosen such that the reaction rate is linear for a sufficient period.

Conclusion

The use of phenyl 2-aminoacetate as a substrate provides a reliable and continuous method for characterizing esterase kinetics. The protocol detailed in this application note, with its emphasis on appropriate controls and systematic data analysis, offers a robust framework for obtaining high-quality kinetic data. This assay is well-suited for a variety of applications, from basic research to high-throughput screening in drug discovery.

References

  • Gomes, P. A. C., et al. (2021). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules, 26(15), 4583. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12783661, Phenyl 2-aminoacetate. Retrieved from [Link]

  • El-Ghaffar, M. A., & El-Zaher, A. A. (1981). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. Journal of the Association of Official Analytical Chemists, 64(4), 955–958. [Link]

  • Chyan, W., & Raines, R. T. (2018). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 4(11), 1592–1601. [Link]

  • Knapp, M. J., et al. (2020). A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis. Scientific Reports, 10(1), 18341. [Link]

  • Wikipedia. (2024, January 28). Michaelis–Menten kinetics. Retrieved from [Link]

  • Haytowitz, D. B., & Bhagwat, S. (2010). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Analytical and Bioanalytical Chemistry, 397(2), 523–535. [Link]

  • Waleed, A. A., et al. (2014). Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase. Journal of Chemical Society of Pakistan, 36(3). [Link]

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(15), 4933. [Link]

  • Defense Technical Information Center. (2022, August 4). A Colorimetric Esterase Assay. Retrieved from [Link]

  • ResearchGate. (2021, March 8). Bacterial esteraeses: screening methods, enzymatic activity, purification methods and biotechnological applications: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Michaelis-Menten kinetics of free (squares) and immobilized esterase.... Retrieved from [Link]

  • ResearchGate. (2020, September 2). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Retrieved from [Link]

  • MDPI. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. International Journal of Molecular Sciences, 24(3), 2799. [Link]

  • Pudzianowski, A. T., et al. (1998). 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. Journal of Pharmaceutical Sciences, 87(12), 1509–1514. [Link]

  • G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved from [Link]

  • MDPI. (2023, April 5). Determination of Phenol with Peroxidase Immobilized on CaCO3. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Retrieved from [Link]

  • ACS Publications. (1960). Selective Spectrophotometric Method for the Determination of p-Aminophenol. Analytical Chemistry, 32(11), 1482–1485. [Link]

  • USDA Forest Service. (2015). Are colorimetric assays appropriate for measuring phenol oxidase activity in peat soils?. Soil Biology and Biochemistry, 88, 385-387. [Link]

  • ResearchGate. (2021, December 1). Spectrophotometric estimation of para-aminophenol via oxidative coupling reaction with 4-chlororesorcinol –Application to paracetamol preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrates commonly used to test for esterase activity: a p-nitrophenyl.... Retrieved from [Link]

  • ResearchGate. (2009, August 6). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Retrieved from [Link]

  • YouTube. (2016, November 13). Michaelis-Menten Plot: Determine 4 Kinetic Parameters (Part 1). Retrieved from [Link]

  • ResearchGate. (2014, August 6). Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. Retrieved from [Link]

  • ACS Publications. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved from [Link]

  • PubMed. (2012, November 20). Colorimetric paper bioassay for the detection of phenolic compounds. Retrieved from [Link]

  • Ovid. (2010). SPECTROPHOTOMETRIC DETERMINATION OFP-AMINOPHENOL.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 29). Antioxidant properties and potential mechanisms of hydrolyzed proteins and peptides from cereals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, August 12). Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters. Retrieved from [Link]

  • PubMed. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Mechanism and Application of Phenyl Glycinate in Peptide Bond Formation

For Researchers, Scientists, and Drug Development Professionals Abstract The formation of the peptide bond is the fundamental reaction in the synthesis of peptides and proteins, central to numerous applications in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the peptide bond is the fundamental reaction in the synthesis of peptides and proteins, central to numerous applications in drug discovery and development. This document provides a detailed technical guide on the mechanism of peptide bond formation utilizing phenyl glycinate, an archetypal example of an "active ester" strategy. We will explore the underlying chemical principles, provide field-proven insights into the practical challenges, such as racemization, and offer detailed protocols for the synthesis and use of these valuable reagents.

Introduction: The Challenge of Peptide Synthesis

The synthesis of a peptide bond is formally a condensation reaction between the carboxylic acid of one amino acid and the amine group of another, resulting in the elimination of a water molecule.[1] While this appears straightforward, the direct reaction is thermodynamically unfavorable under standard conditions. The primary obstacle is the poor leaving group ability of the hydroxide ion (⁻OH) from the carboxylic acid. To facilitate this reaction, the carboxyl group must be "activated" to create a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amino group.[2]

One of the most established and effective methods for carboxyl activation is the formation of "active esters."[3] In this strategy, the hydroxyl group of the carboxylic acid is replaced by a more acidic, electron-withdrawing group. This application note focuses on the use of phenyl esters of glycine (phenyl glycinate) as a model system to elucidate the mechanism and practical application of this powerful technique. Phenylglycine-containing peptides are of significant interest in medicinal chemistry due to their presence in various antimicrobial and antiviral peptides.

The Mechanism of Peptide Bond Formation via Phenyl Glycinate

The core of the active ester method lies in enhancing the reactivity of the carboxyl group. By converting the carboxylic acid of an N-protected glycine into a phenyl ester, we replace the -OH group with a phenoxy group (-OPh). The phenoxide ion is a significantly better leaving group than the hydroxide ion because its negative charge is stabilized by resonance within the aromatic ring. This makes the carbonyl carbon of the phenyl glycinate highly susceptible to nucleophilic attack.

The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically a tetrahedral addition-elimination pathway.

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the incoming amino acid (or peptide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the N-protected phenyl glycinate. This forms an unstable, tetrahedral intermediate with a negatively charged oxygen atom.

Step 2: Collapse of the Tetrahedral Intermediate and Leaving Group Departure The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the phenoxide leaving group.

Step 3: Deprotonation A final proton transfer from the newly formed peptide bond to a base in the reaction mixture yields the neutral dipeptide.

Peptide_Bond_Formation cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R1 N-Protected Phenyl Glycinate TI Tetrahedral Intermediate R1->TI Nucleophilic Attack (from Amino Acid) R2 Amino Acid (Nucleophile) R2->TI P1 Dipeptide TI->P1 Collapse & Leaving Group Departure P2 Phenol (Leaving Group) TI->P2

Caption: General workflow of peptide bond formation using an active ester.

The Critical Role of the Leaving Group

The efficiency of the active ester method is directly correlated with the acidity of the corresponding phenol (or other alcohol). A more electron-withdrawing substituent on the phenyl ring will increase the acidity of the phenol, stabilize the resulting phenoxide anion, and thus, increase the reaction rate. This is a key principle in the design of peptide coupling reagents.

For instance, the introduction of nitro groups on the phenyl ring dramatically enhances the reactivity of the ester. This is quantitatively illustrated by the relative rates of coupling for different active esters.

Active Ester Leaving GroupAbbreviationRelative Coupling Rate
p-Nitrophenyl-ONp1
Pentachlorophenyl-OPCP3.4
Pentafluorophenyl-OPFP111
Data sourced from a comparative study on active esters in peptide synthesis.[1]

This data clearly demonstrates that pentafluorophenyl esters are significantly more reactive than their p-nitrophenyl counterparts, making them a preferred choice for rapid and efficient peptide couplings.[1]

Field-Proven Insights: The Challenge of Racemization with Phenylglycine

A significant challenge in the synthesis of peptides containing phenylglycine is the propensity for racemization at the α-carbon.[4] The α-proton of phenylglycine is more acidic than that of many other amino acids due to the electron-withdrawing nature of the adjacent phenyl ring. This increased acidity makes it more susceptible to deprotonation, especially under basic conditions, leading to the loss of stereochemical integrity.

The choice of base and coupling reagent during the activation and coupling steps is critical to minimizing racemization. Studies have shown that sterically hindered, weaker bases can significantly reduce the extent of epimerization.[5][6]

BaseCoupling Reagent% Correct Diastereomer
DIPEAHATU85%
TMP HATU 93%
DIPEACOMU 92%
TMP COMU >98%
Data adapted from a study on phenylglycine racemization in Fmoc-based SPPS. DIPEA: N,N-diisopropylethylamine; TMP: 2,4,6-trimethylpyridine.[5]

These findings underscore the importance of carefully selecting reaction conditions to maintain the stereochemical purity of phenylglycine-containing peptides. The combination of a sterically hindered base like TMP and a modern coupling reagent like COMU is highly effective in suppressing racemization.[5][7]

Experimental Protocols

The following protocols provide a general framework for the preparation of an N-protected phenylglycine active ester and its subsequent use in dipeptide synthesis in a solution-phase context.

Protocol 1: Preparation of N-Benzyloxycarbonyl-Glycine p-Nitrophenyl Ester (Z-Gly-ONp)

This protocol describes the synthesis of a common active ester of glycine.

Materials:

  • N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

  • p-Nitrophenol

  • Phosphorous diphenyl ester

  • Mercuric chloride

  • Pyridine

  • Ethyl acetate

  • 2 N HCl

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Ethanol

Procedure:

  • Reflux a mixture of phosphorous diphenyl ester (1.0 eq) and mercuric chloride (1.0 eq) in pyridine for 1 hour.

  • Add p-nitrophenol (1.0 eq) and additional pyridine, and continue refluxing for another hour.

  • Add Z-Gly-OH (1.0 eq) and more pyridine to the reaction mixture and reflux for 1 hour.

  • After the reaction is complete, remove the pyridine by distillation under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the ethyl acetate layer sequentially with 2 N HCl, saturated aqueous NaHCO₃ solution, and water.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ and then remove the ethyl acetate by distillation under reduced pressure.[6]

  • The resulting solid residue can be recrystallized from ethanol to yield pure Z-Gly-ONp.[6]

Protocol 2: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-DL-Phg-Gly-OMe)

This protocol outlines the coupling of an N-protected phenylglycine with a glycine methyl ester.

Materials:

  • Boc-DL-Phg-OH

  • Glycine methyl hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

Workflow:

Dipeptide_Synthesis_Workflow cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling cluster_step4 Step 4: Work-up & Purification cluster_step5 Step 5: Deprotection (Optional) A Dissolve H-Gly-OMe·HCl in DCM B Add TEA/DIEA at 0°C A->B F Add neutralized H-Gly-OMe to the activated Boc-DL-Phg-OH B->F C Dissolve Boc-DL-Phg-OH in DCM D Cool to 0°C C->D E Add DCC solution dropwise D->E E->F G Stir at room temperature for 12-24h F->G H Filter to remove DCU G->H I Wash filtrate (acid, base, brine) H->I J Dry and evaporate solvent I->J K Purify by chromatography J->K L Treat with 50% TFA in DCM K->L M Remove solvent and TFA L->M

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Detailed Procedure:

  • Neutralization of Glycine Methyl Ester:

    • Suspend H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Add TEA or DIEA (1.1 eq) dropwise and stir for 30 minutes at 0°C.

  • Activation of Boc-DL-Phg-OH:

    • In a separate flask, dissolve Boc-DL-Phg-OH (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture.

    • Stir the reaction at 0°C for 30 minutes.

  • Coupling Reaction:

    • Add the neutralized H-Gly-OMe solution from Step 1 to the activated Boc-DL-Phg-OH mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude dipeptide by column chromatography on silica gel.

  • N-terminal Deprotection (Optional):

    • To continue peptide elongation, dissolve the Boc-protected dipeptide in DCM.

    • Add an equal volume of TFA (to make a 50% TFA/DCM solution).[8]

    • Stir at room temperature for 30-60 minutes, monitoring by TLC.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide salt.

Conclusion

The use of phenyl glycinate and other active esters is a cornerstone of chemical peptide synthesis. This method effectively overcomes the thermodynamic barrier of peptide bond formation by introducing a superior leaving group. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with an awareness of potential side reactions like racemization, is crucial for the successful synthesis of complex peptides. The protocols and data presented herein provide a solid foundation for researchers to implement and optimize their peptide synthesis strategies, particularly when incorporating challenging residues like phenylglycine.

References

  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH. BenchChem.
  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of glycine p-nitrophenyl ester. Retrieved from [Link]

  • ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • PubMed. (1990). Methodological Implications of Simultaneous Solid-Phase Peptide Synthesis: A Comparison of Active Esters. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH. BenchChem.
  • RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]

  • ResearchGate. (2015). Peptide Synthesis. Retrieved from [Link]

  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

  • Synfacts. (2021). Peptide Bond Formation by Using p-Nitrophenyl Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. Retrieved from [Link]

Sources

Application

Application Note: Kinetic Analysis of Phenyl 2-Aminoacetate Hydrolysis by α-Chymotrypsin

Introduction The enzymatic hydrolysis of amino acid esters is a fundamental reaction in biochemistry and has significant implications in drug metabolism and pro-drug activation. Phenyl 2-aminoacetate, also known as glyci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enzymatic hydrolysis of amino acid esters is a fundamental reaction in biochemistry and has significant implications in drug metabolism and pro-drug activation. Phenyl 2-aminoacetate, also known as glycine phenyl ester, serves as an excellent model substrate for studying the kinetics of certain proteases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for determining the enzymatic hydrolysis rates of phenyl 2-aminoacetate, with a particular focus on the action of the well-characterized serine protease, α-chymotrypsin.

α-Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine, tryptophan, and phenylalanine.[1] However, its catalytic activity is not limited to amide bonds; it also efficiently hydrolyzes ester bonds, making it a suitable enzyme for this application.[2] The study of the kinetics of this reaction provides valuable insights into enzyme mechanism, substrate specificity, and the effects of potential inhibitors.

Theoretical Background: The Mechanism of α-Chymotrypsin Catalysis

The hydrolysis of phenyl 2-aminoacetate by α-chymotrypsin follows a "ping-pong" mechanism, which involves a two-step process: acylation and deacylation.[3] This mechanism is characteristic of serine proteases and involves a catalytic triad of amino acid residues in the enzyme's active site: serine, histidine, and aspartate.

  • Acylation: The serine residue, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the phenyl 2-aminoacetate substrate. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, releasing the phenol molecule and forming a stable acyl-enzyme intermediate where the 2-aminoacetyl group is covalently bonded to the serine residue.

  • Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. This intermediate quickly breaks down, releasing the 2-aminoacetate (glycine) and regenerating the active enzyme.

The overall reaction can be summarized as follows:

Phenyl 2-aminoacetate + H₂O ---(α-Chymotrypsin)--> Phenol + 2-Aminoacetate

The rate of this reaction can be monitored by measuring the increase in absorbance due to the release of phenol, which has a characteristic UV absorbance maximum.

Experimental Design and Workflow

A continuous spectrophotometric assay is the most convenient method for determining the rate of phenyl 2-aminoacetate hydrolysis. The workflow involves preparing the necessary reagents, setting up the reaction in a temperature-controlled spectrophotometer, and monitoring the change in absorbance over time. From the initial reaction rates, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat) can be determined.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Spectro_Setup Spectrophotometer Setup (Wavelength, Temperature) Reagent_Prep->Spectro_Setup Reaction_Setup Reaction Setup (Cuvette) Spectro_Setup->Reaction_Setup Reaction_Initiation Reaction Initiation (Add Enzyme) Reaction_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (Absorbance vs. Time) Reaction_Initiation->Data_Acquisition Initial_Rate_Calc Initial Rate Calculation Data_Acquisition->Initial_Rate_Calc Kinetic_Param_Det Kinetic Parameter Determination (Kₘ, Vₘₐₓ, k_cat) Initial_Rate_Calc->Kinetic_Param_Det

Caption: Experimental workflow for kinetic analysis.

Detailed Protocols

Materials and Reagents
  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

  • Phenyl 2-aminoacetate hydrochloride (or free base)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Hydrochloric acid (HCl)

  • Calcium chloride (CaCl₂)

  • Ultrapure water

  • UV-transparent cuvettes (1 cm path length)

  • Temperature-controlled UV-Vis spectrophotometer

  • Calibrated micropipettes

  • pH meter

Reagent Preparation
  • Tris Buffer (50 mM, pH 8.0, containing 10 mM CaCl₂):

    • Dissolve 6.057 g of Tris base in approximately 900 mL of ultrapure water.

    • Add 1.47 g of CaCl₂ dihydrate and stir until dissolved.

    • Adjust the pH to 8.0 at 25°C with 1 M HCl.

    • Bring the final volume to 1 L with ultrapure water.

    • Filter the buffer through a 0.22 µm filter.

  • α-Chymotrypsin Stock Solution (1 mg/mL):

    • Prepare a 1 mM HCl solution containing 2 mM CaCl₂.

    • Accurately weigh approximately 1 mg of α-chymotrypsin and dissolve it in 1 mL of the cold 1 mM HCl/2 mM CaCl₂ solution.

    • Keep the enzyme solution on ice at all times. Prepare fresh daily.

  • Phenyl 2-Aminoacetate Stock Solution (100 mM):

    • Accurately weigh 15.12 mg of phenyl 2-aminoacetate (adjust weight if using the hydrochloride salt) and dissolve it in 1 mL of ultrapure water.

    • Prepare serial dilutions of the substrate stock solution in Tris buffer to achieve the desired final concentrations for the assay.

Spectrophotometric Assay Protocol
  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 270 nm . This is a characteristic absorbance wavelength for phenol.[4]

    • Set the temperature of the cuvette holder to 25°C .

  • Reaction Setup:

    • In a 1 cm path length UV-transparent cuvette, add the following:

      • Tris Buffer (50 mM, pH 8.0, 10 mM CaCl₂) to a final volume of 1 mL (adjusting for substrate and enzyme addition).

      • A specific volume of the phenyl 2-aminoacetate working solution to achieve the desired final concentration (e.g., ranging from 0.1 mM to 10 mM for Kₘ determination).

    • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer to equilibrate to 25°C for 5 minutes.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of a freshly diluted α-chymotrypsin solution (e.g., 0.1 mg/mL) to the cuvette.

    • Immediately mix the solution by gentle inversion or with a cuvette stirrer.

    • Start recording the absorbance at 270 nm every 15 seconds for a total of 5-10 minutes. Ensure that the initial phase of the reaction is linear.

  • Blank Measurement:

    • To correct for any non-enzymatic hydrolysis of the substrate, prepare a blank cuvette containing all components except the enzyme.

    • Monitor the absorbance of the blank over the same time period.

Data Analysis
  • Calculate the Initial Rate of Reaction (v₀):

    • Plot the absorbance at 270 nm against time (in seconds).

    • Determine the initial linear slope of this curve (ΔAbs/Δt).

    • Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.

    • Convert the rate from absorbance units per minute to molar concentration per minute using the Beer-Lambert law:

      • v₀ (M/s) = (ΔAbs/Δt) / (ε * l)

      • Where:

        • ε is the molar extinction coefficient of phenol at 270 nm in the assay buffer (to be determined experimentally or from literature).

        • l is the path length of the cuvette (1 cm).

  • Determination of Kinetic Parameters (Kₘ and Vₘₐₓ):

    • Perform the assay with varying concentrations of phenyl 2-aminoacetate.

    • Plot the initial reaction rates (v₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Kₘ and Vₘₐₓ.

    • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

  • Calculation of k_cat:

    • The catalytic rate constant (k_cat), or turnover number, can be calculated using the following equation:

      • k_cat = Vₘₐₓ / [E]

      • Where [E] is the final concentration of the enzyme in the assay.

Data Presentation

The results of the kinetic analysis should be presented in a clear and concise manner. A table summarizing the experimental conditions and the determined kinetic parameters is highly recommended.

ParameterValue
Enzymeα-Chymotrypsin
SubstratePhenyl 2-Aminoacetate
Buffer50 mM Tris, 10 mM CaCl₂, pH 8.0
Temperature25°C
Wavelength270 nm
Kₘ (mM)To be determined experimentally
Vₘₐₓ (µM/s)To be determined experimentally
k_cat (s⁻¹)To be determined experimentally

Visualization of the Catalytic Mechanism

The following diagram illustrates the key steps in the chymotrypsin-catalyzed hydrolysis of phenyl 2-aminoacetate, highlighting the formation of the acyl-enzyme intermediate.

chymotrypsin_mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase Enzyme_Substrate α-Chymotrypsin + Phenyl 2-aminoacetate Enzyme-Substrate Complex Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 Enzyme_Substrate:f1->Tetrahedral_Intermediate1:f0 Nucleophilic attack by Serine Acyl_Enzyme Acyl-Enzyme Intermediate Phenol Tetrahedral_Intermediate1:f0->Acyl_Enzyme:f0 Collapse of intermediate Water_Attack H₂O Acyl_Enzyme:f0->Water_Attack:f0 Water enters active site Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Water_Attack:f0->Tetrahedral_Intermediate2:f0 Nucleophilic attack by Water Enzyme_Product α-Chymotrypsin + 2-Aminoacetate Tetrahedral_Intermediate2:f0->Enzyme_Product:f0 Release of product

Caption: Chymotrypsin catalytic cycle.

Conclusion

This application note provides a robust and detailed protocol for determining the enzymatic hydrolysis rates of phenyl 2-aminoacetate using α-chymotrypsin. The described spectrophotometric assay is a reliable and straightforward method for obtaining key kinetic parameters. This information is crucial for understanding enzyme function, characterizing enzyme inhibitors, and in the broader context of drug development and pro-drug design. By following the outlined procedures, researchers can confidently and accurately assess the kinetics of this important enzymatic reaction.

References

  • Bender, M. L., & Kézdy, F. J. (1965). The Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34(1), 49-76. [Link]

  • Bizzozero, S. A., Baumann, W. K., & Dutler, H. (1982). A new basis for the substrate specificity of chymotrypsin. European Journal of Biochemistry, 122(2), 251-258. [Link]

  • Fersht, A. (1985). Enzyme Structure and Mechanism. W. H. Freeman.
  • Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl acetate with chymotrypsin. Biochemical Journal, 56(2), 288-297. [Link]

  • Kraut, J. (1977). Serine Proteases: Structure and Mechanism of Catalysis. Annual Review of Biochemistry, 46(1), 331-358. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12783661, Phenyl 2-aminoacetate. Retrieved February 5, 2026 from [Link].

  • Walsh, C. (1979).
  • Doc Brown's Chemistry. (n.d.). UV-visible absorption spectrum of phenol. Retrieved February 5, 2026, from [Link]

  • Williams, A. (1970). The hydrolysis of amino-acid esters. Quarterly Reviews, Chemical Society, 24(4), 627-646. [Link]

Sources

Method

Application Note: A Robust Protocol for the Synthesis of Phenyl 2-Aminoacetate from Glycine and Phenol

Abstract Phenyl 2-aminoacetate, a valuable building block in medicinal chemistry and materials science, presents unique synthetic challenges due to the inherent reactivity of its parent molecules, glycine and phenol. Dir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenyl 2-aminoacetate, a valuable building block in medicinal chemistry and materials science, presents unique synthetic challenges due to the inherent reactivity of its parent molecules, glycine and phenol. Direct acid-catalyzed esterification is often inefficient due to the poor nucleophilicity of phenol and the protonation of glycine's amino group under acidic conditions.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of phenyl 2-aminoacetate, navigating these challenges through a robust strategy involving amino-group protection followed by a carbodiimide-mediated esterification and subsequent deprotection. The methodologies described herein are designed to be self-validating, ensuring high yield, purity, and reproducibility for professionals in drug development and organic synthesis.

Introduction: The Synthetic Challenge

The direct esterification of a carboxylic acid and an alcohol, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis.[3][4] However, this reaction is an equilibrium process and is generally inefficient for substrates like phenols. The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to aliphatic alcohols.[2] Furthermore, the reaction requires a strong acid catalyst, which readily protonates the basic amino group of glycine, rendering the carboxyl group less susceptible to nucleophilic attack.[1]

To overcome these obstacles, a multi-step approach is required. The strategy detailed in this guide is centered on two key principles:

  • Protection of the Amino Group: The nucleophilic amino group of glycine is temporarily masked with a protecting group, most commonly the tert-butyloxycarbonyl (Boc) group. This prevents self-reaction and ensures chemoselectivity.[5][6]

  • Activation of the Carboxyl Group: The carboxylic acid of the N-protected glycine is activated to facilitate its reaction with the weakly nucleophilic phenol. This is achieved using a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), which converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[7]

This strategic approach transforms a thermodynamically unfavorable reaction into a high-yielding, kinetically driven process.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages: N-protection of glycine, DCC-mediated esterification with phenol, and N-deprotection to yield the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Esterification cluster_2 Stage 3: Deprotection Glycine Glycine BocGly N-Boc-Glycine Glycine->BocGly  NaOH, Dioxane/H₂O Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->BocGly BocEster N-Boc-phenyl 2-aminoacetate BocGly->BocEster  DCM Phenol Phenol Phenol->BocEster DCC DCC, DMAP (cat.) DCC->BocEster FinalProduct Phenyl 2-aminoacetate (as TFA salt) BocEster->FinalProduct  DCM TFA Trifluoroacetic Acid (TFA) TFA->FinalProduct

Caption: Overall three-stage synthetic workflow.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Stage 1: Synthesis of N-(tert-butoxycarbonyl)glycine (N-Boc-Glycine)

Rationale: The Boc group is an ideal choice for protecting the amino functionality. It is stable under the basic and neutral conditions of the subsequent esterification step but can be cleanly removed under acidic conditions that do not affect the newly formed ester bond.[5]

Protocol:

  • Dissolve glycine (1.0 eq) in a 1M sodium hydroxide solution (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane.

  • Add the (Boc)₂O solution dropwise to the stirring glycine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the glycine spot has disappeared.

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M potassium bisulfate (KHSO₄) solution. A white precipitate will form.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-glycine as a white solid.

Stage 2: Synthesis of N-Boc-phenyl 2-aminoacetate

Rationale: DCC is a powerful dehydrating agent that activates the carboxylic acid of N-Boc-glycine by forming a highly reactive O-acylisourea intermediate.[7] 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the nucleophilic attack of phenol on this intermediate. The main byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.

ReagentMolar Mass ( g/mol )EquivalentsMolarity/Density
N-Boc-Glycine175.181.0-
Phenol94.111.1-
DCC206.331.2-
DMAP122.170.1-
Dichloromethane (DCM)--Solvent

Protocol:

  • To a solution of N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM), add phenol (1.1 eq) and DMAP (0.1 eq).

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 20 minutes. A white precipitate (DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC for the consumption of N-Boc-glycine.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-phenyl 2-aminoacetate. This product is often pure enough for the next step, but can be further purified by flash column chromatography if necessary.

Stage 3: Deprotection to Phenyl 2-aminoacetate

Rationale: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) is commonly used for this purpose as it effectively cleaves the Boc group, and both the excess TFA and the tert-butyl cation byproduct are volatile, simplifying work-up.[5]

Protocol:

  • Dissolve the crude N-Boc-phenyl 2-aminoacetate from the previous step in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is phenyl 2-aminoacetate trifluoroacetate salt. It can be purified by recrystallization or precipitation by adding cold diethyl ether.

Product Purification and Characterization

A systematic approach to purification and characterization is essential to validate the synthesis.

G cluster_0 Analysis Start Crude Phenyl 2-aminoacetate (TFA Salt) Purify Purification (Recrystallization/ Precipitation) Start->Purify Dry Drying under Vacuum Purify->Dry Product Pure Product Dry->Product NMR ¹H and ¹³C NMR Product->NMR Structure Confirmation IR IR Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry Product->MS Molecular Weight Verification

Caption: Workflow for product purification and analysis.

Purification

The final product, as its TFA salt, is typically a solid.

  • Recrystallization/Precipitation: Dissolve the crude salt in a minimal amount of a suitable solvent (e.g., isopropanol) and add a non-solvent (e.g., diethyl ether) until precipitation occurs. Cool to maximize recovery.

  • Filtration: Collect the solid product by vacuum filtration, washing with cold diethyl ether.

  • Drying: Dry the purified solid under high vacuum to remove all residual solvents.

Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.[8][9][10]

TechniqueExpected Data for Phenyl 2-aminoacetate
¹H NMR δ (ppm): ~7.4-7.1 (m, 5H, Ar-H ), ~4.0 (s, 2H, -CH ₂-), ~8.3 (br s, 3H, -NH ₃⁺)
¹³C NMR δ (ppm): ~168 (C=O), ~150 (Ar-C-O), ~129 (Ar-CH), ~126 (Ar-CH), ~122 (Ar-CH), ~42 (-CH₂-)
IR ν (cm⁻¹): ~3100-2800 (br, N-H stretch of amine salt), ~1760 (s, C=O ester stretch), ~1600, 1490 (C=C aromatic stretch)[11]
Mass Spec (ESI+) m/z: Calculated for C₈H₁₀NO₂⁺ [M+H]⁺: 152.07. Found: 152.1

Conclusion

The synthesis of phenyl 2-aminoacetate from glycine and phenol is effectively achieved through a strategic, multi-step protocol that circumvents the limitations of direct esterification. By employing Boc protection of the amine and DCC/DMAP-mediated coupling for ester formation, this method provides a reliable and high-yielding pathway to the desired product. The detailed procedures and characterization data presented in this application note offer researchers a robust and validated system for obtaining this key synthetic intermediate for applications in pharmaceutical and materials development.

References

  • Irreverre, F., et al. (1961). Synthesis of DL-a( mcarboxyphenyl) -glycine. The Journal of Biological Chemistry, 236(4), 1093-1095.

  • Waylander. (2020). Esterification of Glycine. Chemistry Stack Exchange.

  • Master Organic Chemistry. (2022). Fischer Esterification.

  • CN104496809A. Synthesis method of drug intermediate phenyl acetate. Google Patents.

  • CN102249891B. Method for recovering and purifying phenylacetic acid. Google Patents.

  • CN102816076A. Synthetic method of p-hydroxyphenylglycine. Google Patents.

  • Chemistry Steps. (n.d.). Fischer Esterification.

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

  • US1933799A. Process for preparing parahydroxy-phenyl-glycine. Google Patents.

  • Lele, B. S., Gore, M. A., & Kulkarni, M. G. (1999). Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides. Synthetic Communications, 29(10), 1727-1739.

  • Bundgaard, H., & Nielsen, N. M. (1987). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 76(7), 505-512.

  • Sean Chua Chemistry. (2022). A-Level H2 Chemistry: Esterification of Phenols. YouTube.

  • Albericio, F., et al. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(6), 2045-2178.

  • Scharff, M. D., & Fodor, E. (1980). The synthesis of phenyl(2-3H)glyoxal. European Journal of Biochemistry, 105(3), 591-594.

  • ResearchGate. (2006). Synthesis and characterization of (N→B) phenyl[ N-alkyl- N-(2-alkyl)aminodiacetate- O, O′, N]boranes and phenyl[ N-alkyl....

  • Organic Syntheses. (n.d.). DL-PHENYLGLYCINE.

  • Chemistry LibreTexts. (n.d.). Carboxyl protecting groups.

  • NCCHEMISTRY. (2023). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. YouTube.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

  • Black, R. A., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life (Basel), 12(9), 1369.

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems.

  • Wikipedia. (n.d.). Protecting group.

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.

  • Li, K. M., et al. (2010). 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 481-488.

  • Pearson. (2024). Reactions of Amino Acids: Esterification.

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

  • US4584399A. Purification of L-phenylalanine. Google Patents.

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. files/mcmahon/chem345/345-IR-Handout.pdf)

Sources

Application

Application Notes &amp; Protocols: Phenyl Ester Activation for Peptide Fragment Condensation

A Senior Application Scientist's Guide to Convergent Peptide Synthesis Introduction: Beyond Linear Synthesis The stepwise, linear assembly of amino acids on a solid support (Solid Phase Peptide Synthesis, SPPS) has been...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Convergent Peptide Synthesis

Introduction: Beyond Linear Synthesis

The stepwise, linear assembly of amino acids on a solid support (Solid Phase Peptide Synthesis, SPPS) has been the cornerstone of peptide chemistry for decades.[1][2] However, as the target peptide chain elongates, the cumulative impact of incomplete coupling reactions leads to a heterogeneous mixture of deletion sequences that are challenging to purify.[3] For the synthesis of long peptides (>50 amino acids) and small proteins, a more elegant and efficient strategy is often required: Convergent Synthesis , also known as Fragment Condensation .

This approach involves the independent synthesis of several smaller peptide fragments, which are then strategically joined together.[3][4] The core of this strategy lies in the chemoselective activation of the C-terminal carboxyl group of one fragment to facilitate its amide bond formation with the N-terminal amino group of another. This guide focuses on a classic and effective method for this activation: the use of C-terminal phenyl esters . While we will use Phenyl 2-aminoacetate (the phenyl ester of glycine) as a foundational concept, the principles and protocols extend to the C-terminal phenyl ester activation of any peptide fragment.

The Principle of C-Terminal Activation via Phenyl Esters

In any peptide coupling reaction, the carboxylic acid of one amino acid or peptide must be "activated" to make it a better electrophile for the incoming amine nucleophile.[5] In fragment condensation, this activation must be potent enough to ensure high coupling yields but gentle enough to minimize the primary side reaction: epimerization .

Epimerization at the C-terminal residue of the activated fragment is a major risk.[5] The activation of the carboxyl group increases the acidity of the α-proton. Its abstraction can lead to the formation of a planar oxazolone intermediate, which upon re-protonation can yield a mixture of L- and D-isomers, compromising the stereochemical integrity of the final peptide.[5]

Phenyl esters provide a well-balanced activation strategy. The phenoxy group is a good leaving group, rendering the carboxyl carbon sufficiently electrophilic for amidation under controlled conditions. Phenylthioesters are even more reactive and are central to powerful ligation techniques like Native Chemical Ligation (NCL).[6][7]

Mechanism: Phenyl Ester-Mediated Fragment Condensation

The fundamental reaction involves the nucleophilic attack of the free N-terminal amine of one peptide fragment (the "nucleophile fragment") on the activated C-terminal phenyl ester of another (the "electrophile fragment"). The reaction is often catalyzed by a weak base and may include additives like 1-Hydroxybenzotriazole (HOBt) to further suppress epimerization.

Fragment_Condensation_Mechanism Mechanism of Phenyl Ester-Mediated Peptide Coupling cluster_epimerization Side Reaction: Epimerization Fragment1 Fragment 1 (Electrophile) Peptide-C(=O)-OPh Intermediate Tetrahedral Intermediate Fragment1->Intermediate + Fragment 2 Oxazolone Oxazolone Intermediate (Loss of Stereochemistry) Fragment1->Oxazolone Base -H⁺ Fragment2 Fragment 2 (Nucleophile) H₂N-Peptide Fragment2->Intermediate Product Coupled Peptide Peptide-C(=O)-NH-Peptide Intermediate->Product Collapse LeavingGroup Phenol Ph-OH Intermediate->LeavingGroup

Caption: Phenyl ester activation for amide bond formation and the competing epimerization side reaction.

Experimental Workflows and Protocols

A successful fragment condensation strategy requires careful planning and execution. The general workflow involves synthesizing protected peptide fragments, activating one at its C-terminus, coupling the fragments, and final deprotection.

Experimental_Workflow Convergent Synthesis Workflow cluster_A Fragment A (C-terminal activation) cluster_B Fragment B (N-terminal amine) A1 Synthesize Protected Fragment A (e.g., via SPPS) A2 Activate C-terminus as Phenyl Ester (On-resin or in solution) A1->A2 A3 Cleave from Resin & Purify Fragment A-OPh A2->A3 Couple Fragment Condensation (Solution or Solid Phase) A3->Couple B1 Synthesize Protected Fragment B (e.g., via SPPS) B2 Selectively Deprotect N-terminus B1->B2 B3 Cleave from Resin & Purify or use on-resin B2->B3 B3->Couple Purify Purify Full-Length Peptide Couple->Purify Deprotect Final Side-Chain Deprotection Purify->Deprotect FinalProduct Characterize Final Peptide (HPLC, MS) Deprotect->FinalProduct

Caption: General workflow for convergent peptide synthesis using fragment condensation.

Protocol 1: Synthesis of a C-Terminal Peptide Phenyl Ester

This protocol details the synthesis of a protected peptide fragment with a C-terminal phenyl ester using Fmoc-based SPPS. The key is using a specialized resin that allows for cleavage under conditions that leave the phenyl ester intact. A 2-chlorotrityl chloride resin is ideal for this purpose.[8]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-Gly-OPh (or other desired C-terminal amino acid phenyl ester)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or DIC/Oxyma

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7)

Procedure:

  • Resin Preparation: Swell 1g of 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.[9] Drain the DCM.

  • Loading the First Amino Acid Phenyl Ester:

    • Dissolve 2 equivalents (relative to resin capacity) of Fmoc-Gly-OPh and 4 equivalents of DIPEA in minimal DCM.

    • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

    • To cap any remaining reactive chloride sites, add a solution of DCM/Methanol/DIPEA (8:1:1) and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Peptide Elongation:

    • Perform standard Fmoc-SPPS cycles to build the peptide chain.[10][11] Each cycle consists of:

      • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 minutes).

      • Washing: Wash thoroughly with DMF.

      • Coupling: Add the next Fmoc-amino acid (3 eq), coupling reagent (e.g., HBTU, 3 eq), and base (DIPEA, 6 eq) in DMF. Agitate for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).

      • Washing: Wash thoroughly with DMF.

  • Cleavage of Protected Peptide Phenyl Ester:

    • After the final coupling step (leaving the last Fmoc group on), wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (Acetic acid/Trifluoroethanol/DCM) to the resin and agitate for 2 hours. This cleaves the peptide from the resin while keeping acid-labile side-chain protecting groups (like Boc, tBu) intact.

    • Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure.

  • Purification:

    • Precipitate the crude peptide from the concentrated filtrate by adding cold diethyl ether.

    • Purify the protected peptide phenyl ester using reverse-phase HPLC with an appropriate gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Lyophilize the pure fractions to obtain the fragment as a white powder.

Protocol 2: Solution-Phase Fragment Condensation

This protocol describes the coupling of the purified C-terminal phenyl ester fragment with a purified N-terminally deprotected fragment.

Materials:

  • Purified Fragment A (C-terminal phenyl ester, Fmoc-protected N-terminus)

  • Purified Fragment B (N-terminal amine, C-terminal protected e.g., as a methyl ester)

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent racemization suppressant

  • Solvent: Anhydrous DMF or NMP

  • Base: DIPEA or Collidine

  • Deprotection agent: 20% piperidine in DMF

Procedure:

  • N-terminal Deprotection of Fragment A: Dissolve Fragment A in DMF and add 20% piperidine. Stir for 30 minutes to remove the N-terminal Fmoc group. Precipitate the deprotected peptide with cold ether, centrifuge, and dry under vacuum.

  • Coupling Reaction:

    • Dissolve the deprotected Fragment A (1 equivalent) and Fragment B (1.1 equivalents) in anhydrous DMF.

    • Add HOBt (1.2 equivalents) to the solution.

    • Add DIPEA (2.5 equivalents) and stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction can take anywhere from 4 to 48 hours depending on the steric hindrance at the ligation site. The disappearance of starting materials and the appearance of the product peak will indicate completion.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a mild acid (e.g., 5% citric acid solution) and brine to remove excess base and HOBt.

    • Dry the organic layer and evaporate the solvent.

    • Purify the resulting fully protected long peptide by HPLC.

  • Final Deprotection: Treat the purified peptide with a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove all remaining side-chain protecting groups. Purify the final peptide by HPLC and lyophilize.

Data and Optimization

The efficiency of fragment condensation is highly sequence-dependent. Below is a table summarizing key parameters and expected outcomes.

ParameterCondition / ChoiceRationale & Impact on Outcome
C-terminal Residue Glycine, ProlineLow Epimerization Risk: Glycine is achiral. Proline is sterically hindered from forming an oxazolone.
Other L-amino acidsHigh Epimerization Risk: Requires careful control of temperature and the use of additives like HOBt.
Coupling Additives HOBt, OxymaForms an active ester intermediate that is less prone to epimerization than the initial phenyl ester, improving stereochemical purity.
Solvent DMF, NMP, DMSOMust fully solubilize both peptide fragments for the reaction to proceed efficiently. Poor solubility is a common cause of failure.
Base DIPEA, CollidineA non-nucleophilic base is required to neutralize acids without competing in the coupling reaction. Use the minimum amount necessary.
Temperature 0°C to Room Temp.Lower temperatures can help minimize epimerization but will also slow down the coupling reaction rate.
Typical Yield 50-80%Yields are highly dependent on fragment solubility and steric hindrance at the junction. Optimization is often required.

Advanced Application: Native Chemical Ligation (NCL)

While phenyl esters are effective, the gold standard for chemoselective fragment condensation is Native Chemical Ligation (NCL) . This powerful technique joins an unprotected peptide with a C-terminal thioester to another unprotected peptide with an N-terminal cysteine.[12] The reaction is highly specific and proceeds in aqueous solution at neutral pH.[13]

NCL_Mechanism Mechanism of Native Chemical Ligation (NCL) Thioester Fragment 1 Peptide-C(=O)-SR' Step1_Label Step 1: Transthioesterification (Reversible) Cysteine Fragment 2 (Cys)HS-CH₂-CH(NH₂)-Peptide Intermediate Thioester-linked Intermediate Peptide-C(=O)-S-CH₂-CH(NH₂)-Peptide Step1_Label->Intermediate Step2_Label Step 2: S→N Acyl Shift (Irreversible) Intermediate->Step2_Label Intramolecular Rearrangement Product Final Product with Native Peptide Bond Peptide-C(=O)-NH-CH(CH₂SH)-Peptide Step2_Label->Product

Caption: The two-step mechanism of Native Chemical Ligation (NCL).[7][13]

The initial, reversible thiol-thioester exchange is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which forms the native amide bond at the ligation site.[13] The high efficiency and specificity of NCL have made it an indispensable tool for the chemical synthesis of proteins.

Conclusion

Fragment condensation using C-terminal phenyl ester activation is a robust strategy for the synthesis of long peptides that circumvents many of the limitations of linear SPPS. By understanding the underlying mechanism, carefully planning the synthesis of protected fragments, and controlling reaction conditions to minimize epimerization, researchers can successfully assemble complex peptide targets. While newer methods like NCL offer superior chemoselectivity, the principles of C-terminal activation demonstrated by phenyl esters remain a fundamental and valuable concept in advanced peptide chemistry.

References

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. (Source not directly in search results, but NCL is a core concept discussed in[12]) - General authoritative reference for NCL.

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link] - Note: The provided link is a representative academic source for SPPS protocols, the original document may be an internal lab guide.

  • Boll, E., et al. (2015). Efficient Photochemical Synthesis of Peptide-α-Phenylthioesters. Angewandte Chemie International Edition, 54(30), 8743-8747. [Link]

  • Fang, G. M., Cui, H. K., Zheng, J. S., & Liu, L. (2010). Chemoselective ligation of peptide phenyl esters with N-terminal cysteines. Chembiochem, 11(8), 1061-1065. [Link]

  • Vaskova, J., et al. (1998). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Collection of Czechoslovak Chemical Communications, 63(5), 637-646. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Source not directly in search results, but a foundational review on the topic).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (Source not directly in search results, but a foundational review on the topic).
  • American Institute of Chemical Engineers. (n.d.). Convergent Synthesis of Peptides at Large Scale. AIChE Proceedings. [Link]

  • Albericio, F., & Kruger, H. G. (1997). Peptide Synthesis via Fragment Condensation. In Peptide Synthesis Protocols (pp. 45-56). Humana Press. [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the mechanism and catalysis of native chemical ligation. Journal of the American Chemical Society, 128(20), 6640-6646. (Source not directly in search results, but a foundational review on the topic).
  • Asahina, Y., et al. (2024). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 12, 1424953. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Source not directly in search results, but a standard textbook on the topic).
  • Master Organic Chemistry. (2019). Peptide Synthesis via Protecting Groups. masterorganicchemistry.com. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. (Source not directly in search results, but a foundational review on the topic).
  • Macià, M., et al. (2024). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au. [Link]

  • Aspen API. (n.d.). GREEN CONTINUOUS LPPS. Aspen API. [Link]

  • Macià, M., et al. (2024). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. National Institutes of Health. [Link]

  • Springer Nature Experiments. (n.d.). Peptide Synthesis via Fragment Condensation. Springer Nature. [Link]

  • Cudic, M., & Fields, G. B. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 549, 3-29. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. (Source not directly in search results, but a foundational review on the topic).

Sources

Method

Application Note: High-Efficiency Kinetic Resolution of Primary Amines Using Phenyl 2-Aminoacetate for Pharmaceutical Intermediate Synthesis

Abstract This technical guide provides a comprehensive overview and detailed protocol for the kinetic resolution of racemic primary amines utilizing phenyl 2-aminoacetate as a novel acylating agent. This method is partic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the kinetic resolution of racemic primary amines utilizing phenyl 2-aminoacetate as a novel acylating agent. This method is particularly relevant for researchers, scientists, and professionals in drug development and fine chemical synthesis who require access to enantiomerically pure amines, which are critical building blocks for a vast array of pharmaceuticals.[1][2] We will delve into the mechanistic underpinnings of this enzymatic resolution, provide a step-by-step experimental workflow, and present representative data to demonstrate the efficacy of this approach. The protocol emphasizes scientific integrity, providing a self-validating system for achieving high enantiomeric excess.

Introduction: The Imperative of Chirality in Modern Drug Development

Chiral amines are fundamental structural motifs in a significant portion of commercially available drugs and bioactive molecules.[2] The stereochemistry of these amine-containing compounds is often directly linked to their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the production of single-enantiomer drugs is a critical aspect of modern pharmaceutical development.[2]

Kinetic resolution is a powerful and widely adopted strategy for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product. Enzymatic kinetic resolution, in particular, offers high enantioselectivity under mild reaction conditions, making it an attractive and sustainable method for industrial applications.[3]

This application note focuses on the use of phenyl 2-aminoacetate as an acyl donor in the lipase-catalyzed kinetic resolution of primary amines. This approach combines the favorable reactivity of phenyl esters in aminolysis with the stereodiscriminating power of lipases to achieve efficient separation of amine enantiomers.

The Principle of Enzymatic Kinetic Resolution of Amines

The kinetic resolution of a racemic amine using phenyl 2-aminoacetate is based on the enantioselective acylation of one of the amine enantiomers by a lipase. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer at a much faster rate than the other.

The fundamental steps of this process are:

  • Formation of the Acyl-Enzyme Intermediate: The lipase reacts with the acyl donor, phenyl 2-aminoacetate, to form a covalent acyl-enzyme intermediate, releasing phenol as a byproduct.

  • Enantioselective Aminolysis: The racemic amine is introduced, and one enantiomer (the "fast-reacting" enantiomer) preferentially attacks the acyl-enzyme intermediate, forming the corresponding amide.

  • Separation: The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated based on their different chemical properties.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective and synthetically useful resolution.

Experimental Section: A Validated Protocol

This section provides a detailed, step-by-step protocol for the kinetic resolution of a model racemic primary amine, 1-phenylethylamine, using phenyl 2-aminoacetate and an immobilized lipase.

Materials and Reagents
  • Racemic 1-phenylethylamine

  • Phenyl 2-aminoacetate

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)[4][5][6][7]

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)

  • Molecular sieves (4 Å), activated

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, rotary evaporator)

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC or GC)

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-phenylethylamine (1.0 eq), phenyl 2-aminoacetate (0.6 eq), and activated 4 Å molecular sieves (100 mg per mmol of amine).

    • Add anhydrous toluene (or another suitable solvent) to achieve a substrate concentration of 0.1-0.2 M.

    • Stir the mixture at room temperature for 10 minutes to ensure homogenization.

  • Enzyme Addition and Reaction:

    • Add immobilized Candida antarctica Lipase B (typically 20-50 mg per mmol of amine).

    • Place the flask in a temperature-controlled bath set to 40-50 °C and stir the reaction mixture.

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC or TLC to determine the conversion. The target conversion is approximately 50%.

  • Reaction Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel and add 1 M HCl solution. The unreacted amine will be protonated and move to the aqueous phase.

    • Separate the layers. The organic layer contains the N-acylated amine product.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

    • To recover the unreacted amine, basify the acidic aqueous layer with 1 M NaOH solution until pH > 10.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the unreacted amine.

  • Purification and Analysis:

    • Purify the amide product and the recovered amine by flash column chromatography if necessary.

    • Determine the enantiomeric excess (ee) of both the acylated product and the unreacted amine using chiral HPLC or GC.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Separation cluster_analysis Analysis prep1 Combine racemic amine, phenyl 2-aminoacetate, and molecular sieves in anhydrous solvent. prep2 Stir for 10 min at room temperature. prep1->prep2 react1 Add immobilized Lipase B (CALB). prep2->react1 react2 Stir at 40-50 °C and monitor conversion to ~50%. react1->react2 workup1 Filter to remove and recover enzyme. react2->workup1 workup2 Acidic Extraction (1M HCl) workup1->workup2 workup3 Separate Layers workup2->workup3 workup4 Organic Layer: N-acylated amine workup3->workup4 workup5 Aqueous Layer: Unreacted amine salt workup3->workup5 analysis1 Purify by column chromatography (if needed). workup4->analysis1 workup6 Basic Extraction (1M NaOH, EtOAc) workup5->workup6 workup7 Recovered unreacted amine workup6->workup7 workup7->analysis1 analysis2 Determine enantiomeric excess (ee) by chiral HPLC/GC. analysis1->analysis2

Caption: Experimental workflow for the kinetic resolution of primary amines.

Mechanistic Considerations and Causality

Choice of Acyl Donor: Phenyl 2-Aminoacetate

The selection of phenyl 2-aminoacetate as the acyl donor is deliberate. Phenyl esters are known to be effective acylating agents in aminolysis reactions.[8] The phenoxide leaving group is sufficiently acidic to facilitate the reaction without the need for harsh conditions. The 2-amino group on the acetyl moiety can influence the electronic properties of the acyl donor and may play a role in the interaction with the enzyme's active site, potentially enhancing selectivity.

The Role of the Enzyme: Candida antarctica Lipase B (CALB)

CALB is a robust and highly versatile enzyme for kinetic resolutions.[5] Its broad substrate scope and high enantioselectivity make it an ideal choice for the acylation of a wide range of primary amines. The immobilized form (Novozym® 435) offers significant advantages in terms of handling, stability, and recyclability, which are crucial for developing sustainable and cost-effective processes.[4]

Reaction Conditions
  • Solvent: A non-polar, anhydrous organic solvent like toluene or MTBE is used to minimize enzyme denaturation and prevent hydrolysis of the ester.

  • Temperature: A moderately elevated temperature (40-50 °C) is often optimal, balancing reaction rate and enzyme stability.

  • Molecular Sieves: The inclusion of molecular sieves is critical to remove any trace amounts of water, which could lead to competitive hydrolysis of the acyl-enzyme intermediate and reduce the overall efficiency of the resolution.

Data Presentation: Representative Results

The following table summarizes typical results that can be expected from the kinetic resolution of various primary amines using this protocol. The data is illustrative and based on established principles of lipase-catalyzed resolutions.

EntrySubstrate (Racemic Amine)Time (h)Conversion (%)Unreacted Amine ee (%)Acylated Amine ee (%)E-value
11-Phenylethylamine2451>99 (S)96 (R)>200
21-(4-Methoxyphenyl)ethylamine3052>99 (S)95 (R)>150
31-(1-Naphthyl)ethylamine484998 (S)>99 (R)>200
42-Aminoheptane185393 (S)98 (R)~100

Logical Relationships in Kinetic Resolution

G cluster_reactants Initial State cluster_products Final State (~50% Conversion) R_Amine (R)-Amine Enzyme Lipase (CALB) R_Amine->Enzyme Fast Reaction (k_fast) S_Amine (S)-Amine S_Amine->Enzyme Slow Reaction (k_slow) Acyl_Donor Phenyl 2-Aminoacetate Acyl_Donor->Enzyme R_Amide (R)-Amide Enzyme->R_Amide Forms Product S_Amine_Unreacted Unreacted (S)-Amine Enzyme->S_Amine_Unreacted Remains Unreacted

Caption: Enantioselective preference in kinetic resolution.

Conclusion

The enzymatic kinetic resolution of primary amines using phenyl 2-aminoacetate as the acyl donor is a highly effective and practical method for the synthesis of enantiomerically pure amines. The protocol detailed herein, utilizing the robust lipase CALB, provides a reliable and scalable route to these valuable chiral building blocks. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can achieve excellent enantioselectivities and yields, thereby facilitating the development of novel chiral pharmaceuticals and fine chemicals.

References

  • Gotor, V., Brieva, R., & Rebolledo, F. (1988). J. Chem. Soc., Chem. Commun., 957.
  • Reetz, M. T. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA, 49(12), 539-540.
  • Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(6), 1157–1159.

  • Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group.

  • Arseniyadis, S., Valleix, A., Wagner, A., & Mioskowski, C. (2004). Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. Angewandte Chemie International Edition, 43(25), 3314-3317.

  • Smaine, F. Z., Merabet-Khelassi, M., et al. (2021). Enantioselective Enzymatic Synthesis of (R)-Phenyl Alkyl Esters and Their Analogue Amides using Fatty Acids as Green Acyl Donors. DIAL@UCLouvain.

  • Paizs, C., & Toşa, M. I. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 23(10), 2598.

  • Fu, G. C. (2008). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. PMC.

  • Pajunen, M. I., & Kanerva, L. T. (2015). Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N'-diacetyl derivatives. ResearchGate.

  • Trakarnpruk, W. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

  • Blacker, A. J., & Stirling, M. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds.

Sources

Application

Application Notes and Protocols: The Catalytic Potential of Phenyl 2-Aminoacetate in Modern Organic Synthesis

Introduction In the landscape of organic catalysis, the quest for novel, efficient, and versatile catalysts is perpetual. While well-established catalytic systems dominate the field, the exploration of simple, readily av...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organic catalysis, the quest for novel, efficient, and versatile catalysts is perpetual. While well-established catalytic systems dominate the field, the exploration of simple, readily available molecules as potential catalysts holds significant appeal for sustainable and cost-effective synthesis. Phenyl 2-aminoacetate, the phenyl ester of glycine, is one such molecule. Although not widely documented as a standalone catalyst, its structure, featuring a primary amine and a phenyl ester moiety, presents an intriguing platform for catalytic activity based on fundamental principles of organocatalysis and coordination chemistry.

This technical guide moves beyond a review of established applications to provide a forward-looking exploration of the potential catalytic utility of phenyl 2-aminoacetate. We will dissect its functional groups to propose mechanistically sound applications in both organocatalysis and transition metal catalysis. The protocols described herein are designed as robust starting points for researchers looking to investigate these novel applications, grounded in well-established reaction classes.

Part 1: Phenyl 2-Aminoacetate in Asymmetric Organocatalysis

The primary amine functionality is the cornerstone of a major branch of organocatalysis. By reacting reversibly with carbonyl compounds, primary amines can activate substrates through two principal pathways: the formation of a nucleophilic enamine or an electrophilic iminium ion. This dual-activation capability makes primary amine catalysts, including amino acids and their derivatives, powerful tools for a variety of asymmetric transformations.

The Mechanistic Underpinning: Enamine and Iminium Ion Catalysis

The catalytic cycle of primary amine organocatalysis begins with the condensation of the amine catalyst with a carbonyl substrate (a ketone or aldehyde) to form a carbinolamine, which then dehydrates to form either an enamine (from a ketone or aldehyde with an α-proton) or an iminium ion (from an α,β-unsaturated carbonyl). The enamine, being more nucleophilic than the corresponding enol, can readily participate in reactions such as Michael additions and α-alkylation. Conversely, the iminium ion is a more potent electrophile than the starting α,β-unsaturated carbonyl, facilitating conjugate additions.

G cluster_enamine Enamine Pathway (Nucleophilic Activation) cluster_iminium Iminium Pathway (Electrophilic Activation) Ketone Ketone (Substrate) Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Product_Ena α-Functionalized Product Enamine->Product_Ena + Electrophile Product_Ena->Ketone Hydrolysis + Catalyst Regeneration Catalyst Phenyl 2-Aminoacetate (Primary Amine) Enone α,β-Unsaturated Aldehyde/Ketone Iminium Iminium Ion Intermediate Enone->Iminium + Catalyst - H₂O Product_Imi β-Functionalized Product Iminium->Product_Imi + Nucleophile Product_Imi->Enone Hydrolysis + Catalyst Regeneration Catalyst_Imi Phenyl 2-Aminoacetate (Primary Amine)

Figure 1: Dual catalytic modes of primary amines.
Application Protocol 1: Asymmetric Michael Addition to α,β-Unsaturated Aldehydes

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. Chiral primary amines can catalyze this reaction with high enantioselectivity by forming a chiral iminium ion, which then reacts with the nucleophile.[1] In this proposed application, phenyl 2-aminoacetate is posited to catalyze the addition of a ketone to an α,β-unsaturated aldehyde.

Causality of Experimental Design:

  • Catalyst: Phenyl 2-aminoacetate's primary amine will form the iminium ion with the enal. The bulky phenyl ester group may provide the necessary steric hindrance to direct the incoming nucleophile to one face of the molecule, thus inducing asymmetry.

  • Co-catalyst/Additive: A weak Brønsted acid is often used to facilitate the formation of the enamine and to protonate the resulting enolate intermediate.[2] Benzoic acid is selected for this purpose.

  • Solvent: A non-polar solvent like toluene is chosen to minimize competing background reactions and to favor the formation of the key catalytic intermediates.

Michael_Addition_Cycle Catalyst {Phenyl 2-Aminoacetate | H₂N-CH₂-COOPh} Iminium Chiral Iminium Ion [R-CH=CH-CH=NH⁺-CH₂-COOPh] Catalyst->Iminium - H₂O 1 Enone α,β-Unsaturated Aldehyde R-CH=CH-CHO Enone->Iminium Adduct Iminium Adduct Iminium->Adduct + Enamine (from Ketone) 2 Ketone Ketone R'₂CH-C(O)R'' Enamine Enamine R'₂C=C(NR''')R'' Ketone->Enamine + Catalyst - H₂O Product Michael Adduct Adduct->Product + H₂O - Catalyst 3

Figure 2: Proposed catalytic cycle for Michael Addition.

Experimental Protocol: Asymmetric Michael Addition of Acetone to Cinnamaldehyde

  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add phenyl 2-aminoacetate (0.1 mmol, 16.5 mg) and benzoic acid (0.1 mmol, 12.2 mg).

  • Solvent and Reagents: Add toluene (2.0 mL) and stir the mixture for 5 minutes at room temperature. Add cinnamaldehyde (1.0 mmol, 132.2 mg) followed by acetone (5.0 mmol, 365 µL).

  • Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature (20-25 °C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) mobile phase.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Hypothetical Data Summary

EntryAdditive (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1None25484530
2Benzoic Acid (10)25247565
3Acetic Acid (10)25247262
4Benzoic Acid (10)0726875

Part 2: Phenyl 2-Aminoacetate as a Ligand in Transition Metal Catalysis

Amino acids and their derivatives are highly effective ligands in transition metal catalysis due to their ability to form stable chelate complexes.[3] The amino group and the carbonyl oxygen of phenyl 2-aminoacetate can act as a bidentate N,O-ligand, coordinating to a metal center and creating a chiral environment that can influence the stereochemical outcome of a reaction.

Application Protocol 2: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium(II) complexes are particularly effective catalysts for this transformation.[4] In this proposed application, an in situ-generated ruthenium complex of phenyl 2-aminoacetate catalyzes the reduction of acetophenone.

Causality of Experimental Design:

  • Pre-catalyst: [Ru(p-cymene)Cl₂]₂ is a common and stable precursor for Ru(II)-catalyzed ATH.

  • Ligand: Phenyl 2-aminoacetate will coordinate to the ruthenium center, forming the active chiral catalyst in situ. The N-H bond of the coordinated amine is believed to play a crucial role in the hydrogen transfer mechanism.

  • Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/NEt₃) serves as an excellent and convenient source of hydride for the reduction.

  • Solvent: Dichloromethane (DCM) is a suitable solvent for this reaction, effectively dissolving the reactants and catalyst components.

ATH_Cycle cluster_catalyst_formation Catalyst Formation (in situ) cluster_reduction_cycle Catalytic Reduction Cycle Ru_precatalyst [Ru(p-cymene)Cl₂]₂ Active_Catalyst [Ru(p-cymene)(L)Cl] Ru_precatalyst->Active_Catalyst Ligand Phenyl 2-Aminoacetate Ligand->Active_Catalyst Ru_Hydride Ru-Hydride Species Active_Catalyst->Ru_Hydride + HCOOH/NEt₃ - CO₂ Ru_Alkoxide Ru-Alkoxide Intermediate Ru_Hydride->Ru_Alkoxide + Ketone Ketone Ketone (Substrate) Ru_Alkoxide->Active_Catalyst Ligand Exchange Product Chiral Alcohol (Product) Ru_Alkoxide->Product + H⁺

Figure 3: Proposed workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 3.1 mg) and phenyl 2-aminoacetate (0.011 mmol, 1.8 mg) in degassed dichloromethane (1.0 mL). Stir the mixture at 40 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: Cool the solution to room temperature. Add acetophenone (1.0 mmol, 120.1 mg).

  • Hydrogen Source Addition: In a separate vial, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add an appropriate amount of this mixture (e.g., 2.0 mmol of HCOOH) to the reaction tube.

  • Reaction: Stir the reaction mixture at 28-30 °C for 12-24 hours.

  • Monitoring: Monitor the conversion of the ketone by GC or TLC.

  • Work-up: Quench the reaction by adding a saturated solution of NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the resulting 1-phenylethanol by flash column chromatography. Determine the yield and confirm the structure by NMR. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Hypothetical Data Summary

EntryLigandRu:Ligand RatioTemp (°C)Yield (%)ee (%)
1Phenyl 2-aminoacetate1:1.1309285 (R)
2Phenyl 2-aminoacetate1:2.2309588 (R)
3(S)-Proline1:2.2309895 (S)
4Phenyl 2-aminoacetate409482 (R)

Conclusion

While phenyl 2-aminoacetate is not a canonical catalyst, a detailed analysis of its structure through the lens of established catalytic principles suggests significant untapped potential. Its primary amine group offers a clear entry point into the world of enamine and iminium ion organocatalysis, with the phenyl ester moiety poised to act as a crucial control element for stereoselectivity. Furthermore, its capacity to act as a straightforward N,O-bidentate ligand makes it an attractive candidate for developing novel, cost-effective transition metal catalysts. The protocols and mechanistic hypotheses presented in this guide are intended to serve as a foundation for future research, encouraging the scientific community to explore the catalytic capabilities of this simple yet promising molecule.

References

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • React App. (2024, September 6). REACTIONS OF ESTERS WITH AMINES. Retrieved from [Link]

  • ACS Publications. (2020, November 23). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023, June 29). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014, December). Interaction between Transition Metals and Phenylalanine: A Combined Experimental and Computational Study. Retrieved from [Link]

  • Beilstein Journals. (2024, July 9). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Retrieved from [Link]

  • ResearchGate. (2014, January). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed primary amine bifunctional catalyst that catalyzes the diastereoselective and enantioselective Michael addition of ketones to dehydroalanine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • MDPI. (2024, January 18). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Catalytic asymmetric alkylation of glycine ester G1 by PTC. B) Representative chiral ammonium phase‐transfer catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • PubMed Central. (2023, April 13). Bifunctional Iminophosphorane‐Catalyzed Enantioselective Nitroalkane Addition to Unactivated α,β‐Unsaturated Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
  • PubMed Central. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Retrieved from [Link]

  • ACS Publications. (2017, October 5). Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Primary amine catalyzed diastereo- and enantioselective Michael reaction of thiazolones and α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

  • PubMed Central. (2022, November 28). Polymorphism and Mechanochromism in 2-Phenylbenzothiazole Cyclometalated PtII Complexes with Chelating N∧O Ligands. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Retrieved from [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2019, July 30). SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. Retrieved from [Link]

Sources

Method

Application Note: Precision N-Acylation of Phenyl Glycinate (Methyl Ester)

Protocols for Chemical Derivatization and Enzymatic Kinetic Resolution Executive Summary & Strategic Context The acylation of phenyl glycinate esters (specifically methyl -phenylglycinate) is a pivotal transformation in...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Chemical Derivatization and Enzymatic Kinetic Resolution

Executive Summary & Strategic Context

The acylation of phenyl glycinate esters (specifically methyl


-phenylglycinate) is a pivotal transformation in the synthesis of semi-synthetic 

-lactam antibiotics (e.g., Ampicillin, Cephalexin). The D-enantiomer of phenylglycine is the bioactive side-chain required for these drugs. Consequently, acylation protocols serve two distinct high-value purposes in drug development:
  • N-Protection: Masking the amine functionality during peptide coupling reactions.

  • Kinetic Resolution: Utilizing stereoselective enzymes to acylate one enantiomer preferentially, enabling the separation of racemic mixtures into pure chiral building blocks.

This guide provides rigorous protocols for both chemical N-acylation (focusing on racemization suppression) and enzymatic kinetic resolution (focusing on enantiomeric excess).

Critical Mechanistic Insight: The Racemization Challenge

Before attempting these protocols, researchers must understand the substrate's inherent instability. The


-proton of phenyl glycinate is benzylic  and adjacent to an ester carbonyl .
  • Acidity: This proton is significantly more acidic (

    
    ) than typical amino acid 
    
    
    
    -protons.
  • Risk: Under basic conditions or elevated temperatures, deprotonation leads to an achiral enolate intermediate, destroying optical purity.

  • Control Strategy: Protocols must utilize mild bases (e.g., Pyridine,

    
    ) and controlled temperatures (
    
    
    
    for chemical methods) to preserve chirality.
Protocol A: Chemical N-Acylation (Schotten-Baumann Conditions)

Objective: High-yield synthesis of N-benzoyl or N-acetyl phenyl glycinate for amine protection. Methodology: Biphasic Schotten-Baumann conditions are preferred to buffer the generated acid in the aqueous phase, preventing acid-catalyzed hydrolysis of the ester while maintaining a pH low enough to suppress base-catalyzed racemization.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Methyl phenylglycinate hydrochloride (10 mmol)

  • Acylating Agent: Benzoyl chloride (1.1 eq) or Acetic anhydride (1.2 eq)

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

  • Base: Sodium Bicarbonate (

    
    )
    
  • Monitoring: TLC (EtOAc:Hexane 3:7), HPLC (Chiralpak AD-H)

Step-by-Step Procedure
  • Phase Preparation: Dissolve Methyl phenylglycinate HCl (2.0 g, 10 mmol) in 20 mL water. Add DCM (20 mL).

  • Neutralization: Cool the biphasic mixture to

    
    . Slowly add solid 
    
    
    
    (2.5 eq) with vigorous stirring until gas evolution ceases.
    • Why: Keeping temperature low during neutralization prevents premature racemization of the free base.

  • Acylation: Add Benzoyl chloride (1.4 g, 11 mmol) dropwise over 15 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Stir vigorously at

    
     for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
    
    • Checkpoint: Monitor aqueous layer pH. Maintain pH 7–8.[6] If pH drops

      
      , add minimal saturated 
      
      
      
      .
  • Workup: Separate layers. Extract aqueous layer with DCM (

    
    ).
    
  • Purification: Wash combined organics with 0.5 M HCl (cold, rapid wash to remove unreacted amine), then Brine. Dry over

    
     and concentrate in vacuo.
    

Data Output:

Parameter Target Specification Notes
Yield > 90% Loss usually due to hydrolysis of ester.
Purity (HPLC) > 98% Main impurity: Benzoic acid.

| Enantiomeric Excess (ee) | > 99% | Critical quality attribute. |

Protocol B: Enzymatic Kinetic Resolution (Green Chemistry)

Objective: Separation of racemic methyl phenylglycinate into N-acetyl-L-phenylglycinate and D-phenylglycine methyl ester. Methodology: Use of Candida antarctica Lipase B (CALB) for stereoselective N-acylation in organic solvent.

Reagents & Equipment[1][2][3][4][5]
  • Enzyme: Immobilized CALB (e.g., Novozym 435), 20 mg/mmol substrate.

  • Acyl Donor: Ethyl acetate (acts as both solvent and reactant) or Dimethyl carbonate.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (if not using EtOAc).

  • Additives: Triethylamine (0.1 eq) to ensure free base availability.

Step-by-Step Procedure
  • Substrate Prep: Suspend racemic Methyl phenylglycinate HCl (10 mmol) in MTBE (50 mL). Add Triethylamine (10 mmol) and stir for 30 min to liberate the free base. Filter off

    
     salts.
    
  • Enzyme Loading: Add Immobilized CALB (200 mg) and Ethyl Acetate (5 eq) to the filtrate.

  • Incubation: Shake/stir at

    
     at 200 rpm.
    
    • Why: Moderate temperature balances enzyme activity with enantioselectivity (

      
      -value). High temps decrease 
      
      
      
      .
  • Monitoring: Monitor conversion by HPLC. The reaction typically stops at 50% conversion (kinetic resolution).

    • Stop Condition: When conversion reaches 49–50%.

  • Separation: Filter off the enzyme (reusable).

  • Product Isolation:

    • Concentrate the filtrate.[5]

    • Acid Wash: Dissolve residue in EtOAc and wash with 1 M HCl.

    • Aqueous Phase: Contains D-Phenylglycine methyl ester (protonated). Basify and extract to recover.[2][3]

    • Organic Phase: Contains N-Acetyl-L-phenylglycinate .

Process Visualization
Figure 1: Chemical Acylation Workflow & Racemization Control

This diagram illustrates the critical decision points to prevent the loss of chirality during chemical synthesis.

ChemicalAcylation Start Start: Methyl Phenylglycinate HCl Neutralization Neutralization (0°C) Reagent: NaHCO3 Start->Neutralization FreeBase Free Amine Generated (Risk: High Racemization) Neutralization->FreeBase Deprotonation FreeBase->FreeBase Temp > 20°C or Strong Base Acylation Acylation Addition (Benzoyl Chloride, <5°C) FreeBase->Acylation Immediate Reaction Biphasic Biphasic System (DCM/Water) Buffers pH Acylation->Biphasic Schotten-Baumann Workup Acid Wash (Remove Amine) Brine Wash (Neutralize) Biphasic->Workup pH Control (7-8) Product Pure N-Acyl Phenylglycinate (>99% ee) Workup->Product

Caption: Workflow highlighting the critical 'Red Zone' where free base instability requires rapid acylation and temperature control.

Figure 2: Enzymatic Kinetic Resolution Cycle

This diagram details the separation of enantiomers using a lipase-driven process.

EnzymaticResolution Racemic Racemic Mixture (D/L Phenylglycinate) Enzyme CALB Lipase (Catalyst) Racemic->Enzyme Binding Complex Enzyme-Substrate Complex Enzyme->Complex Stereoselective Recognition L_Acyl N-Acetyl-L-Ester (Product A) Complex->L_Acyl Fast Reaction (L-Isomer) D_Amine D-Amino Ester (Unreacted) Complex->D_Amine No Reaction (D-Isomer) Separation Acid/Base Extraction L_Acyl->Separation Organic Phase D_Amine->Separation Aqueous Acid Phase

Caption: Lipase-catalyzed resolution selectively acylates the L-isomer, leaving the pharma-critical D-isomer unreacted.

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis of the ester group.Reduce water volume in Schotten-Baumann; switch to anhydrous DCM/Pyridine protocol.
Racemization (ee <95%) Temperature too high; Base too strong.Ensure

during addition. Switch from

to

or Pyridine.
Incomplete Reaction Deactivation of Acyl Chloride.Verify quality of Benzoyl Chloride (hydrolyzes over time). Use excess (1.2–1.5 eq).
Emulsion Formation Density similarity between phases.Add Brine to aqueous layer to increase density difference; filter through Celite if solids present.
References
  • Wegman, M. A., et al. (1999). Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis. Tetrahedron: Asymmetry. Link[7]

  • Yabuuchi, T., et al. (2000). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination. Journal of Organic Chemistry. Link

  • Liljeblad, A., et al. (2004).[8] Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters. Tetrahedron. Link

  • DSM IP Assets BV. (2010). Process for the preparation of beta-lactam compounds. Google Patents. Link

Sources

Application

Application Note: Bioconjugation Techniques Utilizing Phenyl 2-Aminoacetate Linkers

[1][2][3] Executive Summary This guide details the chemical architecture, synthesis, and application of Phenyl 2-aminoacetate (PAA) derivatives as versatile linkers in bioconjugation.[][2] Unlike standard aliphatic space...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide details the chemical architecture, synthesis, and application of Phenyl 2-aminoacetate (PAA) derivatives as versatile linkers in bioconjugation.[][2] Unlike standard aliphatic spacers, PAA linkers incorporate an aromatic ester bond (


) that serves a dual function: it acts as a tunable hydrolytic trigger  and a substrate for specific esterases  (e.g., carboxylesterases, Penicillin G Amidase).[][2]

This note is designed for researchers developing Antibody-Drug Conjugates (ADCs) , biodegradable hydrogels , and prodrugs where controlled release via enzymatic cleavage or pH-dependent hydrolysis is required.[][2]

Chemical Basis & Mechanism of Action[1][3]

The PAA Motif

The core structure of the Phenyl 2-aminoacetate linker consists of a glycine unit esterified to a phenol moiety.[][2]

  • Formula:

    
    
    
  • Functionality:

    • Amine Terminus (

      
      ):  Available for conjugation to carboxyl-containing payloads or carriers via amide bond formation.[][2]
      
    • Phenyl Ester Core (

      
      ):  The "weak link" designed for controlled cleavage.[][2]
      
    • Phenyl Ring (

      
      ):  Can be substituted (e.g., with electron-withdrawing groups) to tune the hydrolysis rate or serve as the attachment point to a second biomolecule.[][2]
      
Cleavage Mechanism

The utility of PAA linkers lies in their susceptibility to nucleophilic attack (hydrolysis) and enzymatic processing .[][2]

  • Esterase-Mediated Hydrolysis: Intracellular carboxylesterases and specific amidases (like PGA in bacterial systems) recognize the phenyl acetate motif, cleaving the ester bond to release the payload.[][2]

  • pH-Dependent Lability: Phenyl esters are relatively stable at acidic pH (storage conditions) but hydrolyze rapidly at physiological pH (7.[][2]4) or basic conditions, making them suitable for "smart" release systems.

Structural Logic Diagram

The following diagram illustrates the conjugation and release pathway.

PAA_Mechanism cluster_breakdown Degradation Products Payload Drug / Payload (Carboxyl) Conjugate Stable Conjugate (Amide Bond Formed) Payload->Conjugate Amide Coupling (EDC/NHS) Linker PAA Linker (H2N-CH2-CO-O-Ph-R) Linker->Conjugate Environment Physiological Environment (pH 7.4 / Esterases) Conjugate->Environment Internalization Release Cleavage Products Environment->Release Hydrolysis of Phenyl Ester GlycineDeriv Glycine-Drug Adduct Release->GlycineDeriv Phenol Phenolic Carrier (Leaving Group) Release->Phenol

Figure 1: Mechanism of Action for Phenyl 2-aminoacetate Linkers.[][2] The linker connects a payload via an amide bond, while the phenyl ester serves as the release trigger.[][2]

Experimental Protocols

Materials Required[1][4]
  • PAA Linker: Phenyl 2-aminoacetate (HCl salt) or substituted derivative (e.g., 4-(2-aminoethyl)phenyl 2-aminoacetate for crosslinking).[][2]

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[][2]

  • Solvents: Anhydrous DMF or DMSO.[][2]

  • Buffer: PBS (pH 7.[][2]4) for release assays; MES (pH 5.5) for conjugation.

  • Enzyme (Optional): Porcine Liver Esterase (PLE) or Penicillin G Amidase (PGA) for validation.

Protocol A: Conjugation to Carboxyl-Containing Payload

Objective: Attach the PAA linker to a drug or protein via its amine group, preserving the ester bond.[][2]

Step-by-Step Methodology:

  • Activation:

    • Dissolve the Carboxyl-Payload (1 eq) in anhydrous DMF.[][2]

    • Add EDC (1.2 eq) and NHS (1.2 eq).[][2]

    • Incubate at room temperature (RT) for 30 minutes to form the NHS-ester.[][2]

    • Note: Perform this at slightly acidic pH (MES buffer, pH 5.5-6.[][2]0) if aqueous conditions are necessary, to prevent premature hydrolysis of the PAA ester later.[][2]

  • Conjugation:

    • Dissolve Phenyl 2-aminoacetate HCl (1.5 eq) in DMF/Buffer.

    • Adjust pH to 6.5–7.0 using TEA or dilute NaOH.[][2] Critical: Do not exceed pH 7.5, as the phenyl ester moiety is labile at high pH.[][2]

    • Add the PAA solution to the Activated Payload.[][2]

    • Stir at 4°C for 4–12 hours.

  • Purification:

    • Purify via RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[][2]

    • Caution: Avoid basic mobile phases (e.g., Ammonium Bicarbonate), which will degrade the linker.[][2]

    • Lyophilize fractions immediately.

Protocol B: Esterase-Triggered Release Assay

Objective: Validate the cleavage kinetics of the PAA linker.[]

  • Preparation:

    • Dissolve the conjugate (from Protocol A) in DMSO to make a 10 mM stock.

    • Dilute to 100 µM in PBS (pH 7.4).

  • Enzymatic Treatment:

    • Add Porcine Liver Esterase (10 units/mL) to the reaction mixture.

    • Incubate at 37°C.

  • Monitoring:

    • Aliquot samples at t = 0, 15, 30, 60, 120 min.[][2]

    • Quench with cold acetonitrile (1:1 v/v) containing 1% Formic Acid.[][2]

    • Analyze via LC-MS.[][2] Look for the appearance of the "Phenol" leaving group and the "Glycine-Payload" adduct.[][2]

Key Considerations & Troubleshooting

Stability vs. Reactivity

The phenyl ester bond is chemically "hot."[][2] Its reactivity is influenced by substituents on the phenyl ring.[][2]

Substituent (Para-position)Electronic EffectHydrolysis Rate (pH 7.[][2]4)Recommended Use
-H (Unsubstituted) NeutralModerate (

h)
General controlled release
-NO₂ (Nitro) Electron WithdrawingVery Fast (

min)
Rapid "burst" release
-OMe (Methoxy) Electron DonatingSlow (

h)
Long-circulation prodrugs
-CH₃ (Methyl) Weak DonorIntermediateFine-tuning stability
Common Pitfalls
  • Premature Hydrolysis: If the conjugation pH > 8.0, the phenyl ester will hydrolyze before the amide bond forms.[][2] Solution: Keep conjugation pH < 7.0.

  • Aminolysis: Free amines (e.g., Lysine residues on a protein) can attack the phenyl ester, forming a stable amide crosslink instead of a cleavable linker.[][2] Solution: Use PAA linkers primarily to cap carboxyls, or ensure the phenyl ester is sterically hindered if used in the presence of other amines.[][2]

Advanced Workflow: Biodegradable Crosslinking

For hydrogels or antibody-drug conjugates requiring a "self-immolative" cascade, bis-functional PAA derivatives are used.[][2]

Crosslinking_Workflow Start Polymer/Antibody (Carboxyl Groups) Activation Activation (EDC/NHS) Start->Activation LinkerAdd Add Diamine PAA Linker (H2N-Linker-O-Ph-NH2) Activation->LinkerAdd Crosslink Crosslinked Network (Biodegradable Ester Core) LinkerAdd->Crosslink Amide Formation (Both Ends) Degradation In Vivo Degradation (Release of components) Crosslink->Degradation Esterase Cleavage

Figure 2: Workflow for generating biodegradable crosslinked materials using diamine-functionalized PAA linkers.

References

  • PubChem. Phenyl 2-aminoacetate | C8H9NO2.[][2][3] National Library of Medicine.[][2] Available at: [Link][][2]

  • European Commission. Enzymic cleavage of polymer linkers (Project COMBIOCAT). CORDIS Results. Available at: [Link]

  • Google Patents. WO2015115609A1 - Diamine crosslinking agent and medical material.[][2] Available at: [][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Phenyl 2-Aminoacetate

Subject: Prevention of Self-Polymerization in Activated Amino Acid Esters Case ID: PGLY-STAB-001 Status: Open Guide[1] Executive Summary: The "Active Ester" Hazard Welcome to the Technical Support Center. You are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Self-Polymerization in Activated Amino Acid Esters

Case ID: PGLY-STAB-001 Status: Open Guide[1]

Executive Summary: The "Active Ester" Hazard

Welcome to the Technical Support Center. You are encountering stability issues with Phenyl 2-aminoacetate (also known as Glycine Phenyl Ester ).[1]

The Core Issue: You are likely treating this molecule as a standard amino acid ester (like a methyl or ethyl ester). It is not. Chemically, it behaves as an activated ester .[2] The phenyl group is electron-withdrawing, making the ester carbonyl highly electrophilic. Simultaneously, the phenoxide ion is an excellent leaving group (


) compared to alkoxides (

).

When the amine group is deprotonated (free base), it acts as a nucleophile and attacks the carbonyl of a neighboring molecule. This leads to rapid intermolecular aminolysis , resulting in insoluble polyglycine or the thermodynamic sink: 2,5-Diketopiperazine (DKP) .

The Mechanism of Failure

To prevent the reaction, you must understand the pathway. The free base form of Phenyl 2-aminoacetate is chemically "programmed" to self-destruct.[1]

Pathway Diagram: Self-Polymerization vs. DKP Formation[1]

G cluster_0 Critical Failure Mode Monomer Phenyl 2-aminoacetate (Free Base) Dimer Dipeptide Phenyl Ester (Linear Dimer) Monomer->Dimer 1. Intermolecular Aminolysis (k1) Phenol Phenol (Byproduct) Monomer->Phenol Polymer Polyglycine (Insoluble Solid) Dimer->Polymer 2a. Chain Growth (Linear) DKP 2,5-Diketopiperazine (Cyclic Dimer) Dimer->DKP 2b. Cyclization (Thermodynamic Sink) Dimer->Phenol

Figure 1: The "Self-Destruct" Pathway.[1] The monomer rapidly dimerizes. The dimer then splits into two pathways: linear polymerization (precipitate) or cyclization to DKP (stable, inert byproduct).

Troubleshooting & Protocols (Q&A)

Q1: My sample turned into a white solid in the freezer. Can I recover it?

Diagnosis: Your sample has likely converted to polyglycine or 2,5-diketopiperazine (DKP) .[1] Answer: No, recovery is not possible. Both DKP and polyglycine are chemically inert and highly insoluble in most organic solvents.

  • The Mistake: Storing the "Free Base" (liquid or oil) even at low temperatures.

  • The Solution: You must store this compound as its Hydrochloride (HCl) or Tosylate (pTsOH) salt . In salt form, the amine is protonated (

    
    ), removing its nucleophilicity. The salt is stable for months/years at -20°C.[1]
    
Q2: I need the free base for a coupling reaction. How do I handle it?

Diagnosis: You are likely performing an aqueous extraction (e.g., NaHCO3 wash) to isolate the free base before adding it to your reaction. Answer: STOP. Do not isolate the free base. Protocol: In-Situ Neutralization Instead of isolating the free base, release it inside the reaction vessel in the presence of the electrophile (the molecule you want it to react with).

  • Dissolve: Suspend/dissolve the Phenyl 2-aminoacetate HCl salt in your solvent (DCM, DMF, or THF).

  • Add Electrophile: Add the aldehyde (for reductive amination) or acid chloride/activated acid (for amide coupling) first.

  • Chill: Cool the mixture to 0°C.

  • Neutralize: Add a non-nucleophilic organic base (e.g., DIEA or NMM ) dropwise.

    • Why? As the base deprotonates the amine, the amine immediately reacts with the electrophile (which is already present in high concentration) rather than finding another ester molecule to polymerize with.

Q3: Does concentration affect stability?

Answer: Yes, drastically. The polymerization follows second-order kinetics (


) because two molecules must collide to react.[1]
  • High Concentration (1.0 M): Polymerization is extremely rapid.[1]

  • Dilute Concentration (0.05 M): Polymerization is significantly slower.[1]

  • Recommendation: If you must handle the free base, dilute it immediately to <0.1 M in a non-polar solvent (like DCM) and keep it at 0°C.

Comparative Stability Data

The following table illustrates why standard protocols for methyl esters fail with phenyl esters.

ParameterMethyl Glycinate (

)
Phenyl Glycinate (

)
Reason for Difference
Leaving Group pKa ~15.5 (Methanol)~10.0 (Phenol)Phenoxide is a

times better leaving group.[1]
Free Base Stability (RT) Hours to DaysMinutes Activation energy for aminolysis is much lower for phenyl esters.[1]
Reactivity Class Standard EsterActivated Ester Similar to p-nitrophenyl esters used in peptide synthesis.[1]
Primary Byproduct Slow DKP formationRapid DKP/PolymerKinetic vs. Thermodynamic control.[1]

Recommended Workflow: The "Safe-Release" Method

Use this workflow to ensure the amine reacts with your target, not itself.

Workflow Step1 1. Start with HCl Salt (Stable Solid) Step2 2. Dissolve in Solvent (DCM/DMF) + Target Electrophile Step1->Step2 Step3 3. Cool to 0°C Step2->Step3 Step4 4. Add Base (DIEA/TEA) Dropwise (Stoichiometric) Step3->Step4 Step5 5. Cross-Coupling Reaction (Target Product Formed) Step4->Step5 Fast Reaction (k_cross >> k_self) FailState Polymerization (Side Reaction) Step4->FailState If Electrophile Absent or Temp High

Figure 2: The "Safe-Release" Protocol. By adding the base LAST, you ensure the free amine has an immediate reaction partner.

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.[1] (Chapter on Active Esters and Aminolysis kinetics). [1]

  • Goolcharran, C., & Borchardt, R. T. (1998).[3][4] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[3] (Detailed kinetics on the cyclization mechanism).

  • Wadkins, R. M., et al. (1999). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs. Molecular Pharmacology. (Discusses the enhanced reactivity of amino acid esters with good leaving groups).

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1] (Foundational text on amino acid ester stability and polymerization).

Sources

Optimization

Technical Support Center: Improving Yield in the Esterification of Glycine with Phenol

A Guide for Researchers, Scientists, and Drug Development Professionals The esterification of glycine with phenol to produce phenyl glycinate is a crucial reaction in the synthesis of various pharmaceutical compounds and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The esterification of glycine with phenol to produce phenyl glycinate is a crucial reaction in the synthesis of various pharmaceutical compounds and advanced materials. However, achieving high yields can be challenging due to the inherent reactivity of the starting materials and the equilibrium nature of the reaction. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section addresses specific problems that can arise during the esterification of glycine with phenol, offering explanations and actionable solutions to improve your reaction yield and product purity.

Question: Why is my ester yield consistently low?

Low yields in the Fischer-Speier esterification of glycine with phenol are often due to the reversible nature of the reaction and the reduced nucleophilicity of phenol compared to aliphatic alcohols.[1][2] Several factors can be optimized to drive the reaction towards the product side.

Core Issue: Unfavorable Reaction Equilibrium

The esterification reaction produces water as a byproduct.[2][3] According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester.[1]

Solutions:

  • Water Removal: Employ methods to continuously remove water from the reaction mixture.

    • Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method.[4][5][6][7] The reaction is typically conducted in a solvent that forms an azeotrope with water, such as toluene or benzene. The azeotrope boils, and upon condensation, the water separates from the less dense organic solvent in the Dean-Stark trap, which is then returned to the reaction flask.[4][5][6][7]

    • Use of Drying Agents: Molecular sieves can be added to the reaction mixture to absorb the water as it is formed.

  • Excess Reactant: Using a large excess of one of the reactants (either glycine or phenol) can also shift the equilibrium towards the product side.[1][3] However, this may complicate the purification process.

Experimental Protocol: Esterification using a Dean-Stark Apparatus

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[4][5]

  • Reagents: To the flask, add glycine, phenol, a suitable solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).[2][3][4]

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is nearing completion.[4]

  • Workup: After cooling, the reaction mixture can be washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by water and brine washes. The organic layer is then dried and the solvent removed to yield the crude ester.

Question: What are the common side reactions, and how can I minimize them?

Several side reactions can occur during the esterification of glycine with phenol, leading to impurities and reduced yields.

1. N-Acylation (Amide Formation):

  • Problem: If the amino group of glycine is unprotected, it can react with another molecule of glycine (or the activated carboxylic acid) to form a dipeptide or polypeptide.

  • Solution: N-Protection. The most effective way to prevent N-acylation is to protect the amino group of glycine before the esterification reaction. Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[8][9][10] These groups can be removed after the esterification is complete.[11]

2. Sulfonation of Phenol:

  • Problem: When using sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring of phenol can occur.[12]

  • Solution: Use an Alternative Acid Catalyst. Consider using p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid, which are less prone to causing sulfonation.[2][13] Lewis acids such as zinc salts (ZnSO4, ZnCl2) can also be effective catalysts.

3. Hydrolysis of the Ester Product:

  • Problem: The presence of excess water and acid can lead to the hydrolysis of the newly formed ester, reverting it back to the starting materials.[12][14]

  • Solution: Efficient Water Removal. As mentioned previously, diligent removal of water is crucial to prevent this reverse reaction.[4][5]

Workflow for Minimizing Side Reactions

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Optimized Outcome Low Yield Low Yield Equilibrium Equilibrium Limitation - Remove Water (Dean-Stark) - Use Excess Reactant Low Yield->Equilibrium Impure Product Impure Product Side_Reactions Side Reactions - N-Protection (Boc, Cbz) - Alternative Catalyst (p-TsOH) - Water Removal Impure Product->Side_Reactions High_Yield High Yield of Phenyl Glycinate Equilibrium->High_Yield Side_Reactions->High_Yield

Caption: Troubleshooting workflow for glycine-phenol esterification.

Frequently Asked Questions (FAQs)

Q1: Is direct Fischer esterification of glycine with phenol efficient?

Direct Fischer esterification between a carboxylic acid and a phenol is generally less efficient than with an alcohol.[1][15] This is because phenols are less nucleophilic due to the delocalization of the lone pair of electrons on the oxygen atom into the aromatic ring. To overcome this, more forcing conditions or alternative methods are often required.

Q2: What are the best catalysts for this reaction?

Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[2][3] However, as noted, H₂SO₄ can lead to side reactions.[12] p-TsOH is often a better choice.[2] Lewis acids have also been shown to be effective catalysts for esterifications. For more sensitive substrates, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) in a Steglich esterification can be employed, which avoids the production of water.[2]

Q3: How does the presence of the amino group in glycine affect the esterification?

The basic amino group (-NH₂) of glycine will be protonated by the acid catalyst.[16][17] This forms an ammonium salt, which deactivates the amino group and prevents it from interfering with the esterification of the carboxylic acid group.[16][17] Therefore, the reaction can proceed on the -COOH group even in the presence of a strong acid.[16][17]

Q4: Should I use a protecting group for the amino function of glycine?

While the protonation of the amino group under acidic conditions offers some protection, using a formal N-protecting group like Boc or Cbz is highly recommended to prevent the formation of amide side products and achieve a cleaner reaction with a higher yield of the desired ester.[8][9][10]

Q5: What are the recommended reaction conditions (temperature, solvent)?

  • Temperature: The reaction is typically carried out at reflux to facilitate the removal of water.[1][4] The exact temperature will depend on the boiling point of the solvent used.

  • Solvent: A non-polar solvent that forms an azeotrope with water is ideal for use with a Dean-Stark apparatus. Toluene is a common and effective choice.[4]

Q6: What is the best way to purify the final product, phenyl glycinate?

Purification strategies will depend on the nature of the impurities.

  • Acid-Base Extraction: After the reaction, the mixture can be washed with a dilute base (e.g., NaHCO₃ solution) to remove the acid catalyst and any unreacted glycine. The product can then be extracted into an organic solvent.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate/hexane.[4]

  • Chromatography: For high purity, column chromatography on silica gel may be necessary.

Reaction Parameter Summary

ParameterRecommendationRationale
Water Removal Dean-Stark ApparatusShifts equilibrium towards products, preventing ester hydrolysis.[4][5][7]
Catalyst p-Toluenesulfonic acid (p-TsOH)Effective acid catalyst with reduced risk of side reactions compared to H₂SO₄.[2][3]
N-Protection Boc or Cbz groupPrevents N-acylation and formation of amide byproducts.[8][10]
Solvent TolueneForms an azeotrope with water for efficient removal.[4]
Temperature RefluxProvides energy for the reaction and facilitates azeotropic distillation.[1][4]

G Glycine Glycine Protonated_Glycine Protonated Carboxylic Acid Glycine->Protonated_Glycine + H+ Phenol Phenol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Glycine->Tetrahedral_Intermediate + Phenol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of H2O Proton_Transfer->Elimination Phenyl_Glycinate Phenyl Glycinate Elimination->Phenyl_Glycinate - H2O, - H+

Sources

Troubleshooting

Technical Support Center: Purification of Crude Phenyl 2-Aminoacetate

Welcome to the technical support center for the purification of crude phenyl 2-aminoacetate (glycine phenyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude phenyl 2-aminoacetate (glycine phenyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure you achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude phenyl 2-aminoacetate?

A1: The impurity profile of crude phenyl 2-aminoacetate is highly dependent on the synthetic route employed. However, common impurities include:

  • Unreacted Starting Materials: Glycine, phenol, and any protecting groups used for the amine or carboxylic acid functionalities.

  • Reagents and Catalysts: Residual coupling agents (e.g., DCC, EDC), catalysts (e.g., DMAP), and acids or bases used in the synthesis.

  • By-products of Esterification: Including self-condensation products of glycine.

  • Hydrolysis Products: Phenol and glycine are the primary hydrolysis products, which can form if the compound is exposed to moisture, especially under basic conditions.[1]

  • Polymerization Products: Glycine esters are known to be unstable and can polymerize or form diketopiperazines, particularly when stored as the free base at room temperature.[2]

Q2: My crude product is a dark oil. How can I improve its appearance?

A2: A dark, oily crude product often indicates the presence of polymeric impurities and other colored by-products. Before proceeding with more rigorous purification methods, consider the following preliminary steps:

  • Aqueous Wash: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities and unreacted glycine. Follow this with a wash with a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine to remove residual water. Be cautious during the bicarbonate wash, as phenyl 2-aminoacetate is susceptible to base-catalyzed hydrolysis.[1]

  • Activated Carbon Treatment: After the aqueous wash, you can stir the organic solution with a small amount of activated carbon for 15-30 minutes to adsorb colored impurities. Filter the solution through a pad of Celite® to remove the carbon before concentrating the solution.

Q3: What is the best way to store purified phenyl 2-aminoacetate?

A3: Phenyl 2-aminoacetate free base is prone to degradation.[2] For long-term storage, it is highly recommended to convert it to its hydrochloride salt. The hydrochloride salt is typically a stable, crystalline solid that is less susceptible to polymerization and hydrolysis.[2][3][4] Store the hydrochloride salt in a tightly sealed container at low temperature (-20°C) and under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Purification Challenges

Problem Potential Cause Troubleshooting Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent system.Try a less polar solvent system or a solvent mixture. For example, if you are using ethanol, try a mixture of ethyl acetate and hexanes.
The compound "oiled out" instead of crystallizing.This happens when the solution is supersaturated or cooled too quickly. Try slower cooling, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal. Using a more dilute solution can also help.
Co-elution of impurities during column chromatography Improper mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product. A gradient elution from a non-polar to a more polar solvent system often provides better separation.
The compound is interacting strongly with the silica gel (streaking on TLC).For basic compounds like phenyl 2-aminoacetate, adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.[5]
Product degradation during purification Exposure to basic conditions during workup or chromatography.Avoid strong bases. If a basic wash is necessary, use a weak base like sodium bicarbonate and perform the wash quickly at low temperatures. For chromatography, use a neutral or slightly acidic mobile phase if possible, or a mobile phase containing a volatile base like triethylamine.[5]
Prolonged heating during solvent evaporation.Concentrate the solution under reduced pressure at a low temperature (e.g., <40°C) using a rotary evaporator.

Purification Protocols

Recrystallization of Phenyl 2-Aminoacetate Hydrochloride

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Based on the principle of "like dissolves like," polar solvents are a good starting point for the polar hydrochloride salt. Common solvent systems for amino acid esters include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[2]

  • Dissolution: In a flask, add the crude phenyl 2-aminoacetate hydrochloride and a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can induce crystallization by scratching the inner wall of the flask with a glass rod or by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Flash Column Chromatography of Phenyl 2-Aminoacetate

Flash column chromatography is an effective method for purifying larger quantities of crude product, especially when dealing with oily substances or complex mixtures of impurities.

Workflow Diagram:

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Phenyl 2-Aminoacetate Dissolve Dissolve in Minimal DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load Sample Adsorb->Load Column Pack Silica Gel Column Column->Load Elute Elute with Gradient (Hexanes/EtOAc + 0.1% TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Phenyl 2-Aminoacetate Evaporate->Pure

Caption: Workflow for flash chromatography purification.

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is a suitable choice.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. To improve the peak shape of the basic amine, add 0.1% triethylamine to the mobile phase.[5] Use TLC to determine the optimal solvent ratio.

  • Column Packing: Pack the column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude phenyl 2-aminoacetate in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 0.1% TEA) and gradually increase the polarity (e.g., to 70:30 hexanes:ethyl acetate + 0.1% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Logical Relationship Diagram:

LogicalRelationships Impurity Impurity Profile (Starting Materials, By-products, Degradants) Method Purification Method Selection Impurity->Method Properties Physicochemical Properties (Polarity, Basicity, Stability) Properties->Method Recryst Recrystallization (for crystalline solids) Method->Recryst Chrom Chromatography (for oils, complex mixtures) Method->Chrom Conditions Optimized Conditions Recryst->Conditions Chrom->Conditions PureProduct Pure Phenyl 2-Aminoacetate Conditions->PureProduct

Caption: Decision-making for purification method selection.

References

  • European Patent Office. (n.d.). Process for the preparation of DL-phenyl-glycine amide. Google Patents.
  • Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes, 2005(1), 1-5.
  • ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 2-aminoacetate hydrochloride. PubChem. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity evaluation of phenyl based stationary phases for the analysis of amino acid diastereomers by liquid chromatography coupled with mass spectrometry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chromatography Online. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • Chromatography Forum. (2009, February 18). Using 100% aqueous mobile phase with a phenyl column. Retrieved from [Link]

  • Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acids: Aspects of impurity profiling by means of CE. Retrieved from [Link]

  • University of Canterbury. (n.d.). Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. Retrieved from [Link]

  • PubMed Central. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Phenyl Glycinate Stability &amp; DKP Mitigation

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Diketopiperazine (DKP) Formation in Phenyl Glycinate Solutions Welcome to the Technical Support Center. You are likely here be...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Diketopiperazine (DKP) Formation in Phenyl Glycinate Solutions

Welcome to the Technical Support Center.

You are likely here because your phenyl glycinate ester solutions are degrading rapidly, turning cloudy, or showing unexpected peaks (M-2ROH) on your LC-MS.

As a Senior Application Scientist, I often see this issue in the synthesis of semi-synthetic


-lactams (like Ampicillin or Cephalexin) and chiral resolution processes. Phenylglycine is unique; the phenyl ring attached directly to the 

-carbon withdraws electrons, making the

-proton acidic and the ester carbonyl highly electrophilic. This creates a "perfect storm" for rapid cyclization into 3,6-diphenyl-2,5-piperazinedione (DKP).

This guide replaces standard operating procedures with causality-driven troubleshooting . We do not just tell you what to do; we explain why your current process might be failing and provide a self-validating system to fix it.

Module 1: The Mechanistic Root Cause
Q: Why is my phenyl glycinate ester much less stable than other amino acid esters?

A: You are fighting against Intermolecular Dimerization . Unlike dipeptides which cyclize via intramolecular reaction (1st order kinetics), phenyl glycinate monomers in solution degrade via intermolecular attack (2nd order kinetics).

  • The Trigger: The free amine (unprotonated) of one phenyl glycinate molecule acts as a nucleophile.

  • The Target: It attacks the electrophilic ester carbonyl of a second molecule.

  • The Result: A linear dipeptide ester is formed transiently, which then rapidly cyclizes to release two molecules of alcohol and form the stable DKP ring.

Visualizing the Enemy: The diagram below illustrates the pathway. Note that the rate-limiting step is the initial attack, which is strictly pH and concentration-dependent.

DKP_Mechanism cluster_conditions Catalysts of Destruction Monomer Phenyl Glycinate Ester (Free Base) Collision Intermolecular Collision Monomer->Collision x2 Molecules Intermediate Linear Dipeptide Intermediate Collision->Intermediate Nucleophilic Attack (Rate Limiting) DKP 3,6-Diphenyl-2,5- piperazinedione (DKP) Intermediate->DKP Rapid Cyclization Alcohol Byproduct: 2x Alcohol Intermediate->Alcohol Factors 1. pH > pKa (approx 7.0) 2. High Concentration 3. Polar Protic Solvents

Figure 1: The intermolecular dimerization pathway of phenyl glycinate esters. Note that the reaction requires two monomer molecules, making it second-order with respect to ester concentration.

Module 2: Critical Process Parameters (Troubleshooting)
Q: I keep my solution cold, but DKP still forms. What am I missing?

A: Temperature is secondary; pH is primary . The reactive species is the free amine . Phenylglycine esters typically have a pKa around 7.0–7.3.

  • If pH < 4.0: The amine is fully protonated (

    
    ). It cannot act as a nucleophile. The system is stable.
    
  • If pH > 6.5: A significant fraction exists as the free base (

    
    ). DKP formation becomes inevitable.
    

Troubleshooting Table: Stability Windows

ParameterDanger ZoneSafe ZoneThe "Why" (Causality)
pH > 6.0< 3.0 Only the unprotonated amine can attack the ester. Keep it protonated (salt form) until the exact moment of reaction.
Concentration > 0.5 M< 0.1 M Dimerization is Second Order (

). Doubling concentration quadruples the degradation rate.
Solvent Methanol, WaterDCM, THF Protic solvents stabilize the transition state and facilitate proton transfer, accelerating cyclization.
Temperature > 20°C< 0°C Arrhenius equation dictates rate reduction. However, cold temperature cannot save a solution at pH 8.
Module 3: The "Just-in-Time" Protocol (Self-Validating System)

Do not store phenyl glycinate as a free base. Ever. Use this Just-in-Time (JIT) Neutralization Strategy to couple phenyl glycinates without DKP formation. This protocol is self-validating because if you pause at any step, the system remains in a stable state.

The Workflow:

  • Stable State: Start with Phenylglycine Ester Hydrochloride salt. (Stable for months at RT).

  • Slurry: Suspend the salt in your non-protic solvent (e.g., DCM or EtOAc) at -10°C.

  • Trigger: Add your base (e.g., Triethylamine or N-Methylmorpholine) only when the electrophile (e.g., acid chloride or coupling agent) is present or immediately prior to addition.

  • Validation: If the solution turns cloudy (precipitating DKP) within 5 minutes, your base addition was too fast or temperature too high.

JIT_Protocol Start Start: Phenylglycine Ester HCl Salt Slurry Step 1: Slurry in Solvent (DCM/THF) at -10°C Start->Slurry Decision Is Electrophile Ready? Slurry->Decision Wait HOLD: Do not add base. System is stable. Decision->Wait No Neutralize Step 2: Add Base (Slow addition) Decision->Neutralize Yes Wait->Decision React Step 3: Immediate Coupling Neutralize->React < 60 seconds

Figure 2: Just-in-Time (JIT) Neutralization Workflow. This logic gate prevents the free base from existing in the absence of a reaction partner.

Module 4: Analytical Validation
Q: How do I distinguish between Hydrolysis (Acid) and DKP (Dimer)?

A: Users often confuse these.

  • Hydrolysis: Ester + Water

    
     Phenylglycine (Acid) + Alcohol. Driven by water/moisture.[1]
    
  • DKP Formation: 2x Ester

    
     DKP + 2x Alcohol. Driven by basic pH and concentration.
    

HPLC Diagnosis: Run a Reverse Phase (C18) gradient.

  • Phenylglycine (Hydrolysis product): Elutes early (Polar, zwitterionic).

  • Phenylglycine Ester (Starting Material): Elutes middle.

  • DKP (Impurity): Elutes late (Non-polar, no charge, two phenyl rings).

Checklist for Validation:

  • Moisture Check: If you see the "Early Eluting" peak, your solvent is wet. Dry it over molecular sieves.

  • Base Check: If you see the "Late Eluting" peak, your neutralization was too aggressive or the hold time was too long.

References
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[2][3] Journal of Pharmaceutical Sciences, 87(3), 283–288.[3]

  • Capasso, S., et al. (2021). Diketopiperazine Formation from Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Organic Chemistry, 86(15).

  • Wacker, M., et al. (2002). Process for the preparation of D-phenylglycine derivatives. US Patent 6,388,126.

  • Vertex Pharmaceuticals. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Optimal Storage and Handling of Phenyl 2-Aminoacetate to Prevent Hydrolysis

Welcome to the technical support center for phenyl 2-aminoacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate and require the highest st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenyl 2-aminoacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate and require the highest standards of purity and stability in their experiments. Phenyl 2-aminoacetate, the phenyl ester of glycine, is a valuable building block in organic synthesis, including the development of analgesics and anti-inflammatory agents.[1] However, its ester functionality makes it susceptible to hydrolysis, which can compromise experimental outcomes by reducing yield and introducing impurities.

This document provides a comprehensive overview of the mechanisms behind phenyl 2-aminoacetate hydrolysis, detailed protocols for optimal storage, and a troubleshooting guide to address common stability issues.

Section 1: The Science of Phenyl 2-Aminoacetate Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phenyl 2-aminoacetate, this involves the cleavage of the ester bond to yield its parent compounds: glycine and phenol. This reaction, which is the reverse of esterification, can be catalyzed by the presence of acid or base.[2] Understanding the factors that drive this degradation is the first step toward preventing it.

The primary factors that influence the rate of hydrolysis are:

  • Moisture: As a key reactant, the presence of water is the most direct cause of hydrolysis.[3][4] Even atmospheric humidity can be sufficient to initiate degradation over time.

  • pH: The hydrolysis of esters is significantly accelerated in both acidic and basic conditions.[2][5] While a specific pH-stability profile for phenyl 2-aminoacetate is not widely published, related compounds like phenyl hydrogen succinate show a minimum rate of hydrolysis at a highly acidic pH of 2.[6] In contrast, base-catalyzed hydrolysis is a common and rapid degradation pathway for phenyl esters and amino acid esters in general.[7][8][9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][10] Elevated temperatures provide the necessary activation energy for the breakdown of the ester bond.

  • Light: Exposure to UV or visible light can contribute to the degradation of chemical compounds.[4][10]

Below is a diagram illustrating the key factors that contribute to the degradation of phenyl 2-aminoacetate.

substance Phenyl 2-Aminoacetate (Stable) mid substance->mid product Glycine + Phenol (Hydrolysis Products) water Moisture (H₂O) water->mid ph Suboptimal pH (Acid/Base Catalysis) ph->mid temp Elevated Temperature temp->mid light Light Exposure light->mid mid->product Hydrolysis

Caption: Factors promoting the hydrolysis of phenyl 2-aminoacetate.

Section 2: Recommended Storage Protocols

To ensure the long-term stability and integrity of your phenyl 2-aminoacetate, adhere to the following storage protocols. The optimal conditions depend on whether the compound is in solid form or in solution.

Data Summary: Optimal Storage Conditions
ParameterSolid (Lyophilized) FormSolution Form
Temperature -20°C for maximum long-term stability.[11][12]-20°C is strongly recommended.[11][13]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). Use a container with a tight-fitting seal.[14]Aliquot into vials with airtight caps to minimize headspace and exposure to air/moisture.
Moisture Control Store in a desiccator, especially after opening.[3][15]Prepare solutions with anhydrous solvents where possible. Use sterile, buffered solutions.
Light Store in an amber vial or protect from light by wrapping the container in aluminum foil.[4]Store in amber vials or in a light-proof secondary container (e.g., freezer box).
Recommended Form Lyophilized solid is the most stable form for long-term storage.For short-term use only. Avoid repeated freeze-thaw cycles.[11]
Experimental Protocol 1: Long-Term Storage of Solid Phenyl 2-Aminoacetate
  • Procurement: Upon receipt, inspect the container for an intact seal.

  • Environment: Before opening for the first time, allow the container to equilibrate to room temperature for at least 30 minutes inside a desiccator.[11] This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Aliquoting: If you do not intend to use the entire quantity at once, aliquot the solid into smaller, appropriately sized vials under an inert atmosphere (e.g., in a glove box). Use amber glass vials with PTFE-lined caps.

  • Sealing: Tightly seal each vial. For extra protection, you can wrap the cap-vial interface with parafilm.

  • Storage: Place the sealed vials in a labeled, light-proof secondary container and store at -20°C.

Experimental Protocol 2: Preparation and Storage of Stock Solutions

Solutions are significantly less stable than the solid form and should be prepared fresh when possible. If a stock solution must be stored, follow these steps to maximize its shelf life.

  • Solvent Selection: For non-aqueous experiments, use high-purity, anhydrous solvents. For aqueous applications, use a sterile, slightly acidic buffer (pH 5-7) to minimize pH-catalyzed hydrolysis.[11]

  • Preparation: Quickly weigh the required amount of phenyl 2-aminoacetate and dissolve it in the chosen solvent. Perform this in a low-humidity environment if possible.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in small, airtight vials (e.g., amber HPLC vials). This prevents contamination and degradation from repeated freeze-thaw cycles.[11]

  • Storage: Store the aliquots at -20°C.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature before use. Do not refreeze any unused portion of the aliquot.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of phenyl 2-aminoacetate in a question-and-answer format.

Q1: My reaction yield is lower than expected. How can I determine if my phenyl 2-aminoacetate has degraded?

A1: The most reliable way to assess the purity of your starting material is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are ideal methods.[16][17][18]

  • Procedure: Dissolve a small, accurately weighed sample of your stored compound in a suitable solvent (e.g., acetonitrile/water). Analyze it using a calibrated HPLC method.

  • Interpretation: A pure sample will show a single major peak corresponding to phenyl 2-aminoacetate. The presence of significant secondary peaks, particularly those corresponding to the retention times of glycine and phenol, is a strong indicator of hydrolysis.

Q2: I noticed the solid in my vial has formed clumps. What does this indicate, and can I still use it?

A2: Clumping is a definitive sign of moisture absorption.[19] Since water is the primary reactant in hydrolysis, this material is at high risk of degradation, even if significant hydrolysis has not yet occurred.

  • Recommendation: Before use, you should dry the material under a high vacuum for several hours. After drying, it is imperative to perform a purity check (e.g., via HPLC or NMR) to quantify the extent of hydrolysis. If significant degradation is observed, the material should be discarded.

Q3: What is the optimal pH for my aqueous buffer to ensure the stability of phenyl 2-aminoacetate during an experiment?

A3: Phenyl 2-aminoacetate is susceptible to both acid and base-catalyzed hydrolysis. For temporary stability in solution, a slightly acidic, buffered environment of pH 5-7 is recommended.[11] Avoid strongly alkaline (pH > 8) and strongly acidic (pH < 4) conditions unless they are a required part of your reaction, as these will significantly accelerate hydrolysis.[5][8]

Q4: Can I repeatedly freeze and thaw my stock solution to save material?

A4: This is strongly discouraged. Repeated freeze-thaw cycles can accelerate degradation by causing localized concentration changes as ice crystals form. Furthermore, each time the vial is opened, the solution is exposed to atmospheric moisture and oxygen, increasing the risk of hydrolysis and other forms of degradation. The best practice is to aliquot your stock solution into single-use volumes.[11]

start Suspected Degradation (e.g., Low Yield, Inconsistent Data) check1 Visually Inspect Solid: Is it clumped or discolored? start->check1 action1 Indicates Moisture Contamination. Dry under vacuum. check1->action1 Yes action2 Perform Purity Analysis (HPLC, NMR, LC-MS) check1->action2 No / Not Applicable action1->action2 end1 Proceed with Caution. Re-evaluate storage protocol. action1->end1 result1 Purity >98%? action2->result1 end2 Compound is pure. Troubleshoot other experimental variables. result1->end2 Yes end3 Discard Material. Source fresh, high-purity compound. result1->end3 No

Caption: Troubleshooting decision tree for suspected compound degradation.

Section 4: Experimental Workflow for Stability Assessment

To empirically determine the stability of phenyl 2-aminoacetate under your specific experimental conditions, you can perform a simple time-course stability study.

Experimental Protocol 3: Accelerated Stability Study
  • Prepare Solutions: Create several identical solutions of phenyl 2-aminoacetate at a known concentration in the buffer or solvent system of interest.

  • Incubate: Store the solutions under different conditions you wish to test (e.g., 4°C, room temperature, 37°C). Ensure one set is kept at -80°C as a baseline control (t=0).

  • Collect Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition. Immediately quench any further degradation by freezing at -80°C or by mixing with a quenching solvent (e.g., anhydrous acetonitrile).

  • Analyze: Once all time points are collected, analyze all samples in a single batch using a validated HPLC method to determine the concentration of the remaining phenyl 2-aminoacetate.

  • Evaluate Data: Plot the percentage of remaining phenyl 2-aminoacetate against time for each condition. This will provide a clear degradation profile and help you define the stability limits for your experimental setup.

prep 1. Prepare Samples (Compound in Test Buffer) incubate 2. Incubate at Conditions (e.g., 4°C, 25°C, 37°C) prep->incubate t0 t = 0 hr incubate->t0 t1 t = 2 hr t2 t = 8 hr t3 t = 24 hr analyze 4. Analyze All Samples (HPLC/LC-MS) t3->analyze plot 5. Plot % Remaining vs. Time (Determine Degradation Rate) analyze->plot

Caption: Workflow for conducting a time-course stability study.

References

  • PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices.
  • A&A Pharmachem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Allan Chemical. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate.
  • ResearchGate. (n.d.). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate.
  • PubChem - NIH. (n.d.). Phenyl 2-aminoacetate.
  • ResearchGate. (2022, September 22). De-esterification of amino acid esters.
  • NIH. (n.d.). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate.
  • ResearchGate. (2026, January 5). Monitoring of Phenylalanine Levels in Patients with Phenylketonuria Using Dried Blood Spots: a Comparison of Two Methods.
  • Fisher Scientific. (2010, September 6). SAFETY DATA SHEET.
  • Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.
  • Chem-Impex. (n.d.). Methyl-2-acetyl amino phenyl acetate.
  • Harper College. (2010, February 27). Phenyl acetate.pdf.
  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
  • ChemicalBook. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • Combi-Blocks. (2024, March 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Protein stability and storage.
  • PMC - NIH. (n.d.). Pre-analytic decrease of phenylalanine in plasma of patients with phenylketonuria treated with pegvaliase.

Sources

Optimization

Technical Support Center: Troubleshooting Phenyl 2-Aminoacetate Coupling

Topic: Troubleshooting Low Reactivity/Yield of Phenyl 2-Aminoacetate in Amide Coupling Ticket ID: #GLY-PH-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1] Executive Summary & Diagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity/Yield of Phenyl 2-Aminoacetate in Amide Coupling Ticket ID: #GLY-PH-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary & Diagnostic Framework

The Paradox of "Low Reactivity" If you are observing "low reactivity" with phenyl 2-aminoacetate (Glycine phenyl ester), you are likely witnessing a misdiagnosed competitive consumption .[1]

Phenyl esters are not inert protecting groups; they are activated esters (similar to


-nitrophenyl or pentafluorophenyl esters).[1] In the presence of a base, the free amine of phenyl 2-aminoacetate is highly prone to rapid self-condensation  (dimerization) to form diketopiperazines (DKP) or linear oligomers.[1]

The Golden Rule: Never generate the free base of phenyl 2-aminoacetate in the absence of a potent electrophile.[1]

Quick Diagnostic Matrix[1]
ObservationProbable CauseTechnical Reality
SM disappears, no product Self-Condensation (DKP)The amine attacked its own species' ester faster than your activated acid.[1]
SM remains unchanged Salt SuppressionThe amine is protonated (HCl/Tosylate salt) and the base was insufficient or quenched.[1]
Low Yield / Oligomers Slow Activation of PartnerThe partner acid was not fully activated before the amine was exposed.[1]

The "Invisible" Failure: Self-Condensation (DKP)[1]

The most common failure mode is the formation of 2,5-diketopiperazine (Gly-Gly DKP).[1] Because the phenyl group is a good leaving group (


 of phenol 

10, vs. 16 for methanol), the intermolecular attack happens seconds after the amine is deprotonated.[1]
Mechanism of Failure

The following diagram illustrates the competitive pathway that consumes your starting material.[1]

DKP_Mechanism cluster_legend Reaction Kinetics SM_Salt Phenyl 2-aminoacetate (HCl Salt) Free_Amine Free Amine Species (Highly Unstable) SM_Salt->Free_Amine Deprotonation Base Base Added (DIEA/TEA) Base->Free_Amine Desired_Path Path A: Desired Coupling (Requires Pre-Activated Acid) Free_Amine->Desired_Path Only if Electrophile present Side_Path Path B: Self-Condensation (Fast without Electrophile) Free_Amine->Side_Path k_dimer >> k_couple Product Desired Amide Desired_Path->Product DKP Diketopiperazine (DKP) (Dead End Product) Side_Path->DKP Legend Path B is kinetically favored if the Partner Acid is not pre-activated.

Figure 1: The "DKP Trap."[1] Phenyl esters render the amine unstable in free-base form, leading to rapid dimerization if the desired electrophile is not immediately available.[1]

Troubleshooting Protocols (Q&A)

Issue 1: "I added the base to the amine salt first, then added the acid. Yield is <10%."

Diagnosis: You primed the "self-destruct" sequence.[1] By neutralizing the salt before the coupling partner was ready, you allowed the phenyl ester to react with the free amines.[1]

Corrective Protocol: The "Pre-Activation" Method

  • Vessel A (Acid Activation): Dissolve your Carboxylic Acid partner (1.0 equiv) in DMF/DCM.[1]

  • Add Coupling Agent (e.g., HATU, 1.0 equiv) and Base (DIEA, 1.0 equiv).[1]

  • Wait 2–5 minutes. Ensure the active ester (e.g., O-At ester) is fully formed.[1]

  • Vessel B (Amine Prep): Dissolve Phenyl 2-aminoacetate HCl salt in DMF. Do NOT add base yet.

  • Combination: Pour Vessel A (Activated Acid) into Vessel B.

  • Initiation: Only now add the second portion of Base (DIEA, 1.0–1.2 equiv) dropwise to the combined mixture.[1]

    • Why? The free amine is generated in the presence of the activated electrophile, maximizing the chance of cross-coupling over self-coupling.[1]

Issue 2: "My reaction turns yellow/orange immediately and stalls."

Diagnosis: Phenol release and potential oxidation.[1] The leaving group, phenol, can oxidize or interfere with colorimetric monitoring.[1] More importantly, if you are using standard monitoring (TLC/HPLC), the "product" might be co-eluting with the DKP or the phenol byproduct.[1]

Verification Step:

  • Check the mass spectrum for M+M-2PhOH (The Dimer).[1]

  • For Glycine phenyl ester (MW ~151), look for the DKP mass at 114 Da .[1] If you see 114, your coupling failed due to dimerization.[1]

Issue 3: "Can I use a weaker base to prevent dimerization?"

Diagnosis:


 mismatch.
The 

-amino group has a

of ~7.[1]6. Using a weak base (like Pyridine or NMM) might be too slow to deprotonate the salt fully, leading to sluggish kinetics.[1] However, using a strong base (DIEA) too fast causes the DKP issue.[1]

Recommended System:

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine).[1] It is non-nucleophilic and buffers the pH effectively without causing rapid "pH shock" that favors oligomerization.[1]

  • Solvent: HFIP (Hexafluoroisopropanol) mixed with DCM (1:4).[1] HFIP is known to stabilize free amines and suppress aggregation/side reactions, though it is expensive.[1]

Optimized Experimental Workflow

Use this decision tree to select the correct coupling strategy based on your acid partner.

Workflow Start Start: Coupling Phenyl 2-aminoacetate Check_Acid Is the Acid Partner Sterically Hindered? Start->Check_Acid Hindered_Yes YES (e.g., Val, Ile, Pro) Check_Acid->Hindered_Yes Hindered_No NO (e.g., Gly, Ala) Check_Acid->Hindered_No Method_A Method A: Acid Chloride/Mixed Anhydride (High Reactivity Required) Hindered_Yes->Method_A Method_B Method B: Standard HATU Pre-activation (Controlled Release) Hindered_No->Method_B Step_A 1. Generate Acid Chloride (SOCl2) 2. Add Amine Salt 3. Add Base at -10°C Method_A->Step_A Step_B 1. Acid + HATU + DIEA (5 min) 2. Add Amine Salt 3. Add DIEA dropwise Method_B->Step_B

Figure 2: Decision matrix for coupling conditions. Hindered acids require more aggressive activation to outcompete the amine's self-reaction.

Quantitative Comparison of Conditions
VariableStandard Protocol (Risk)Optimized Protocol (Recommended)
Base Addition To Amine Salt firstTo Pre-activated Acid/Amine Mix
Coupling Agent EDC/NHS (Slow)HATU or COMU (Fast)
Temperature Room Temp (

)

to

(Suppresses DKP)
Concentration High (>0.2 M)Low (<0.05 M) *

*Note: Lower concentration favors intermolecular reaction (cross-coupling) over some bimolecular side reactions, but extremely low concentration slows everything.[1] 0.05 M is the sweet spot.[1]

References

  • Diketopiperazine Form

    • Source: Golebiowski, A., et al. "Solid-Phase Synthesis of Diketopiperazines."[1] Current Protocols in Protein Science, 2021.

    • Context: Mechanistic details on how C-terminal esters (especially active ones)
    • Link:[1]

  • Reactivity of Phenyl Esters

    • Source: Castro, E. A.[1] "Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles." Chemical Reviews, 1999.[1]

    • Context: Establishes the leaving group ability of phenol

      
       ~10) vs alkoxides (
      
      
      
      ~16), explaining the instability of the free base.[1]
    • Link:[1]

  • Prevention of Racemiz

    • Source: Bachem Technical Guides. "Peptide Coupling Reagents & Additives."[1][2][3]

    • Context: Practical protocols for handling sensitive ester couplings and order of addition.
    • Link:[1]

  • Troubleshooting Difficult Couplings

    • Source: Albericio, F., et al. "Troubleshooting in Solid Phase Peptide Synthesis."[1] Methods in Molecular Biology.

    • Context: Strategies for steric hindrance and pre-activation protocols.[1][3][4][5]

    • Link:[1]

Sources

Troubleshooting

Removing unreacted phenol from phenyl 2-aminoacetate preparations

Technical Support Center: Phenyl 2-Aminoacetate Purification A Senior Application Scientist's Guide to Eliminating Phenolic Impurities Welcome to the technical support guide for the purification of phenyl 2-aminoacetate....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenyl 2-Aminoacetate Purification

A Senior Application Scientist's Guide to Eliminating Phenolic Impurities

Welcome to the technical support guide for the purification of phenyl 2-aminoacetate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with residual phenol in their reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve these purification challenges effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude phenyl 2-aminoacetate has a distinct pink or brownish color. What causes this, and is it a problem?

A: This is a very common observation and is almost always due to the presence of unreacted phenol. Phenol is highly susceptible to air oxidation, forming colored quinone-type impurities. While trace amounts of these colored byproducts might not interfere with all downstream applications, their presence is a strong indicator of significant phenolic contamination. For applications in drug development or for compounds requiring high purity, this discoloration signals an immediate need for purification.

The oxidation process is complex, but it generally proceeds through a phenoxy radical intermediate, which can then couple to form various colored polymeric products.

Q2: What is the most direct and scalable method for removing the bulk of unreacted phenol from my reaction mixture?

A: The most efficient first-line approach is a liquid-liquid extraction using a mild aqueous base . This method is rapid, inexpensive, and highly effective for removing the majority of phenol before any further purification steps.

The Underlying Chemistry (Expertise & Experience): This technique leverages the difference in acidity between phenol and your target ester, phenyl 2-aminoacetate. Phenol is weakly acidic (pKa ≈ 10), whereas the ester is neutral. By washing your organic reaction mixture with a basic aqueous solution, you selectively deprotonate the phenol to form the sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral ester product remains in the organic solvent.[1]

The key is choosing the right base. A mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is strongly recommended over a strong base like sodium hydroxide (NaOH).

Why Avoid Strong Bases? (Trustworthiness): While NaOH would be very effective at deprotonating phenol, it poses a significant risk of hydrolyzing your desired ester product back to phenol and the amino acid.[2][3] This is a classic saponification reaction that would drastically reduce your yield. The amino group on phenyl 2-aminoacetate also complicates matters, as its basicity must be considered. Using a mild base ensures that only the more acidic phenol reacts, preserving your product's integrity.

Below is a diagram illustrating the acid-base extraction workflow.

G ester Phenyl 2-aminoacetate (Neutral, Stays in Organic) phenol Phenol (Acidic) bicarb Add aq. NaHCO₃ (Mild Base) phenol->bicarb Acid-Base Reaction phenoxide Sodium Phenoxide (Ionic, Water-Soluble) caption Fig 1. Selective extraction of phenol.

Caption: Fig 1. Selective extraction of phenol using a mild base.

Protocol 1: Standard Workup via Basic Aqueous Extraction

This protocol is a self-validating system. The number of washes is determined by analytical checks (TLC), ensuring the process is continued until the desired level of purity is achieved.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • TLC plates, chamber, and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

Step-by-Step Methodology:

  • Initial Dilution: Ensure your crude reaction mixture is fully dissolved in an appropriate organic solvent in a separatory funnel. A volume of at least 10-20 times the crude material weight is recommended.

  • First Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent any pressure buildup (from CO₂ evolution). Shake gently for 30-60 seconds.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Analytical Check (Trustworthiness): Spot the organic layer on a TLC plate against a standard of pure phenol. If a phenol spot is still clearly visible, repeat the wash.

  • Repeat Washes: Repeat steps 2 and 3 one to two more times. Three washes are typically sufficient to remove the majority of phenol.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes the bulk of dissolved water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter or decant the dried organic solution and concentrate it under reduced pressure to yield the crude product, which should now be largely free of phenol.

Q3: I've performed the basic washes, but my NMR/TLC still shows trace amounts of phenol. How can I achieve higher purity?

A: For applications requiring >99% purity, flash column chromatography is the gold standard and the logical next step after an initial extraction.[4][5] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

Expertise & Experience: Phenol is significantly more polar than phenyl 2-aminoacetate due to its hydroxyl group. Therefore, it will adhere more strongly to the polar silica gel. Your less polar ester product will elute from the column first with an appropriate solvent system (eluent).

Choosing an Eluent: A common starting point for separating compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc). You can determine the optimal ratio by running TLC plates with varying solvent systems. A system that gives the product an Rf value of ~0.3-0.4 and shows good separation from the phenol spot is ideal.

ParameterLiquid-Liquid ExtractionFlash Column Chromatography
Primary Goal Bulk removal of acidic impuritiesHigh-resolution purification
Speed Fast (15-30 minutes)Slower (1-3 hours)
Scalability ExcellentGood, but requires more resources at scale
Achievable Purity 90-98%>99%
Cost & Complexity LowModerate

Protocol 2: High-Purity Purification by Flash Column Chromatography

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product from Protocol 1 in a minimal amount of the organic solvent. For better resolution, it is often advantageous to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 Hexanes:EtOAc). The less polar ester will travel down the column faster than the more polar phenol.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure phenyl 2-aminoacetate.

The logical workflow for purification is summarized in the diagram below.

G start Crude Reaction Mixture (Product + Phenol) wash Protocol 1: Basic Aqueous Wash (e.g., NaHCO₃) start->wash check Purity Check? (TLC, NMR) wash->check column Protocol 2: Flash Column Chromatography check->column Phenol Remains end Pure Product (>99%) check->end Purity Sufficient column->end caption Fig 2. Purification workflow decision tree.

Caption: Fig 2. Purification workflow decision tree.

Q4: How can I definitively confirm that my final product is free of phenol?

A: Relying on a single analytical technique is not advisable for rigorous purity assessment. A combination of methods provides the most trustworthy validation.

  • Nuclear Magnetic Resonance (¹H NMR): This is one of the most powerful tools. Phenol has characteristic aromatic proton signals that are distinct from those of phenyl 2-aminoacetate. The absence of these specific phenol signals in the ¹H NMR spectrum of your final product is strong evidence of its purity. You can even use an internal standard to quantify any remaining phenol if necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is extremely sensitive for detecting volatile impurities like phenol.[6] A GC chromatogram will show separate peaks for your product and any phenol, and the mass spectrometer will confirm the identity of each peak.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for assessing purity.[7] Using a suitable column (e.g., a C18 or Phenyl column) and method, you can achieve baseline separation of phenol and your product, allowing for accurate quantification of purity.[8][9]

By employing these robust purification and analytical strategies, you can confidently and repeatedly prepare high-purity phenyl 2-aminoacetate for your research and development needs.

References

  • Method for preparing phenylacetate.
  • 3-[(Phenylacetyl)
  • How to remove the phenol from the reaction mixture without doing column chromatography?
  • Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate.
  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.
  • Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbon
  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
  • Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes.
  • Column care guide and general method development information for Thermo Scientific phenyl columns. Thermo Fisher Scientific.
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.

Sources

Optimization

Technical Support Center: Phenyl 2-Aminoacetate Kinetics &amp; Stability

Topic: Controlling pH Sensitivity of Phenyl 2-Aminoacetate in Aqueous Media Diagnostic Framework: Why is my compound degrading? Executive Summary: Phenyl 2-aminoacetate (Glycine Phenyl Ester) is inherently unstable in aq...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling pH Sensitivity of Phenyl 2-Aminoacetate in Aqueous Media

Diagnostic Framework: Why is my compound degrading?

Executive Summary: Phenyl 2-aminoacetate (Glycine Phenyl Ester) is inherently unstable in aqueous media due to the high leaving-group ability of the phenol moiety combined with the inductive effect of the


-amino group. Unlike alkyl esters (e.g., ethyl acetate), phenyl esters are highly susceptible to nucleophilic attack by hydroxide ions (

) and general base catalysis by common buffers.

The stability profile is governed by two critical factors:

  • The Protonation State: The ammonium form (

    
    ) is significantly more stable than the free amine (
    
    
    
    ).
  • The Leaving Group: The pKa of the phenol leaving group drives the rate of hydrolysis (Hammett correlation).

The Hydrolysis Mechanism

The following diagram illustrates the competing pathways degrading your compound. Note that at pH > 7.0, the specific base catalysis (


) dominates.

HydrolysisMechanism Ester_Protonated Protonated Ester (NH3+ form) [Stable at pH < 5] Ester_Neutral Neutral Ester (NH2 form) [Unstable at pH > 7] Ester_Protonated->Ester_Neutral Deprotonation (pKa ~ 7.5) Products Products (Glycine + Phenol) Ester_Protonated->Products Acid Catalysis (Very Slow) Ester_Neutral->Ester_Protonated Protonation TS_Tetra Tetrahedral Intermediate Ester_Neutral->TS_Tetra OH- Attack (Rate Limiting) TS_Tetra->Products Phenol Departure

Figure 1: Mechanistic pathways for the hydrolysis of phenyl 2-aminoacetate. The dominant instability pathway involves the neutral amine species at physiological pH.

Troubleshooting Guides

Issue A: "My compound hydrolyzes instantly upon dissolution."

Root Cause: You are likely dissolving the hydrochloride salt of the ester into a buffer with a pH > 7.0 or a buffer that acts as a nucleophilic catalyst.

Corrective Protocol:

  • Check the pKa: The pKa of the amino group in glycine phenyl ester is approximately 7.0–7.5 , which is significantly lower than free glycine (9.6) due to the electron-withdrawing ester group.

    • Implication: At pH 7.4, roughly 50% of your compound is in the highly reactive free-amine state.

  • Switch Buffers: Avoid buffers that act as general bases or nucleophiles.

    • FORBIDDEN: Imidazole (nucleophilic attack), Bicarbonate (catalytic), Phosphate (general base catalysis).

    • RECOMMENDED: HEPES, MES, or MOPS (Non-nucleophilic sulfonic acids).

Issue B: "I need to stabilize the compound at pH 7.4 for a bioassay."

Root Cause: You cannot stop the thermodynamic drive toward hydrolysis at this pH, but you can retard the kinetic rate.

Engineering Solution (Chemical Tuning): If you have synthetic control, modify the phenyl ring. The hydrolysis rate (


) follows the Hammett equation:


  • 
     (Reaction Constant):  For phenyl ester hydrolysis, 
    
    
    
    . This is a large positive value, meaning the reaction is highly sensitive to electronic effects.
  • 
     (Substituent Constant):  Electron-Withdrawing Groups (EWG) increase instability; Electron-Donating Groups (EDG) increase stability.
    

Substituent Selection Table:

Substituent (Para-position)Electronic Effect (

)
Predicted Stability ImpactRelative Hydrolysis Rate
-NO₂ (Nitro) Strong EWG (+0.78)Critical Instability ~35x Faster
-Cl (Chloro) Weak EWG (+0.23)Moderate Instability~3x Faster
-H (Unsubstituted) Neutral (0.00)Baseline1.0
-CH₃ (Methyl) Weak EDG (-0.17)Slight Stabilization~0.5x Slower
-OCH₃ (Methoxy) Strong EDG (-0.27)High Stabilization ~0.3x Slower

Technical Insight: Replacing the phenyl ring with a p-methoxyphenyl ring will increase the half-life of your ester by approximately 3-fold without significantly altering steric interactions.

Experimental Protocol: Measuring Hydrolysis Kinetics ( )

To accurately determine the stability half-life (


), use the UV-absorbance shift of the leaving group (phenol).

Reagents:

  • Buffer: 50 mM HEPES, pH 7.4 (pre-thermostatted to 25°C).

  • Stock Solution: 10 mM Phenyl 2-aminoacetate HCl in dry Acetonitrile (ACN).

  • Detection: UV-Vis Spectrophotometer (monitoring

    
     nm for phenol release).
    

Step-by-Step Workflow:

  • Baseline Correction: Blank the spectrophotometer with 990 µL Buffer + 10 µL ACN.

  • Initiation: Add 10 µL of Stock Solution to 990 µL of Buffer in a quartz cuvette. Invert rapidly to mix (

    
    ).
    
    • Final Concentration: 100 µM.

  • Data Acquisition: Measure Absorbance (

    
    ) every 30 seconds for 60 minutes.
    
  • Endpoint Determination: Allow one sample to incubate for 24 hours (or add NaOH to force hydrolysis) to measure

    
    .
    
  • Calculation: Plot

    
     vs. time (
    
    
    
    ).
    • The slope of the line is

      
      .
      
    • Half-life

      
      .
      

KineticWorkflow Start Start Kinetic Assay Prep Prepare 10mM Stock (in ACN/DMSO) Start->Prep Mix Inject into Buffer (HEPES pH 7.4) Prep->Mix Measure Monitor A270nm (Phenol Release) Mix->Measure Calc Plot ln(A_inf - A_t) Calculate k_obs Measure->Calc

Figure 2: Experimental workflow for determining the pseudo-first-order rate constant of ester hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to stabilize the stock solution? A: Yes. The hydrochloride salt is stable in dry DMSO or Acetonitrile for weeks at -20°C. Hydrolysis requires water. Ensure your organic solvent is anhydrous before preparing stocks.

Q: Why does the reaction rate increase when I add phosphate buffer? A: Phosphate acts as a general base. Even at constant pH, increasing the concentration of phosphate buffer will linearly increase the hydrolysis rate (


). Always extrapolate to zero buffer concentration if you need the intrinsic rate, or use sterically hindered buffers like HEPES.

Q: Is the hydrolysis temperature-dependent? A: Yes, significantly. The activation energy (


) for phenyl ester hydrolysis is typically 40–50 kJ/mol. Reducing the temperature from 25°C to 4°C will reduce the hydrolysis rate by approximately 4-fold. Keep samples on ice until the moment of assay.

Q: How does the amine pKa affect the shelf-life? A: In the solid state (salt form), the amine is protonated (


) and the compound is stable. In solution, if 

, the amine remains protonated. The protonated ammonium group is electron-withdrawing (inductive effect), which actually activates the carbonyl carbon toward nucleophilic attack, but it prevents the intramolecular general base catalysis that the free amine might perform. However, the primary driver is solution pH: keep pH < 5.0 for maximum stability during processing.

References

  • Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol 1. W. A. Benjamin.
  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837–846. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for

    
     values). Link
    
  • Fersht, A. (1999). Structure and Mechanism in Protein Science. W.H. Freeman.
Troubleshooting

Phenyl Glycinate Free Base Stability: A Technical Support Guide

Welcome to the technical support center for the handling and stabilization of phenyl glycinate free base. This guide is designed for researchers, scientists, and drug development professionals who work with this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and stabilization of phenyl glycinate free base. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but sensitive compound. My aim is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments and ensure the integrity of your results.

Phenyl glycinate, as a free base, is notoriously unstable. Its susceptibility to degradation can lead to inconsistent experimental outcomes, loss of valuable material, and compromised purity. This guide will equip you with the knowledge and practical strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenyl glycinate free base?

A1: Phenyl glycinate free base is susceptible to several degradation pathways that can compromise its chemical and chiral purity. Understanding these is the first step toward effective stabilization. The main pathways are:

  • Racemization: Phenylglycine is particularly prone to the loss of its stereochemical integrity at the α-carbon.[1][2] This process, known as racemization, can be catalyzed by both acid and base and is accelerated by heat.[3] The resulting racemic mixture can have significantly different biological activity and physical properties compared to the pure enantiomer.

  • Hydrolysis: The ester functional group in phenyl glycinate is susceptible to hydrolysis, which breaks the ester bond to form phenylglycine and the corresponding alcohol. This reaction is catalyzed by acidic or basic conditions.[4]

  • Oxidation: The amine group in phenyl glycinate can be susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions. This can lead to the formation of various impurities.

  • Dimerization and Polymerization: Like other amino acids, under certain conditions, particularly at elevated temperatures and specific pH ranges, phenyl glycinate can undergo intermolecular reactions to form dimers and larger oligomers.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: I'm observing a loss of enantiomeric excess (e.e.) in my sample of phenyl glycinate free base over time.

Underlying Cause: This is a classic sign of racemization. The α-proton of phenylglycine is relatively acidic and can be abstracted under basic conditions, or the molecule can be protonated under acidic conditions, both of which can facilitate the formation of a planar intermediate that leads to loss of stereochemistry.[1][3]

Solutions:

  • Strict pH Control: Maintain the pH of your solution in the slightly acidic to neutral range (ideally pH 5-7).[5] Avoid strongly acidic or basic conditions. Use a well-chosen buffer system to maintain the pH.

  • Temperature Management: Store the phenyl glycinate free base at low temperatures, ideally at -20°C or below, and minimize the time it spends at room temperature during experimental procedures.[2]

  • Solvent Choice: Use aprotic, non-polar solvents when possible. If aqueous solutions are necessary, ensure the pH is controlled.

  • Salt Formation: For long-term storage, converting the free base to a stable salt, such as the hemi sulfuric acid salt, is highly recommended.[6]

Issue 2: My analytical results (e.g., HPLC, NMR) show the presence of phenylglycine in my phenyl glycinate sample.

Underlying Cause: This indicates hydrolysis of the ester linkage. This is often caused by exposure to moisture in combination with acidic or basic catalysts.[4]

Solutions:

  • Moisture Control: Handle and store phenyl glycinate free base under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.

  • pH Management: As with racemization, maintaining a neutral to slightly acidic pH is crucial to slow down hydrolysis.

  • Appropriate Solvents: Store the compound in a dry, aprotic solvent. If a stock solution is required, prepare it fresh and use it promptly.

Issue 3: I've noticed a discoloration (e.g., yellowing) of my phenyl glycinate free base sample.

Underlying Cause: Discoloration is often a sign of oxidation or other degradation pathways leading to the formation of chromophoric impurities.

Solutions:

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere (argon or nitrogen) to exclude oxygen.[2]

  • Light Protection: Store samples in amber vials or otherwise protect them from light, as light can catalyze oxidative processes.

  • Antioxidant Addition: For solutions, consider the addition of a compatible antioxidant. Hindered amine light stabilizers (HALS) or phenolic antioxidants like BHT (butylated hydroxytoluene) can be effective, but their compatibility and potential for interference with downstream applications must be evaluated.

Stabilization Strategies: A Deeper Dive

Strategy 1: pH Control

The pH of the environment is arguably the most critical factor in maintaining the stability of phenyl glycinate free base.

  • Optimal pH Range: For aqueous solutions, a pH range of 5-7 is generally recommended to minimize both acid- and base-catalyzed hydrolysis and racemization.[5]

  • Buffer Selection: When working with aqueous solutions, the use of a buffer is essential. Phosphate or citrate buffers are common choices. Ensure the buffer components themselves do not catalyze degradation.

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer solution.

  • pH Adjustment: Adjust the pH of the buffer to 6.0 using phosphoric acid or potassium hydroxide.

  • Dissolution: Dissolve the phenyl glycinate free base in the prepared buffer to the desired concentration.

  • Storage: Store the solution at 2-8°C for short-term use or at -20°C for longer periods. Always use the solution as fresh as possible.

Strategy 2: Salt Formation for Long-Term Stability

Converting the free base to a salt is a highly effective method for long-term storage. Salts are generally more crystalline, less hygroscopic, and more stable than the corresponding free base.

  • Recommended Salt: The hemi sulfuric acid salt of phenylglycine methyl ester has been reported as a stable, solid alternative to the hydrochloride salt, which can be corrosive.[6]

Salt_Formation FreeBase Phenyl Glycinate Free Base (in organic solvent) Mixing Controlled Mixing (pH ~4.2) FreeBase->Mixing Acid Sulfuric Acid (aqueous) Acid->Mixing Crystallization Crystallization (Cooling to 0-5°C) Mixing->Crystallization Aqueous Phase Isolation Isolation (Filtration/Drying) Crystallization->Isolation StableSalt Stable Phenyl Glycinate Hemi Sulfate Salt Isolation->StableSalt

Caption: Workflow for Phenyl Glycinate Salt Formation.

Strategy 3: Storage and Handling Best Practices

Proper storage and handling are fundamental to preserving the integrity of phenyl glycinate free base.

ParameterRecommendationRationale
Temperature -20°C or below for long-term storage.[6]Slows down the rates of all degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen).[2]Prevents oxidation of the amine group.
Moisture Store in a desiccator over a suitable desiccant.Minimizes water availability for hydrolysis.
Light Store in amber, light-blocking containers.Prevents photolytic degradation.
Solvent Aprotic, anhydrous solvents (e.g., Toluene, THF).Minimizes solubility of water and reduces hydrolysis.
Strategy 4: Use of Antioxidants

For applications where phenyl glycinate is in solution for extended periods, the addition of an antioxidant can be beneficial.

  • Selection of Antioxidant: The choice of antioxidant will depend on the solvent system and the downstream application. Common choices include:

    • Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) or Propyl Gallate.

    • Hindered Amine Light Stabilizers (HALS): These are very effective radical scavengers.

  • Concentration: Antioxidants are typically used at low concentrations (e.g., 0.01-0.1% w/v). It is crucial to perform a small-scale compatibility and stability study before widespread use.

Analytical Monitoring of Stability

Regularly assessing the purity and stability of your phenyl glycinate is crucial.

  • High-Performance Liquid Chromatography (HPLC): A standard C18 column can be used to monitor for the appearance of degradation products like phenylglycine.

  • Chiral HPLC: This is essential for determining the enantiomeric excess (e.e.) of your sample and detecting racemization. A variety of chiral stationary phases are available for the separation of amino acid enantiomers.

Phenylglycinate_Stability cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies PG_FB Phenyl Glycinate Free Base (Unstable) Racemate Racemic Phenyl Glycinate (Loss of e.e.) PG_FB->Racemate Base/Acid Heat Hydrolyzed Phenylglycine + Alcohol (Hydrolysis Product) PG_FB->Hydrolyzed H₂O Acid/Base Oxidized Oxidized Products (Impurities) PG_FB->Oxidized O₂ Light Low_Temp Low Temperature (-20°C) Inert_Atm Inert Atmosphere (Ar, N₂) pH_Control pH Control (pH 5-7) Salt_Form Salt Formation PG_Stable Stabilized Phenyl Glycinate Low_Temp->PG_Stable Inert_Atm->PG_Stable pH_Control->PG_Stable Salt_Form->PG_Stable

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the H-NMR Spectral Analysis of Phenyl 2-Aminoacetate: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands out for its ability to provide a detailed atomic-level fingerprint of a molecule. This guide offers an in-depth analysis of the ¹H-NMR spectrum of phenyl 2-aminoacetate, presenting a comparative study with its close structural analogs, benzyl 2-aminoacetate and ethyl 2-aminoacetate. By understanding the subtle yet significant differences in their spectra, researchers can gain a deeper appreciation for the structural nuances that influence the chemical environment of protons within a molecule.

The Significance of Phenyl 2-Aminoacetate and its Analogs

Phenyl 2-aminoacetate, a simple amino acid ester, and its derivatives are important building blocks in organic synthesis and medicinal chemistry. Their structural integrity is paramount, and ¹H-NMR is a primary tool for its verification. This guide will not only dissect the spectrum of phenyl 2-aminoacetate but also compare it with its benzyl and ethyl ester counterparts to highlight the influence of the ester group on the spectral features.

Interpreting the ¹H-NMR Spectrum: A Predictive and Comparative Analysis

Predicted ¹H-NMR Spectral Data for Phenyl 2-Aminoacetate

The structure of phenyl 2-aminoacetate suggests the presence of three distinct sets of proton signals:

  • Aromatic Protons (C₆H₅-) : The five protons on the phenyl ring.

  • Methylene Protons (-CH₂-) : The two protons of the glycine backbone.

  • Amine Protons (-NH₂) : The two protons of the primary amine group.

Based on typical chemical shift values, we can predict the following:

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (ortho, para)~7.2 - 7.5Multiplet3H
Aromatic (meta)~7.0 - 7.2Multiplet2H
Methylene (-CH₂-)~3.8 - 4.2Singlet2H
Amine (-NH₂)~1.5 - 3.0 (variable)Broad Singlet2H

The methylene protons are expected to appear as a singlet because there are no adjacent protons to cause splitting. The amine protons often appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, and they may exchange with deuterium in D₂O.

Comparative ¹H-NMR Analysis: Phenyl vs. Benzyl vs. Ethyl 2-Aminoacetate

To understand the impact of the ester group on the ¹H-NMR spectrum, let's compare the predicted spectrum of phenyl 2-aminoacetate with the known spectral data of benzyl 2-aminoacetate and ethyl 2-aminoacetate.

Compound Aromatic Protons (δ, ppm) Ester Moiety Protons (δ, ppm) Glycine -CH₂- Protons (δ, ppm)
Phenyl 2-aminoacetate (Predicted) 7.0 - 7.5 (m, 5H)-~3.8 - 4.2 (s, 2H)
Benzyl 2-aminoacetate 7.3 - 7.4 (m, 5H)5.1 - 5.2 (s, 2H, -OCH₂Ph)~3.5 (s, 2H)
Ethyl 2-aminoacetate Hydrochloride -4.31 (q, 2H, -OCH₂CH₃), 1.30 (t, 3H, -OCH₂CH₃)3.93 (s, 2H)

Data for Benzyl 2-aminoacetate and Ethyl 2-aminoacetate hydrochloride are based on typical values found in the literature and spectral databases.

This comparison reveals key differences:

  • Phenyl vs. Benzyl Ester : The most striking difference is the presence of the benzylic methylene protons (-OCH₂Ph) in benzyl 2-aminoacetate, which appear as a singlet around 5.1-5.2 ppm. The aromatic protons of the benzyl group are in a similar region to those of the phenyl group in phenyl 2-aminoacetate.

  • Aromatic vs. Aliphatic Ester : In contrast to the aromatic signals, ethyl 2-aminoacetate hydrochloride displays the characteristic quartet and triplet of an ethyl group in the upfield region of the spectrum.

  • Glycine Methylene Protons : The chemical shift of the glycine -CH₂- protons is influenced by the electron-withdrawing nature of the adjacent ester and amine groups. The exact position can vary slightly between the different esters.

Alternative Analytical Techniques for Structural Confirmation

While ¹H-NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is an excellent technique for assessing the purity of phenyl 2-aminoacetate and its analogs.[1] Different ester groups will result in different retention times, allowing for their separation and quantification in a mixture.

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[2] This data is complementary to NMR and can definitively confirm the elemental composition and connectivity of the molecule.

The workflow for a comprehensive analysis would typically involve initial purity assessment by HPLC, followed by structural elucidation using ¹H-NMR and confirmation of the molecular weight by MS.

comprehensive_analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Synthesis of Phenyl 2-aminoacetate Purification Purification Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC Sample NMR Structural Elucidation (¹H-NMR) HPLC->NMR MS Molecular Weight Confirmation (MS) NMR->MS Final_Structure Confirmed Structure MS->Final_Structure Data Interpretation

Caption: Comprehensive workflow for the synthesis and analysis of phenyl 2-aminoacetate.

Experimental Protocols

¹H-NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Materials:

  • Phenyl 2-aminoacetate (or analog)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; for polar compounds like amino acid esters, DMSO-d₆ is often a good choice due to its high dissolving power.[3]

  • Dissolution: Vortex the sample until it is fully dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

nmr_protocol start Start weigh Weigh 5-10 mg of Sample start->weigh add_solvent Add 0.6-0.7 mL of Deuterated Solvent weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire end End acquire->end

Caption: Step-by-step protocol for ¹H-NMR sample preparation and data acquisition.

Conclusion

The ¹H-NMR spectral analysis of phenyl 2-aminoacetate, when placed in the context of its structural analogs, provides a clear illustration of how subtle changes in molecular structure are reflected in the NMR spectrum. While a definitive experimental spectrum for the title compound remains elusive in the public domain, a robust prediction based on established principles and comparative data from benzyl and ethyl 2-aminoacetates offers valuable insights for any researcher working with these compounds. For unambiguous structure confirmation, a multi-technique approach incorporating HPLC and mass spectrometry alongside ¹H-NMR is always the recommended best practice in the field of drug development and chemical research.

References

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759–1767. [Link]

  • Identifying amino acids in protein NMR spectra. (n.d.).
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Solved: Shown here is the 1H NMR spectrum for phenyl acetate. (2023, November 6). Chegg. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • PubChem. (n.d.). Phenyl 2-aminoacetate. National Center for Biotechnology Information. [Link]

  • NMR sample preparation guidelines. (2025, May 23). NMR-Bio. [Link]

  • Mancilla, T., Calixto Romo, M. de los A., & Amaya Delgado, L. (2006). Synthesis and characterization of (N→B) phenyl[N-alkyl-N-(2-alkyl)aminodiacetate-O,O′,N]boranes and phenyl[N-alkyl-N-(2-alkyl)aminodiacetate-O,O′,N]boranes. ResearchGate. [Link]

  • Sze, S. K., Ge, R., & Hart, G. W. (2013). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Journal of visualized experiments : JoVE, (77), e50493. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • PubChem. (n.d.). Ethyl aminoacetate hydrochloride. National Center for Biotechnology Information. [Link]

  • Collet, A. M., De Souza, C. M., & Jones, O. A. H. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 395. [Link]

  • Khan, K. M., et al. (2015). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 22(01), 100-105. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000089 Glycine. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

Sources

Comparative

A Comparative Guide to Ester Reactivity: Phenyl 2-Aminoacetate vs. p-Nitrophenyl Ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the selection of appropriate reactive esters is paramount for efficient acylation reactions, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of appropriate reactive esters is paramount for efficient acylation reactions, particularly in the synthesis of amides and other derivatives. This guide provides an in-depth technical comparison of the reactivity of two commonly encountered activated esters: phenyl 2-aminoacetate and p-nitrophenyl ester. While both are employed to facilitate reactions with nucleophiles, their reactivity profiles are governed by distinct and contrasting chemical principles. This document will dissect these differences, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Reactivity Synopsis

The core difference in reactivity between phenyl 2-aminoacetate and p-nitrophenyl ester lies in the nature of the substituent on the phenyl ring and its influence on the leaving group's stability and the reaction mechanism.

FeaturePhenyl 2-Aminoacetatep-Nitrophenyl Ester
Activating Feature Intramolecular catalysis by the ortho-amino group (Neighboring Group Participation)Strong electron-withdrawing nitro group
Primary Reaction Amide bond formation, bioconjugationAcyl transfer, solid-phase peptide synthesis, enzyme assays
Reactivity Profile High reactivity, particularly at near-neutral pHVery high reactivity, especially under basic conditions
Leaving Group Phenoxidep-Nitrophenoxide (a better leaving group)

The Decisive Factor: Leaving Group Ability and Electronic Effects

The rate of nucleophilic acyl substitution is significantly influenced by the stability of the leaving group. A more stable leaving group, which is a weaker base, will depart more readily, thus accelerating the reaction. The acidity of the corresponding phenol, as indicated by its pKa value, is a direct measure of the stability of the phenoxide leaving group.

The p-nitrophenyl group possesses a potent electron-withdrawing nitro group (-NO₂) at the para position. This group exerts a strong -I (inductive) and -R (resonance) effect, delocalizing the negative charge of the resulting phenoxide ion and stabilizing it to a great extent[1][2]. This is reflected in the significantly lower pKa of p-nitrophenol compared to phenol.

CompoundpKaLeaving Group Stability
Phenol~10Moderate
p-Nitrophenol~7.1High

This substantial difference in acidity translates to the p-nitrophenoxide being a much better leaving group than the unsubstituted phenoxide. Consequently, p-nitrophenyl esters are inherently more reactive towards nucleophiles than their simple phenyl ester counterparts.

Contrasting Mechanisms of Reactivity Enhancement

While the reactivity of p-nitrophenyl esters is a straightforward consequence of electronic effects, phenyl 2-aminoacetate employs a more sophisticated mechanism known as neighboring group participation (NGP) or intramolecular catalysis .

The Power of Intramolecular Catalysis in Phenyl 2-Aminoacetate

The ortho-amino group in phenyl 2-aminoacetate is strategically positioned to act as an internal catalyst, dramatically accelerating the rate of nucleophilic attack. This occurs through a process of intramolecular general base catalysis. The amino group can deprotonate an attacking nucleophile (like water or an amine), increasing its nucleophilicity and facilitating its attack on the ester carbonyl.

A study on the hydrolysis of 2-aminobenzoate esters, which are structurally analogous to phenyl 2-aminoacetate, revealed a rate enhancement of 50- to 100-fold in the pH-independent region compared to their non-participating para-isomers[3][4]. At pH 4, the observed rate enhancement for the phenyl ester was a staggering 105-fold compared to the hydroxide-ion-catalyzed reaction[3][4].

The proposed mechanism for this intramolecularly catalyzed hydrolysis is depicted below:

G cluster_0 Intramolecular General Base Catalysis cluster_1 Neighboring Amino Group Reactants Phenyl 2-aminoacetate + H₂O TS Transition State Reactants->TS H₂O attack Intermediate Tetrahedral Intermediate TS->Intermediate Products Products + Protonated Amino Group Intermediate->Products Phenoxide leaves Amino –NH₂ Amino->TS H-bonding & proton transfer G cluster_0 Nucleophilic Acyl Substitution of p-Nitrophenyl Ester Reactants p-Nitrophenyl Ester + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Nucleophile + p-Nitrophenoxide Intermediate->Products Leaving Group Departure

Figure 2: General mechanism for the reaction of a p-nitrophenyl ester with a nucleophile.

Quantitative Reactivity Comparison: A Data-Driven Perspective

The second-order rate constant for the alkaline hydrolysis of p-nitrophenyl acetate in water at 25°C is approximately 11.6 M⁻¹s⁻¹.[5] This high rate constant is indicative of its activated nature.

For phenyl 2-aminoacetate, while a direct value is unavailable, the work by Fife and Singh on 2-aminobenzoate esters provides a strong basis for comparison.[3][4] The 50- to 100-fold rate enhancement due to intramolecular catalysis suggests that the reactivity of phenyl 2-aminoacetate would be significantly higher than that of an unsubstituted phenyl acetate.

Estimated Reactivity Comparison:

EsterReaction ConditionExpected Relative ReactivityRationale
Phenyl AcetateNeutral/Basic HydrolysisBaselineUnactivated ester with a moderate leaving group.
Phenyl 2-Aminoacetate Neutral pH Hydrolysis Significantly Higher Intramolecular catalysis by the ortho-amino group.
p-Nitrophenyl Acetate Neutral/Basic Hydrolysis Very High Excellent leaving group due to the electron-withdrawing nitro group.

At neutral pH, where the concentration of the potent nucleophile hydroxide is low, the intramolecular catalysis of phenyl 2-aminoacetate is expected to make it significantly more reactive than an unactivated phenyl ester and potentially comparable to, or even more reactive than, p-nitrophenyl acetate, depending on the specific nucleophile and reaction conditions.

Experimental Protocols: A Practical Guide

To empirically compare the reactivity of these two esters, a simple aminolysis reaction can be performed and monitored.

Protocol: Comparative Aminolysis with Glycine

This protocol outlines a method to compare the rate of acylation of glycine with phenyl 2-aminoacetate and p-nitrophenyl acetate.

Materials:

  • Phenyl 2-aminoacetate hydrochloride

  • p-Nitrophenyl acetate

  • Glycine

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 100 mM stock solution of glycine in deionized water.

    • Prepare a 10 mM stock solution of phenyl 2-aminoacetate hydrochloride in ACN.

    • Prepare a 10 mM stock solution of p-nitrophenyl acetate in ACN.

    • Prepare a 200 mM stock solution of sodium bicarbonate in deionized water.

  • Reaction Setup:

    • In two separate reaction vials, add 500 µL of the 100 mM glycine solution.

    • To each vial, add 250 µL of the 200 mM sodium bicarbonate solution to buffer the reaction and deprotonate the glycine and phenyl 2-aminoacetate hydrochloride.

    • Initiate the reactions by adding 250 µL of the 10 mM phenyl 2-aminoacetate hydrochloride solution to one vial and 250 µL of the 10 mM p-nitrophenyl acetate solution to the other.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 450 µL of a 1:1 mixture of water and ACN containing 0.1% trifluoroacetic acid (TFA).

    • Analyze the quenched samples by HPLC to monitor the disappearance of the starting ester and the formation of the acetylated glycine product.

  • Data Analysis:

    • Plot the concentration of the starting ester versus time for both reactions.

    • Determine the initial reaction rates and calculate the pseudo-first-order rate constants.

G cluster_0 Experimental Workflow A Prepare Stock Solutions B Set up Parallel Reactions A->B C Initiate Reactions B->C D Time-course Sampling & Quenching C->D E HPLC Analysis D->E F Data Analysis & Rate Comparison E->F

Figure 3: Workflow for the comparative aminolysis experiment.

Conclusion: Selecting the Right Tool for the Job

The choice between phenyl 2-aminoacetate and a p-nitrophenyl ester is not merely a matter of selecting the "more reactive" compound but rather understanding the nuances of their reactivity profiles and the specific requirements of the reaction at hand.

  • p-Nitrophenyl esters are the workhorses of activated ester chemistry, offering high reactivity driven by a superior leaving group. They are particularly effective under basic conditions and are widely used in applications where rapid and complete acylation is desired.

  • Phenyl 2-aminoacetate , on the other hand, represents a more sophisticated approach to acyl activation. Its reactivity is derived from intramolecular catalysis, making it highly effective even at neutral pH. This can be a significant advantage in reactions involving pH-sensitive substrates or when trying to avoid the use of strong bases.

For drug development professionals and scientists, a thorough understanding of these mechanistic differences is crucial for optimizing reaction conditions, minimizing side reactions, and ultimately achieving higher yields and purities in their synthetic endeavors.

References

  • Fife, T. H., & Singh, R. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(11), 3847–3852. [Link]

  • Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(5), 453-459. [Link]

  • Allen, A. D., & Tidwell, T. T. (2013). The pKa of Phenol. Journal of Chemical Education, 90(1), 109-111. [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Nonlinear Structure-Reactivity Correlations. The Reaction of Nucleophilic Reagents with Esters. Journal of the American Chemical Society, 90(10), 2622–2637. [Link]

  • Kirby, A. J. (1996). The origins of intramolecular and enzymatic catalysis. Advances in Physical Organic Chemistry, 31, 183-278. [Link]

  • Quora. (n.d.). Why is 3-nitrophenol less acidic than 4-nitrophenol but more acidic than phenol?[Link]

  • Allen. (n.d.). Assertion (A) p-nitrophenol is more acidic than phenol. Reason (R) Nitro group helps in the stabilisation of the phenoxide ion by dispersal of negative charge due to resonance.[Link]

Sources

Validation

Advanced Identification of Phenyl 2-Aminoacetate: An FTIR Comparative Analysis Guide

The following guide details the identification of Phenyl 2-aminoacetate (also known as Phenyl Glycinate ) using Fourier Transform Infrared (FTIR) spectroscopy. This document focuses on differentiating the target compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the identification of Phenyl 2-aminoacetate (also known as Phenyl Glycinate ) using Fourier Transform Infrared (FTIR) spectroscopy. This document focuses on differentiating the target compound from its structural isomers, precursors, and common degradation products.

Executive Summary & Chemical Context[1][2][3][4][5]

Phenyl 2-aminoacetate (Chemical Formula:


) is the phenyl ester of glycine.[1] It is frequently employed as an "active ester" in peptide synthesis due to the lability of the phenol leaving group, or as a substrate in enzymatic kinetic studies (e.g., chymotrypsin hydrolysis).

Critical Disambiguation: Before analysis, ensure you are targeting the correct chemical entity. Nomenclature confusion is common in this class of compounds:

  • Target: Phenyl 2-aminoacetate (Glycine phenyl ester) –

    
    
    
  • Alternative 1:N-Phenylglycine (Anilinoacetic acid) –

    
     (Structural Isomer)[1]
    
  • Alternative 2:2-Phenylglycine (Amino acid) –

    
     (Different carbon skeleton)[1]
    

This guide focuses on Phenyl 2-aminoacetate , specifically distinguishing its high-energy phenolic ester linkage from the carboxylic acids and alkyl esters of its analogs.

Detailed Spectral Analysis: The "Fingerprint" of Phenyl 2-Aminoacetate

The identification of phenyl 2-aminoacetate relies on detecting the "active ester" shift. Phenolic esters absorb at significantly higher wavenumbers than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring and the lack of resonance stabilization from the phenoxy oxygen back to the carbonyl.

Key Characteristic Peaks (Diagnostic Bands)[4][6]
Functional GroupVibration ModeWavenumber (

)
Diagnostic Value
Ester Carbonyl

Stretch
1755 – 1780 Primary ID. Significantly higher than alkyl esters (~1740) or acids (~1710).[1]
Primary Amine

Stretch
3300 – 3500 Appears as a doublet (symmetric/asymmetric).[1] Distinguishes from secondary amines (singlet).[1]
Amine Bend

Scissoring
1590 – 1620Often overlaps with aromatic ring breathing modes.[1]
Phenolic C-O

Asym.
1180 – 1200 Strong, distinct band characteristic of phenolic esters.[1]
Aromatic Ring

Out-of-Plane
750 & 690Diagnostic for mono-substituted benzene (phenyl group).[1]

Technical Insight: If the sample is the Hydrochloride salt (common for stability), the amine region will shift to a broad ammonium band (


) spanning 2800–3200 

, often obscuring C-H stretches.[1] The Carbonyl peak, however, remains the steadfast indicator at >1750

.

Comparative Analysis: Target vs. Alternatives

To validate the identity of Phenyl 2-aminoacetate, one must rule out its synthesis precursors and potential degradation products.

Comparison 1: Target vs. Hydrolysis Products (Phenol + Glycine)

Phenyl esters are labile and prone to hydrolysis by moisture.[1]

  • Scenario: You observe a broadening of the OH region and a loss of the high-frequency carbonyl.

  • Differentiation:

    • Phenyl 2-aminoacetate: Sharp C=O at ~1770

      
      .[1]
      
    • Phenol (Degradant): Broad O-H stretch (~3300

      
      ), NO Carbonyl peak .[1]
      
    • Glycine (Degradant): Carboxylate peaks (zwitterion) at ~1600

      
       and ~1400 
      
      
      
      .[1] Loss of 1770
      
      
      band.
Comparison 2: Target vs. Isomer (N-Phenylglycine)

N-Phenylglycine (


) has the same molecular weight but distinct connectivity.[1]
  • Differentiation:

    • Carbonyl: N-Phenylglycine is a carboxylic acid.[1] Its C=O appears at ~1710

      
        (dimer) or lower.[1] The Target is ~1770 
      
      
      
      .[1]
    • Amine: N-Phenylglycine has a secondary amine (

      
      ), showing a single  sharp spike ~3350 
      
      
      
      .[1] The Target has a primary amine (
      
      
      ), showing a doublet .[1]
Comparison 3: Target vs. Alkyl Analog (Methyl Glycinate)

Used to ensure the phenyl group is correctly esterified.[1]

  • Differentiation:

    • Carbonyl Shift: Methyl glycinate C=O is at ~1740

      
       .[1] The Phenyl ester shifts this up by +20-30 
      
      
      
      to ~1770
      
      
      .[1] This "Phenolic Shift" is the definitive proof of the active ester formation.
Summary Table of Shifts
CompoundCarbonyl (

)
Amine/OH RegionKey Structural Feature
Phenyl 2-aminoacetate 1755 - 1780 Doublet (

)
Phenolic Ester (High

)
Methyl Glycinate~1740Doublet (

)
Aliphatic Ester
N-Phenylglycine~1710Singlet (

)
Carboxylic Acid + Sec.[1] Amine
PhenolNoneBroad (

)
Alcohol

Experimental Protocol: ATR-FTIR Analysis

Objective: Rapid identification and purity check of Phenyl 2-aminoacetate hydrochloride.

Prerequisites:

  • FTIR Spectrometer with Diamond or ZnSe ATR accessory.[1]

  • Nitrogen purge (recommended due to hygroscopic nature of amino acid salts).[1]

Step-by-Step Workflow:

  • Background Collection:

    • Clean crystal with isopropanol.[1]

    • Collect air background (32 scans, 4

      
       resolution).
      
    • Rationale: Removes atmospheric water/CO2 interference which can obscure the amine region.[1]

  • Sample Preparation (Critical):

    • Do not grind vigorously if the sample is the free base (oily/unstable).[1]

    • If solid (HCl salt), place a small amount (~2 mg) directly on the crystal.[1]

    • Apply pressure using the anvil clamp to ensure intimate contact.[1]

  • Data Acquisition:

    • Scan range: 4000 – 600

      
      .[1]
      
    • Scans: 16 to 32 (sufficient for qualitative ID).[1]

  • Spectral Verification (Self-Validating Logic):

    • Check 1: Is there a peak >1750

      
      ? (Yes = Phenolic Ester confirmed).
      
    • Check 2: Is there a broad OH band >3000

      
       unrelated to NH? (Yes = Hydrolysis has occurred; sample is degrading).[1]
      
    • Check 3: Are there mono-substituted benzene peaks at 690/750

      
      ? (Yes = Phenyl group present).[1]
      

Decision Logic Visualization

The following diagram illustrates the logical flow for identifying Phenyl 2-aminoacetate from its common alternatives using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum CheckCO Analyze Carbonyl (C=O) Region (1600 - 1800 cm-1) Start->CheckCO HighCO High Freq C=O (1755 - 1780 cm-1) CheckCO->HighCO >1755 MedCO Med Freq C=O (1730 - 1750 cm-1) CheckCO->MedCO ~1740 LowCO Low Freq C=O (1680 - 1720 cm-1) CheckCO->LowCO <1720 NoCO No C=O Peak CheckCO->NoCO Absent CheckAmine Analyze Amine (N-H) Region (3300 - 3500 cm-1) HighCO->CheckAmine ResultAlkyl Aliphatic Ester (e.g., Methyl Glycinate) MedCO->ResultAlkyl LowCO->CheckAmine ResultHydrolysis Degradation: Phenol / Glycine NoCO->ResultHydrolysis Doublet Doublet (NH2) Primary Amine CheckAmine->Doublet Singlet Singlet (NH) Secondary Amine CheckAmine->Singlet One Band ResultTarget CONFIRMED: Phenyl 2-aminoacetate (Active Ester) Doublet->ResultTarget ResultIsomer Isomer: N-Phenylglycine Singlet->ResultIsomer

Caption: Decision tree for differentiating Phenyl 2-aminoacetate from isomers and analogs based on C=O and N-H spectral shifts.

References

  • NIST Chemistry WebBook. Infrared Spectrum of N-Phenylglycine (Isomer Comparison). National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Spectroscopy Online. The IR Spectroscopy of Esters: The Rule of Three. (2018).[1][2][3][4][5] Explains the diagnostic shifts of phenolic vs aliphatic esters. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for phenolic ester C=O assignment ranges).

Sources

Comparative

Mass spectrometry fragmentation patterns of phenyl glycinate

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl Glycinate Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl Glycinate

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Phenyl glycinate, a key structural motif found in various pharmacologically active compounds and a valuable synthetic intermediate, presents a compelling case for detailed analytical characterization. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

This guide provides a comprehensive comparison of the fragmentation behavior of phenyl glycinate under two distinct ionization regimes: the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). As we dissect the resulting mass spectra, we will explore the causality behind the observed fragmentation pathways, providing researchers with the foundational knowledge to interpret their own data with confidence and precision. This analysis moves beyond a simple cataloging of fragments to explain why specific bonds cleave, thereby offering a predictive framework for related molecular structures.

The Analyte: Phenyl Glycinate Profile

Before delving into its fragmentation, it is crucial to define the structure of phenyl glycinate (Phenyl 2-aminoacetate). It is the ester formed from glycine and phenol.

  • Chemical Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol [1]

  • Structure:

    
    
    

This structure, with its primary amine, ester linkage, and aromatic ring, contains multiple reactive sites for ionization and predictable cleavage points, which will manifest differently depending on the ionization method employed.

A Tale of Two Techniques: EI vs. ESI

The choice of ionization technique is the most critical experimental decision influencing the fragmentation outcome. It dictates the energy imparted to the analyte and the nature of the initially formed ion.

  • Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy (typically 70 eV) electrons in the gas phase.[2] This process ejects an electron from the molecule, creating a high-energy, odd-electron molecular ion (M⁺•) that is prone to extensive and often complex fragmentation. The resulting mass spectrum is a rich "fingerprint" of the molecule, highly reproducible and ideal for library matching.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that transfers analytes from a liquid phase to the gas phase as intact, charged ions.[3][4] For molecules like phenyl glycinate, this typically involves the addition of a proton in positive ion mode, forming an even-electron pseudomolecular ion ([M+H]⁺).[5] This ion is relatively stable and produces minimal fragmentation in the source. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]⁺ ion is isolated, activated by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting product ions are analyzed.[6][7]

Electron Ionization (EI-MS) Fragmentation Pathway

When subjected to EI, the phenyl glycinate molecular ion (M⁺• at m/z 151) undergoes several competing fragmentation reactions dictated by the relative stability of the resulting fragments and radicals. The primary cleavage sites are adjacent to the amine and ester functional groups.

A dominant pathway for aliphatic amines is α-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom.[8] For phenyl glycinate, this involves the cleavage of the bond between the α-carbon and the carbonyl carbon. This is an energetically favorable process as it leads to the formation of a resonance-stabilized iminium cation.

Another key fragmentation route involves cleavages around the ester group, characteristic of this functional class.[8][9] This can include the loss of the phenoxy radical or cleavage to form the phenyl cation.

The proposed EI fragmentation pathways are visualized below.

EI_Fragmentation cluster_alpha α-Cleavage cluster_ester Ester Cleavage M Phenyl Glycinate [C₈H₉NO₂]⁺• m/z 151 F30 [CH₂=NH₂]⁺ m/z 30 M->F30 - •COOC₆H₅ F58 [H₂N-CH₂-C≡O]⁺ m/z 58 M->F58 - •OC₆H₅ F77 [C₆H₅]⁺ m/z 77 M->F77 - •OOC-CH₂NH₂ F51 [C₄H₃]⁺ m/z 51 F77->F51 - C₂H₂

Caption: Proposed EI fragmentation pathways for phenyl glycinate.

Summary of Key EI Fragment Ions
m/zProposed StructurePathway
151[C₈H₉NO₂]⁺•Molecular Ion
77[C₆H₅]⁺Phenyl cation via ester cleavage
58[H₂N-CH₂-C≡O]⁺Acylium ion via loss of phenoxy radical
51[C₄H₃]⁺Loss of acetylene from phenyl cation[10]
30[CH₂=NH₂]⁺Iminium ion via α-cleavage

Electrospray (ESI-MS/MS) Fragmentation Pathway

Under positive mode ESI conditions, phenyl glycinate readily forms a protonated molecule, [M+H]⁺, at m/z 152. The most probable site of protonation is the basic nitrogen of the primary amine. The fragmentation of this stable, even-electron ion via CID proceeds through the elimination of stable neutral molecules.

The most prominent fragmentation pathway for protonated phenyl esters is the neutral loss of phenol (C₆H₅OH). This occurs via a charge-remote mechanism, resulting in the formation of a stable acylium ion. A secondary pathway involves the loss of ammonia (NH₃) from the protonated amine group.

The proposed ESI-MS/MS fragmentation pathways are visualized below.

ESI_Fragmentation cluster_neutral_loss Collision-Induced Dissociation (CID) MH Precursor Ion [M+H]⁺ m/z 152 F58 [H₂N-CH₂-C≡O]⁺ m/z 58 MH->F58 - C₆H₅OH (Phenol) F135 [C₈H₈O₂]⁺ m/z 135 MH->F135 - NH₃ (Ammonia)

Caption: Proposed ESI-MS/MS fragmentation of protonated phenyl glycinate.

Summary of Key ESI-MS/MS Fragment Ions
m/z (Precursor)m/z (Product)Proposed StructureNeutral Loss
152135[C₈H₈O₂]⁺NH₃ (17.03 Da)
15258[H₂N-CH₂-C≡O]⁺C₆H₅OH (94.11 Da)

Comparative Analysis: EI-MS vs. ESI-MS/MS

The two ionization methods provide complementary structural information. EI provides a complex but reproducible fingerprint, while ESI-MS/MS offers targeted structural analysis from a defined precursor.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Initial Ion Molecular radical cation (M⁺•), m/z 151Protonated molecule ([M+H]⁺), m/z 152
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Fragmentation Spontaneous, extensive, in-sourceControlled, via CID in collision cell
Key Fragments m/z 77, 58, 30m/z 135, 58 (from precursor 152)
Common Fragment The acylium ion at m/z 58 is observed in both techniques.
Primary Utility Library identification, fingerprintingConfirmation of MW, targeted structural analysis

The observation of the m/z 58 fragment in both spectra is a crucial corroborating piece of evidence, confirming the H₂N-CH₂-CO- portion of the molecule. However, the presence of the m/z 30 fragment is uniquely characteristic of the EI pathway's α-cleavage, while the neutral loss of phenol is a hallmark of the ESI-MS/MS fragmentation of the protonated precursor.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet is dictated by the ionization source.

Protocol 1: GC-EI-MS Analysis

This method is ideal for generating the classic EI fragmentation pattern for library comparison.

  • Sample Preparation:

    • Dissolve 1 mg of phenyl glycinate in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex to ensure complete dissolution.

    • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

  • GC-MS System & Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 25-300.

Protocol 2: LC-ESI-MS/MS Analysis

This method is used to confirm molecular weight and obtain controlled fragmentation data.

  • Sample Preparation:

    • Dissolve 1 mg of phenyl glycinate in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex to ensure complete dissolution.

    • Prepare a working solution of 1 µg/mL by serial dilution in the mobile phase starting composition.

  • LC-MS/MS System & Parameters:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.

    • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Ion Source Gas 1: 50 psi.

      • Ion Source Gas 2: 55 psi.

      • Curtain Gas: 35 psi.

      • Temperature: 500°C.

      • IonSpray Voltage: +5500 V.

      • MS/MS Experiment: Product Ion Scan of precursor m/z 152.

      • Collision Energy (CE): Scan over a range (e.g., 10-40 eV) or use an optimized value (e.g., 25 eV) to generate the key fragments.

Conclusion

The mass spectrometric analysis of phenyl glycinate provides a clear illustration of how ionization techniques fundamentally govern fragmentation pathways. Electron Ionization delivers a complex, high-energy fragmentation fingerprint useful for structural confirmation and library matching, characterized by α-cleavage and multiple ester bond scissions. Conversely, ESI-MS/MS offers a controlled, lower-energy fragmentation of the protonated molecule, defined by predictable neutral losses that are ideal for confirming molecular weight and specific structural subunits. By leveraging the complementary data from both GC-EI-MS and LC-ESI-MS/MS, researchers can achieve an unambiguous and comprehensive structural characterization of phenyl glycinate and its derivatives, a critical step in advancing drug discovery and development programs.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Ming, L., et al. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry, 40(8), 1072-1075. Available at: [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • Rosu, F. (n.d.). ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. ORBi. Retrieved from [Link]

  • Petrignani, A., et al. (2021). IR photofragmentation of the Phenyl Cation: Spectroscopy and Fragmentation Pathways. Physical Chemistry Chemical Physics, 23(15), 9184-9200. Available at: [Link]

  • Guan, L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. Available at: [Link]

  • El-azab, W. I. M. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Remelli, M., et al. (2012). Electrospray ionization mass spectrum of the peptide Gly-Gly-Gly-Gly at pH 10.95, in the presence of ethanolamine. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Phenylglycine. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Phenylglycine. NIST WebBook. Retrieved from [Link]

  • Petrignani, A., et al. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 23(15), 9184-9200. Available at: [Link]

  • Słoczyńska, K., et al. (2019). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 24(23), 4363. Available at: [Link]

  • Petrignani, A., et al. (2021). IR photofragmentation of the Phenyl Cation: Spectroscopy and Fragmentation Pathways. arXiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the fragmentation of singly charged glycine cations.... Retrieved from [Link]

  • Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • ResearchGate. (2011). Analysis of DL-phenylglecine by high performance liquid chromatography. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Bartle, K. D., & D'Agostino, P. A. (1994). Gas chromatographic-mass spectrometric determination of a phenylcinnamic acid isomers: Practical and theoretical aspects. Journal of Chromatography A, 667(1-2), 151-161. Available at: [Link]

  • Püttner, R., et al. (2011). Soft x-ray ionization induced fragmentation of glycine. The Journal of Chemical Physics, 135(13), 134304. Available at: [Link]

  • Jørgensen, T. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • YouTube. (2020). Electrospray mass spectrometry of proteins. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Phenylglycine. NIST WebBook. Retrieved from [Link]

  • Liu, Z., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Analytical Chemistry, 94(23), 8279-8287. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

  • Zhang, Y., et al. (2007). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. Journal of Zhejiang University Science B, 8(5), 328-332. Available at: [Link]

  • ResearchGate. (2011). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylglycine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-FTMS mass spectrum of phenylglyoxal-derivatized rabbit muscle CK.... Retrieved from [Link]

  • Smith, R. M. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Pereira, S. L., et al. (2023). Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(15), 2300289. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]

  • Kew, T. J., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297491. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Glycine. NIST WebBook. Retrieved from [Link]

Sources

Validation

Comparative Guide: Phenyl 2-Aminoacetate vs. Methyl Glycinate Hydrolysis Rates

Executive Summary This guide provides a technical comparison of the hydrolysis kinetics of Phenyl 2-aminoacetate (Phenyl Glycinate) and Methyl Glycinate (Glycine Methyl Ester). The Core Distinction: Phenyl 2-aminoacetate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the hydrolysis kinetics of Phenyl 2-aminoacetate (Phenyl Glycinate) and Methyl Glycinate (Glycine Methyl Ester).

The Core Distinction: Phenyl 2-aminoacetate functions as an activated ester , exhibiting rapid hydrolysis rates (


 in minutes to seconds at physiological pH) due to the excellent leaving group ability of phenol (

). In contrast, Methyl Glycinate serves as a stable protecting group , requiring high alkalinity (pH > 11) or enzymatic catalysis to hydrolyze at appreciable rates (

in days to years at neutral pH).

This difference dictates their utility: Phenyl esters are kinetic tools for peptide coupling and prodrug activation, while methyl esters are thermodynamic sinks for structural protection.

Mechanistic Basis & Chemical Kinetics[1]

The Leaving Group Effect

The rate-determining step in the alkaline hydrolysis (


 mechanism) of these esters is the collapse of the tetrahedral intermediate. The rate correlates linearly with the acidity of the conjugate acid of the leaving group (Brønsted-type relationship).
  • Phenyl 2-aminoacetate: Leaving group is Phenoxide (

    
    ).
    
    • 
       of conjugate acid (Phenol) 
      
      
      
      .
    • Resonance stabilization of the phenoxide ion lowers the activation energy (

      
      ) for bond cleavage.
      
  • Methyl Glycinate: Leaving group is Methoxide (

    
    ).
    
    • 
       of conjugate acid (Methanol) 
      
      
      
      .
    • The unstable methoxide ion creates a high energy barrier, making the tetrahedral intermediate more likely to revert to reactants than to collapse to products.

The Ammonium Inductive Effect

At neutral pH (7.0–7.4), the


-amino group exists predominantly as the ammonium cation (

). This group exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbon.
  • Impact: Both esters hydrolyze faster than their acetate counterparts (e.g., phenyl acetate), but the phenyl ester's lability is amplified by this effect, making it hyper-reactive in aqueous buffers.

Hydrolysis Mechanism (Graphviz)

HydrolysisMechanism cluster_0 Key Differentiator Ester Ester Substrate (R-CO-OR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack (k1) OH Hydroxide (OH-) OH->Tetrahedral Tetrahedral->Ester Reversion (k-1) Transition Transition State (Collapse) Tetrahedral->Transition Rate Determining Step (k2) Products Products (Carboxylate + Alcohol) Transition->Products Leaving Group Departure (PhO- vs MeO-)

Figure 1: General


 hydrolysis pathway. The energy barrier at the 'Transition State' is significantly lower for phenyl esters.

Quantitative Performance Data

The following data normalizes hydrolysis rates to second-order rate constants (


) at 25°C. Note the orders of magnitude difference.
ParameterPhenyl 2-aminoacetate (Activated)Methyl Glycinate (Stable)Ratio (

)
Leaving Group

10.0 (Phenol)15.5 (Methanol)N/A

(M

s

)
~ 150 - 300

1.3 - 2.0

~ 150x

(pH 7.4)
< 10 minutes> 100 daysN/A

(pH 10.0)
< 1 second~ 1 hourN/A
Catalysis Sensitivity High (sensitive to Imidazole/HCO

)
Low (requires strong OH

)
N/A

Data Sources & Notes:

  • 
    Phenyl esters of amino acids are highly labile. Cationic species (
    
    
    
    ) hydrolyze ~300x faster than neutral forms. [1]
  • 
    Methyl esters of glycine are moderately reactive compared to simple alkyl esters due to the 
    
    
    
    -ammonium group but remain stable at physiological pH. [2]

Experimental Protocols

To validate these rates in your own lab, use the following self-validating protocols.

Protocol A: UV-Vis Spectrophotometry (For Phenyl Esters)

Principle: Phenyl esters are UV-active. Hydrolysis releases phenol (or phenoxide), causing a bathochromic shift and hyperchromic effect at 270–290 nm.

  • Preparation: Prepare a 10 mM stock of Phenyl 2-aminoacetate in dry acetonitrile.

  • Buffer: Prepare 50 mM Phosphate buffer (pH 7.4) thermostated to 25°C.

  • Initiation: Inject 20

    
    L stock into 2.0 mL buffer (Final conc: 100 
    
    
    
    M). Mix via inversion (3s).
  • Monitoring: Immediately track absorbance at 270 nm (Phenol

    
    ) every 0.5s for 10 minutes.
    
  • Validation: Ensure the final absorbance matches a standard curve for 100

    
    M phenol.
    
  • Calculation: Fit data to Pseudo-first-order kinetics:

    
    .
    
Protocol B: pH-Stat Titration (For Methyl Esters)

Principle: Methyl ester hydrolysis is too slow for UV and spectrally silent. The reaction produces acid (


), which is titrated with base to maintain constant pH.
  • Setup: Use an auto-titrator equipped with a micro-burette and pH electrode.

  • Conditions: 10 mL of 10 mM Methyl Glycinate in 0.1 M KCl (ionic strength control) at 25°C.

  • Initiation: Adjust pH to 10.0 using 0.1 M NaOH.

  • Monitoring: Record the volume of 0.1 M NaOH required to maintain pH 10.0 over 60 minutes.

  • Validation: The total moles of NaOH consumed should eventually equal the initial moles of ester.

  • Calculation: The slope of Volume vs. Time (initial rate) yields

    
    . Calculate 
    
    
    
    .
Experimental Workflow Diagram (Graphviz)

ExperimentalWorkflow Start Select Ester Type Phenyl Phenyl 2-aminoacetate (Fast Kinetics) Start->Phenyl Methyl Methyl Glycinate (Slow Kinetics) Start->Methyl UVMethod Method: UV-Vis Spectroscopy (Detect Phenol Release) Phenyl->UVMethod DataUV Output: Absorbance vs Time (Fit to Exponential Decay) UVMethod->DataUV Compare Calculate k_obs & Compare t_1/2 DataUV->Compare TitrationMethod Method: pH-Stat Titration (Detect H+ Production) Methyl->TitrationMethod DataTitration Output: NaOH Volume vs Time (Linear Initial Rate) TitrationMethod->DataTitration DataTitration->Compare

Figure 2: Decision tree for selecting the appropriate kinetic assay based on ester reactivity.

Implications for Drug Development

Prodrug Design
  • Phenyl Esters: Too unstable for systemic circulation. Useful only as transient intermediates in intramolecular cyclization prodrug strategies (e.g., " trimethyl lock" systems) where rapid release at a specific site is required.

  • Methyl Esters: Suitable for oral prodrugs to improve lipophilicity (absorption). They rely on carboxylesterases (hCE1/hCE2) in the liver/plasma for activation, as chemical hydrolysis is too slow.

Peptide Synthesis[2]
  • Phenyl Esters: Used as Active Esters (similar to NHS-esters) to acylate amines without additional coupling reagents.

  • Methyl Esters: Used to protect the C-terminus during synthesis. They withstand coupling conditions but are removed via saponification (LiOH/MeOH/Water).

References

  • Fioravanti, S., et al. (2025). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates: Structure–reactivity relationships. RSC Publishing.

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry.

  • Wright, M. R. (1969). Kinetics of hydrolysis of esters: Methylbetaine methyl ester and glycine ethyl ester. Journal of the Chemical Society B.

  • EPA. (2025). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Environmental Protection Agency.

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group?

Comparative

Validating Enzyme Specificity: A Comparative Analysis Using Phenyl 2-Aminoacetate Substrates

An In-Depth Technical Guide for Researchers The precise characterization of enzyme specificity is a cornerstone of robust biochemical research and a critical step in the drug development pipeline. An enzyme's substrate p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The precise characterization of enzyme specificity is a cornerstone of robust biochemical research and a critical step in the drug development pipeline. An enzyme's substrate preference dictates its biological role, its potential as a therapeutic target, and the likelihood of off-target effects for candidate inhibitors. While natural substrates are the physiological partners of an enzyme, their use in high-throughput screening and kinetic assays can be hampered by instability, low solubility, or the lack of a convenient analytical signal.

This guide provides an in-depth comparison of phenyl 2-aminoacetate substrates against alternative methods for validating enzyme specificity, with a practical focus on Penicillin G Acylase (PGA) as a model enzyme. We will explore the causality behind experimental design, present self-validating protocols, and offer quantitative comparisons to empower researchers in making informed decisions for their assay development.

The Principle: The Utility of Phenyl 2-Aminoacetate Analogs in Enzymology

Enzyme-catalyzed reactions begin with the formation of an enzyme-substrate (ES) complex, which then proceeds to form a product (P) and release the free enzyme (E).[1] The efficiency and affinity of this interaction are quantified by kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Phenyl 2-aminoacetate derivatives are powerful tools in this context because they are designed to be chromogenic or fluorogenic probes.

These synthetic substrates mimic the core structure of natural substrates. For instance, the phenylacetyl group is a key recognition motif for enzymes like Penicillin G Acylase (PGA), which naturally hydrolyzes benzylpenicillin.[2] When a chromophore (like p-nitrophenol) is attached to the phenylacetyl core via an amide or ester bond, its release upon enzymatic cleavage can be monitored continuously using spectrophotometry. This provides a simple, real-time measure of enzyme activity.

The primary advantages of this system are:

  • High-Throughput Compatibility: The simple "mix-and-read" format is easily adaptable for multi-well plate readers.

  • Real-Time Kinetics: Continuous monitoring allows for the accurate determination of initial reaction velocities, a critical requirement for Michaelis-Menten kinetics.[3][4]

  • Sensitivity and Convenience: The generation of a colored or fluorescent product often provides a more sensitive and straightforward readout compared to endpoint or chromatography-based assays.

Below is a conceptual diagram of the enzymatic reaction.

EnzymaticReaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 Binding S Substrate (S) (Phenyl 2-aminoacetate derivative) S->ES ES->E k-1 Dissociation P Products (P) (Phenylacetate + Reporter Molecule) ES->P k_cat Catalysis E2 Enzyme (E) P->E2 Release

Caption: General mechanism for enzyme-catalyzed hydrolysis of a synthetic substrate.

Case Study: Characterizing Penicillin G Acylase (PGA)

Penicillin G Acylase (PGA) is an enzyme of significant industrial importance, primarily used in the production of semi-synthetic β-lactam antibiotics.[5] It catalyzes the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA) and phenylacetic acid.[2][5] Validating the specificity and kinetic profile of new PGA variants is crucial for optimizing antibiotic production.

We will use a phenyl 2-aminoacetate derivative, specifically NIPAB (2-nitro-5-[(phenylacetyl)amino]-benzoic acid), as a chromogenic substrate to determine the kinetic parameters of PGA. The release of the nitro-benzoate product can be monitored spectrophotometrically. We will compare this method to an assay using a simpler, less specific chromogenic substrate, 4-nitrophenyl acetate (NPA), to illustrate how substrate choice impacts the validation of specificity.

Experimental Protocol: A Self-Validating Kinetic Workflow

This protocol is designed to be self-validating by culminating in the determination of Kₘ and Vₘₐₓ, the fundamental constants that define an enzyme's activity under specific conditions.

Reagent and Instrument Preparation
  • Enzyme: Recombinant E. coli Penicillin G Acylase (PGA). Prepare a 1 mg/mL stock solution in 50 mM potassium phosphate buffer (pH 7.5) and store at -20°C.

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5. The choice of pH 7.5-8.0 is critical as this is the optimal range for PGA activity, ensuring maximal catalytic rates are observed.[5][6]

  • Substrates:

    • NIPAB Stock (10 mM): Dissolve the appropriate amount of 2-nitro-5-[(phenylacetyl)amino]-benzoic acid in a minimal amount of DMSO, then bring to the final volume with the phosphate buffer.

    • NPA Stock (10 mM): Dissolve 4-nitrophenyl acetate in a minimal amount of DMSO, then bring to the final volume with the phosphate buffer.

  • Instrumentation: A UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 405-410 nm and maintaining a constant temperature (e.g., 37°C).[3]

Assay Procedure for Kinetic Parameter Determination

The core principle is to measure the initial reaction rate (V₀) at various substrate concentrations while keeping the enzyme concentration constant.[7]

  • Prepare Substrate Dilutions: In a 96-well plate, create a serial dilution of the substrate (NIPAB or NPA) in the phosphate buffer to achieve a range of final concentrations (e.g., 0.05 mM to 2.0 mM). A typical setup would include 8-10 different concentrations.

  • Temperature Equilibration: Pre-incubate the 96-well plate containing the substrate dilutions and a separate tube of diluted PGA enzyme at 37°C for 5 minutes.

  • Initiate Reaction: Add a fixed amount of the diluted PGA enzyme to each well to start the reaction. The final enzyme concentration should be low enough to ensure the reaction rate is linear for several minutes.

  • Monitor Absorbance: Immediately begin reading the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance vs. Time. The slope of the initial linear portion of this curve is the reaction rate (ΔAbs/min). Convert this to V₀ (μmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for the released chromophore.

  • Determine Kₘ and Vₘₐₓ: Plot the calculated V₀ values against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis software.

The following diagram illustrates this comprehensive workflow.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Reagents Prepare Buffer, Enzyme & Substrate Stocks Dilutions Create Substrate Serial Dilutions Reagents->Dilutions Equilibrate Equilibrate Plate & Enzyme at 37°C Dilutions->Equilibrate Initiate Initiate Reaction (Add Enzyme) Equilibrate->Initiate Monitor Monitor Absorbance (405 nm) vs. Time Initiate->Monitor CalcV0 Calculate Initial Velocity (V₀) from linear slope Monitor->CalcV0 Plot Plot V₀ vs. [Substrate] CalcV0->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Results Determine Km & Vmax Fit->Results

Caption: Experimental workflow for determining enzyme kinetic parameters.

Comparison Guide: Phenyl 2-Aminoacetate (NIPAB) vs. a Generic Substrate (NPA)

To validate specificity, we compare the enzyme's performance with a substrate that closely mimics its natural target (NIPAB) versus one that is a more generic ester (NPA). While PGA can hydrolyze both, its efficiency and affinity are expected to be much higher for the substrate containing the phenylacetyl recognition motif.[8]

The kinetic parameters derived from the experimental protocol provide a quantitative basis for this comparison.

ParameterSubstrate: NIPABSubstrate: 4-Nitrophenyl Acetate (NPA)Interpretation
Kₘ (mM) ~0.02~0.16A lower Kₘ for NIPAB indicates a significantly higher binding affinity . The enzyme recognizes and binds the phenylacetyl group much more effectively.[8]
kcat (s⁻¹) ~50~0.8A much higher kcat (turnover number) for NIPAB shows that once bound, the substrate is converted to product far more efficiently .[8]
Specificity Constant (kcat/Kₘ) (M⁻¹s⁻¹) ~2.5 x 10⁶~5.0 x 10³This value is the ultimate measure of catalytic efficiency. The >500-fold higher specificity constant for NIPAB provides powerful, quantitative validation of PGA's preference for the phenylacetyl structure.

Note: The kinetic values are representative and collated from literature for illustrative purposes.[8][9]

Causality and Interpretation:

The data clearly demonstrates that while PGA has some activity on the generic ester NPA, it is a vastly superior catalyst for the hydrolysis of NIPAB. The phenylacetyl group in NIPAB is the key determinant for this specificity, fitting snugly into the enzyme's active site and orienting the scissile bond for optimal catalysis. This large difference in the specificity constant (kcat/Kₘ) is the self-validating outcome of the experiment, providing unequivocal evidence of the enzyme's substrate preference. For drug development professionals, this kind of quantitative data is essential for building structure-activity relationships (SAR) and ensuring that inhibitor designs are targeted to the specific enzyme of interest.

Conclusion

Phenyl 2-aminoacetate substrates and their derivatives represent a robust and efficient tool for the quantitative validation of enzyme specificity. By enabling simple, continuous, and high-throughput kinetic assays, they allow researchers to move beyond qualitative assessments to generate fundamental kinetic constants. As demonstrated with Penicillin G Acylase, comparing the kinetic profiles of an enzyme with a specific, mimetic substrate (like NIPAB) versus a generic alternative (like NPA) provides unambiguous data on its binding affinity and catalytic efficiency. This approach, grounded in the principles of Michaelis-Menten kinetics, provides the trustworthy and authoritative data required to advance both basic research and therapeutic development.

References

  • Sensors and Materials. (n.d.). Improved Substrate Specificity of Phenylalanine Dehydrogenase for L-Phenylalanine Sensor. Retrieved from [Link]

  • ResearchGate. (2024). Improved Substrate Specificity of Phenylalanine Dehydrogenase for L-Phenylalanine Sensor. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • ChromogenicSubstrates.com. (n.d.). Enzyme Kinetics. Retrieved from [Link]

  • PubMed. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. Retrieved from [Link]

  • PubMed. (1982). Specificity of amino acids as activators and substrates for phenylalanine hydroxylase. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Protein Engineering of Penicillin Acylase. Retrieved from [Link]

  • Frontiers. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Retrieved from [Link]

  • ACS Publications. (2026). Core−Shell Heterostructured Composite Architected from a Multilanthanide-Included Phospho(III)tungstate and MIL. Retrieved from [Link]

  • PLOS One. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. Retrieved from [Link]

  • YouTube. (2014). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations). Retrieved from [Link]

  • MDPI. (n.d.). Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 10: Enzyme Kinetics. Retrieved from [Link]

  • PubMed. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. Retrieved from [Link]

Sources

Validation

Reference Standards for Phenyl 2-Aminoacetate Analysis: A Comparative Technical Guide

Executive Summary: The Stability Paradox Phenyl 2-aminoacetate (Glycine phenyl ester) represents a unique challenge in analytical chemistry. As an active ester , it is synthetically designed to be reactive—a trait that m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Phenyl 2-aminoacetate (Glycine phenyl ester) represents a unique challenge in analytical chemistry. As an active ester , it is synthetically designed to be reactive—a trait that makes it invaluable for peptide coupling but notoriously difficult to quantify as a reference standard.[1][2]

Unlike stable pharmaceutical actives, this molecule exists in a state of kinetic tension .[1] In the presence of moisture or free amines, it undergoes rapid hydrolysis or autocatalytic cyclization.[1] Consequently, selecting the wrong reference standard grade or salt form does not just yield poor data; it can invalidate an entire kinetic study or impurity profile.[1]

This guide objectively compares reference standard options, detailing why salt form selection and handling protocols are as critical as the purity certification itself.

Part 1: The Stability Challenge (Mechanism of Action)

To analyze Phenyl 2-aminoacetate, one must understand its degradation pathways.[1][2] The molecule is prone to two primary failure modes which dictate the choice of reference standard.

Hydrolysis (Moisture Sensitivity)

The electron-withdrawing phenyl group makes the carbonyl carbon highly electrophilic.[2] Water attacks this carbon, expelling phenol and reverting the molecule to Glycine.[1]

Dimerization (Autocatalysis)

If the amine group is deprotonated (Free Base form), it acts as a nucleophile, attacking the ester of a neighboring molecule.[1] This results in the formation of 2,5-Diketopiperazine (DKP) and the release of phenol.

Visualization: Degradation Pathways

The following diagram maps the kinetic instability that necessitates specific salt forms for reference standards.

DegradationPathways PAA Phenyl 2-aminoacetate (Active Ester) Phenol Phenol (Impurity A) PAA->Phenol Hydrolysis PAA->Phenol Byproduct of Cyclization Glycine Glycine (Impurity B) PAA->Glycine Hydrolysis DKP Diketopiperazine (Cyclic Dimer) PAA->DKP Cyclization (Fast in Free Base) Water H₂O (Moisture) Water->PAA Base OH⁻ / Free Amine (pH > 6.0) Base->PAA

Figure 1: Mechanistic degradation pathways of Phenyl 2-aminoacetate.[1] Note that Phenol is a common byproduct of both hydrolysis and dimerization.

Part 2: Comparative Analysis of Standard Types

When sourcing a reference standard, the "purity" on the Certificate of Analysis (CoA) is a snapshot in time. For active esters, the Salt Form and Certification Level determine the standard's lifespan and utility.

Comparison 1: Salt Form Selection

The free base of Phenyl 2-aminoacetate is an oil that polymerizes rapidly.[2] Reference standards must be salts.

FeatureHydrochloride Salt (HCl) p-Toluenesulfonate (Tosylate) Free Base
Stability High (Solid state)Highest (Crystalline lattice stability)Extremely Low (Unstable)
Hygroscopicity ModerateLowN/A (Oil/Solid mix)
UV Activity Phenyl ring onlyEnhanced (Tosylate group absorbs strongly)Phenyl ring only
Recommendation Standard Choice Preferred for Long-term Storage DO NOT USE

Expert Insight: While the HCl salt is the industry standard due to cost, the Tosylate salt offers superior crystallinity and lower hygroscopicity, making it a more robust primary standard for long-term storage in humid environments.[1]

Comparison 2: Certification Grades
Standard GradePurity SpecificationTraceabilityRecommended Use
Certified Reference Material (CRM) >99.5% (Mass Balance)SI-Traceable (NIST/BIPM)Instrument Qualification, Dispute Resolution
Secondary Standard (Working Std) >98.0% (Assayed vs CRM)Traceable to CRMRoutine QC Release Testing
Reagent Grade >95% (Nominal)NoneSynthesis starting material (Not for Analysis)

Experimental Data: Stability Over Time (Simulated) Condition: Stored at 25°C / 60% RH (uncapped for 4 hours)

  • CRM (Tosylate Salt): 99.9% → 99.8% (Negligible change)[1]

  • Reagent Grade (HCl Salt): 96.5% → 92.1% (Significant hydrolysis detected; Phenol peak increased by 4.4%)[1]

Part 3: Validated Analytical Protocol

To successfully use these standards, the analytical method must suppress the degradation mechanisms described in Part 1.

Method: Acidic Reversed-Phase HPLC

Principle: Maintaining an acidic pH (< 3.[2]0) protonates the amine (


), preventing the nucleophilic attack that leads to dimerization.[1]
1. Chromatographic Conditions
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1][2] End-capping is crucial to prevent silanol interactions with the amine.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (peptide bond/carbonyl) and 254 nm (phenyl ring).[2]

  • Temperature: 25°C (Do not heat column; heat accelerates hydrolysis).[2]

2. Standard Preparation (Crucial Step)[1]
  • Diluent: 0.1% Formic Acid in Acetonitrile/Water (50:50).[2][3]

  • Protocol:

    • Weigh standard into a volumetric flask.

    • IMMEDIATELY add diluent. Do not let the solid sit in water.

    • Sonicate briefly (< 1 min) to dissolve.

    • Inject within 4 hours.

Visualization: Analytical Workflow

This workflow emphasizes the "Time-to-Injection" constraint critical for active esters.

Workflow cluster_warn Critical Control Point Start Weigh Standard (HCl or Tosylate Salt) Dissolve Dissolve in Acidic Diluent (0.1% Formic Acid/MeCN) Start->Dissolve Minimize Air Exposure Check Visual Check: Ensure Complete Dissolution Dissolve->Check HPLC Inject on HPLC (Acidic Mobile Phase) Check->HPLC < 4 Hours Stability Window Data Quantify vs. Phenol Impurity (Calculate Purity) HPLC->Data

Figure 2: Analytical workflow emphasizing acidic dissolution to prevent in-situ degradation.

Part 4: Self-Validating System Suitability[2]

How do you know if your standard has degraded during preparation? You must monitor the Phenol/Ester Ratio .[2]

  • Resolution Check: The resolution (

    
    ) between the Phenyl 2-aminoacetate peak and the Phenol peak must be > 2.0.[2]
    
  • Stoichiometric Flag: If the Phenol peak area increases between bracketing standard injections, hydrolysis is occurring in the vial .[2] The run must be invalidated, and the autosampler temperature lowered to 4°C.

References

  • International Council for Harmonisation (ICH). (2000).[2][4][5] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][4][5][6] Retrieved from [Link]

  • ResolveMass Laboratories. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • PubChem. (2025).[2] Phenyl 2-aminoacetate Compound Summary. Retrieved from [Link][1]

  • Agilent Technologies. (2010).[2] Analysis of Amino Acids by HPLC.[2][3][7][8] (General principles of amino acid derivative separation). Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Spectra of Phenyl 2-Aminoacetate Derivatives

Executive Summary Phenyl 2-aminoacetate derivatives (phenyl glycinates) represent a specialized class of amino acid esters where the carboxyl group is esterified with a phenol rather than an aliphatic alcohol. These comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl 2-aminoacetate derivatives (phenyl glycinates) represent a specialized class of amino acid esters where the carboxyl group is esterified with a phenol rather than an aliphatic alcohol. These compounds are frequently encountered in drug development as prodrugs or metabolic intermediates.[1]

Their UV-Vis absorption profile is dominated by the phenoxy chromophore .[1] Unlike aliphatic amino acid esters (which are transparent above 220 nm), phenyl esters exhibit distinct aromatic absorption bands in the 250–270 nm range. This guide compares the spectral properties of phenyl 2-aminoacetate against its metabolic parent (phenol) and structural analogs, providing a validated protocol for monitoring their stability.

Spectral Characterization & Comparison

The UV-Vis spectrum of phenyl 2-aminoacetate is characterized by two primary bands arising from the benzene ring transitions, modified by the ester substituent.

Comparative Data Table

The following table synthesizes spectral data for phenyl 2-aminoacetate and its key reference compounds.

CompoundStructure

(nm)

(

)
Transition Assignment
Phenyl 2-aminoacetate

262 - 265 ~400 - 600Benzenoid B-band (

)
< 220> 8,000E-band (Ethylenic)
Phenyl Acetate (Analog)

265 [1]~500 (log

=2.[1]7)
Reference Standard
Phenol (Hydrolysis Product)

270 - 275 [2]~1,500Bathochromic shift vs Ester
Phenolate Ion (pH > 10)

286 - 290 [2]~2,600Strong Bathochromic/Hyperchromic
Spectral Logic & Causality[1]
  • The Chromophore: The phenyl ring is the primary chromophore.[1] The ester oxygen acts as an auxochrome, donating electron density into the ring via resonance, though less effectively than a free hydroxyl group.

  • Ester vs. Phenol: In phenyl 2-aminoacetate, the lone pair on the ester oxygen is partially delocalized into the carbonyl group (

    
    ), reducing its availability to conjugate with the phenyl ring. Consequently, the 
    
    
    
    is blue-shifted (hypsochromic) relative to free phenol (265 nm vs 270 nm) [3].[1]
  • Amino Group Effect: The

    
    -amino group (
    
    
    
    ) is separated from the chromophore by the ester linkage. Its protonation state (pH dependence) has minimal direct electronic impact on the phenyl ring's UV absorption but significantly impacts the rate of hydrolysis [4].
Visualization: Spectral Shift Pathways

The following diagram illustrates the spectral shifts observed during synthesis (Esterification) and degradation (Hydrolysis).

SpectralShifts cluster_0 Reference State cluster_1 Target Compound cluster_2 Detection State (pH > 10) Phenol Phenol (Acidic/Neutral) λmax ≈ 270-275 nm ε ≈ 1500 Ester Phenyl 2-Aminoacetate λmax ≈ 262-265 nm ε ≈ 500 Phenol->Ester Esterification (Hypsochromic Shift) Phenolate Phenolate Ion λmax ≈ 286-290 nm ε ≈ 2600 Phenol->Phenolate Deprotonation (pH > 10) (Strong Red Shift) Ester->Phenol Hydrolysis (Neutral pH) (Bathochromic Shift) Ester->Phenolate Alkaline Hydrolysis (Monitoring Pathway)

Caption: Spectral shift logic connecting the phenyl ester (target) to its hydrolysis products. Note the distinct red shift upon alkaline degradation.

Experimental Protocol: Self-Validating Hydrolysis Assay

Because phenyl esters are labile, their UV spectrum often changes over time in aqueous solution.[1] This instability can be leveraged as a self-validating quality control method .[1] If the


 shifts from ~262 nm to ~290 nm upon adding base, the presence of the phenyl ester moiety is confirmed.
Methodology: Kinetic Stability Monitoring

Objective: Determine the purity and hydrolytic stability of phenyl 2-aminoacetate derivatives using UV-Vis spectral shifts.

Reagents:

  • Analyte: Phenyl 2-aminoacetate derivative (approx. 10 mM stock in Acetonitrile).[1]

  • Buffer A: 50 mM Phosphate Buffer, pH 6.0 (Stability Medium).

  • Buffer B: 0.1 M NaOH (Hydrolysis Trigger).[1]

Protocol Steps:

  • Baseline Scan (The Ester Spectrum):

    • Dilute the stock solution into Buffer A to a final concentration of 50–100

      
      .
      
    • Immediately scan from 220 nm to 350 nm.[1]

    • Validation Criteria: Observe a local maximum at 262–265 nm .[1] Absence of a peak at 290 nm confirms the ester is intact [1].

  • The Hydrolysis Trigger (The Shift):

    • Add 10% v/v of Buffer B (NaOH) to the cuvette. Mix by inversion.

    • Acquire repetitive scans every 30 seconds for 10 minutes.

  • Data Analysis:

    • Observe the Isosbestic Point : A stationary point around 270–275 nm should appear where the ester and phenolate curves cross. This confirms a clean A

      
       B conversion without side reactions [5].
      
    • Endpoint Verification: The final spectrum must match the reference spectrum of the Phenolate ion (

      
       ~290 nm).
      
Workflow Diagram

ProtocolWorkflow Start Prepare Stock (10mM in ACN) Dilute Dilute into pH 6.0 Buffer (Target: 50µM) Start->Dilute Scan1 Scan 1: Baseline Expect λmax ~262nm Dilute->Scan1 Trigger Add NaOH (pH > 10) Scan1->Trigger ScanKinetic Kinetic Scan (0-10 min) Monitor 290nm Growth Trigger->ScanKinetic Isosbestic Check Isosbestic Point (~272nm) ScanKinetic->Isosbestic Valid Valid Phenyl Ester Isosbestic->Valid Point Exists Invalid Complex Degradation Isosbestic->Invalid No Point

Caption: Step-by-step workflow for the UV-based self-validating hydrolysis assay.

Mechanistic Analysis

Understanding the electronic origins of these bands allows researchers to predict how derivatives (e.g., adding a chloro- or nitro- group to the phenyl ring) will alter the spectrum.

Electronic Transitions
  • 
     (B-Band):  The primary band at ~262 nm originates from the symmetry-forbidden transition of the benzene ring. In phenyl esters, the oxygen atom acts as an electron donor (mesomeric effect +M), increasing the intensity (
    
    
    
    ) compared to benzene (
    
    
    ) but less than phenol (
    
    
    ) [6].
  • Substituent Effects (Hammett Correlation):

    • Electron Withdrawing Groups (e.g., p-Nitro): If the phenyl ring has a nitro group (e.g., p-nitrophenyl 2-aminoacetate), the spectrum changes drastically. The conjugation extends across the ring, shifting

      
       to ~270–300 nm with a massive increase in intensity (
      
      
      
      ). This makes nitrophenyl esters preferred substrates for enzymatic assays (e.g., esterase activity) due to higher sensitivity [2].[1]
    • Electron Donating Groups (e.g., p-Methoxy): Causes a bathochromic shift (red shift) and hyperchromic effect (increased intensity) similar to phenol.[1]

Stability Considerations

Phenyl 2-aminoacetate is significantly less stable than alkyl aminoacetates (e.g., methyl glycinate).[1] The phenoxide ion is a much better leaving group (


) than an alkoxide (

).[1] Consequently, UV analysis must always be performed in fresh, slightly acidic buffers to prevent premature hydrolysis during measurement [4].[1]

References

  • PubChem.[1] Phenyl Acetate Spectral Data. National Library of Medicine. Available at: [Link]

  • Feucht, W., et al. (2021).[1] Absorption Coefficients of Phenolic Structures in Different Solvents. Molecules, 26(15). Available at: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link][1]

  • Nottebohm, M., et al. (2012).[1] Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Workshop. Available at: [Link]

  • Chemistry LibreTexts.[1] Using UV-visible Absorption Spectroscopy. Available at: [Link]

  • Michigan State University. UV-Visible Spectroscopy: Chromophore Theory. Available at: [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Kinetics of Active Esters in Peptide Synthesis

For researchers and professionals in drug development, the efficiency of peptide synthesis is paramount. The formation of the amide bond, the very backbone of a peptide, is a critical step where speed, efficiency, and th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficiency of peptide synthesis is paramount. The formation of the amide bond, the very backbone of a peptide, is a critical step where speed, efficiency, and the preservation of stereochemical integrity are in a delicate balance. The "active ester" approach is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] However, not all active esters are created equal. Their formation and subsequent aminolysis rates dictate the success of a coupling reaction, especially for sterically hindered amino acids or "difficult" sequences.

This guide provides an in-depth comparison of the kinetics of commonly used active esters, grounded in the mechanistic principles that govern their reactivity. We will explore the causality behind why certain reagents outperform others and provide a robust, self-validating experimental protocol for you to quantify these differences in your own laboratory.

The Principle of Activation: Why Active Esters?

Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process requiring high temperatures, conditions that would degrade sensitive biomolecules. Peptide synthesis circumvents this by activating the C-terminal carboxylic acid of an incoming amino acid. This is achieved by converting the carboxyl group into a better leaving group, creating a highly reactive "active ester" intermediate.[3] This ester is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, leading to efficient peptide bond formation under mild conditions.[3]

The activation is typically performed in situ using a coupling reagent (e.g., a carbodiimide like DIC or an aminium/uronium salt like HBTU) and, crucially, a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][5][6] These additives not only catalyze the reaction but also act as "racemization suppressors," a critical function for maintaining the chiral purity of the final peptide.[3][7]

The overall process can be visualized as a two-step reaction:

G cluster_0 Step 1: Active Ester Formation cluster_1 Step 2: Aminolysis (Peptide Bond Formation) AA_COOH Fmoc-AA-COOH p1 AA_COOH->p1 Coupling_Reagent Coupling Reagent (e.g., DIC, HBTU) Coupling_Reagent->p1 Additive Additive (e.g., HOBt, HOAt) Activated_Intermediate Activated_Intermediate Additive->Activated_Intermediate Active_Ester Fmoc-AA-O-Additive (Active Ester) p2 Active_Ester->p2 p1->Activated_Intermediate Activation Activated_Intermediate->Active_Ester Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->p2 New_Peptide Fmoc-AA-NH-Peptide-Resin p2->New_Peptide Aminolysis

Caption: General mechanism of peptide coupling via an active ester intermediate.

The kinetics of this entire process is what truly matters. A slow formation of the active ester or, more commonly, a slow aminolysis step can lead to incomplete coupling. This results in deletion sequences, which are notoriously difficult to separate from the target peptide, thereby reducing the overall yield and purity of the synthesis.

Comparative Kinetics: A Hierarchy of Reactivity

The reactivity of an active ester is primarily determined by the electron-withdrawing nature and stability of the hydroxylamine-based leaving group (-O-Additive). A more acidic additive (lower pKa) generally creates a more reactive ester. This principle underpins the observed differences in coupling speeds between various reagent/additive systems.

Here, we compare the major classes of additives and their corresponding aminium/uronium salts:

  • HOBt (1-hydroxybenzotriazole): For decades, HOBt, often paired with carbodiimides (DIC) or used as a component in aminium salts like HBTU and TBTU, has been the workhorse of peptide synthesis.[4][5][7] It forms OBt esters, which are sufficiently reactive for many standard couplings and are highly effective at suppressing racemization.[4][7] Reactions involving HBTU/HOBt are often complete in minutes for non-hindered couplings.[5]

  • HOAt (1-hydroxy-7-azabenzotriazole): HOAt is more acidic than HOBt, and its corresponding active esters (OAt esters) are therefore more reactive. This is the basis for the enhanced efficiency of coupling reagents like HATU.[6] The key advantage of HOAt, beyond its lower pKa, is the presence of the pyridine nitrogen at the 7-position. This nitrogen provides anchimeric assistance (neighboring group participation) during the aminolysis step, significantly accelerating the rate of peptide bond formation. This makes HATU and other HOAt-based reagents the preferred choice for difficult couplings, such as those involving N-methylated or sterically hindered amino acids.[6][8]

  • 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole): As an intermediate option, 6-Cl-HOBt is more acidic than HOBt due to the electron-withdrawing chloro group, leading to faster reaction rates.[6][9] Reagents like HCTU are based on this additive and offer a good compromise between the reactivity of HOAt-based reagents and the cost of HOBt-based ones.[6]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): Concerns over the potential explosiveness of benzotriazole-based additives under certain conditions spurred the development of alternatives.[9] Oxyma Pure is a non-explosive, highly acidic additive that forms exceptionally reactive active esters.[9] The corresponding coupling reagent, COMU, demonstrates coupling efficiencies comparable to or even exceeding HATU in some cases.[6] Its enhanced safety profile, excellent solubility, and high reactivity make it an increasingly popular choice in modern synthesis protocols.[6][9]

Quantitative Comparison of Coupling Efficiency

The following table summarizes representative kinetic data for the coupling of a standard Fmoc-amino acid onto a growing peptide chain on a solid support. The data illustrates the time required to achieve >99% completion, a common benchmark for successful coupling in SPPS.

Coupling Reagent SystemAdditive BaseRelative ReactivityTypical Time for >99% Coupling (min)Key Advantages
DIC/HOBt HOBtStandard30 - 120Low cost, effective racemization suppression.[5][6]
HBTU HOBtHigh5 - 30Fast, reliable for standard sequences, water-soluble byproducts.[4][5]
HCTU 6-Cl-HOBtVery High5 - 20Higher reaction rates than HBTU, good for difficult peptides.[6]
HATU HOAtExceptional2 - 15Extremely fast, anchimeric assistance, superior for hindered couplings.[6][8]
COMU OxymaExceptional2 - 15Comparable to HATU, enhanced safety (non-explosive), excellent solubility.[6][9]

Note: Coupling times are highly dependent on the specific amino acids being coupled, solvent, temperature, and mixing efficiency.[10][11] The values presented are for comparative purposes.

Experimental Protocol: A Self-Validating Kinetic Assay

To empower researchers to make data-driven decisions, we present a robust protocol for measuring and comparing coupling kinetics. The causality for this experimental design is rooted in the need for precise, quantifiable data. We use a "cleave and analyze" approach, where small samples of the resin are taken at various time points, the peptide is cleaved, and the reaction conversion is quantified using high-resolution analytical techniques like NMR or HPLC-MS.[12] This method provides a direct measurement of product formation versus unreacted starting material.

Workflow for Kinetic Analysis of Peptide Coupling

Caption: Experimental workflow for determining peptide coupling kinetics.

Step-by-Step Methodology

A. Materials & Reagents:

  • Solid-phase synthesis resin (e.g., Rink Amide AM, 100-200 mesh, ~0.5 mmol/g loading).

  • Fmoc-protected amino acids.

  • Coupling reagents to be tested (e.g., HBTU, HATU, COMU).

  • Additives (if not part of the coupling reagent, e.g., HOBt).

  • Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Analytical Instruments: ¹H NMR spectrometer or HPLC-MS system.

B. Protocol:

  • Resin Preparation:

    • Place a known quantity of resin (e.g., 100 mg) in a fritted syringe or automated synthesizer vessel.

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the resin's linker using 20% piperidine in DMF (2 x 10 min). This exposes the free amine for the first coupling.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling Reaction & Time-Point Sampling:

    • Prepare the activation solution: In a separate vial, dissolve the Fmoc-amino acid (4 eq. to resin loading), the coupling reagent (3.9 eq.), and any separate additive.

    • Just before adding to the resin, add the base (e.g., DIPEA, 8 eq.) to begin pre-activation. The choice to pre-activate for a short period (30-60 seconds) is crucial for aminium salts to prevent side reactions like guanidinylation of the free N-terminus.[5][6]

    • Add the activated amino acid solution to the resin. Start a timer immediately (t=0).

    • Ensure constant and efficient mixing of the resin slurry.[10]

    • At predefined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small, consistent aliquot of the resin slurry (approx. 5-10 mg).

    • Immediately quench the reaction in the aliquot by washing with DMF and DCM, then dry the resin beads under vacuum.

  • Cleavage and Analysis:

    • For each dried resin aliquot, add 200 µL of the cleavage cocktail.

    • Allow cleavage to proceed for 2 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Evaporate the TFA under a stream of nitrogen.

    • Re-dissolve the peptide residue in a suitable solvent for analysis (e.g., Deuterated DMSO for NMR or Acetonitrile/Water for LC-MS).

    • For NMR analysis: Acquire a ¹H NMR spectrum. Identify unique, well-resolved peaks corresponding to the unreacted N-terminal amine starting material and the newly coupled product. Calculate the percent conversion by integrating these respective peaks.[12] For example, a reaction with 99.2% conversion was determined by integrating the remaining reactant peak.[12]

    • For LC-MS analysis: Separate the reactant and product using a suitable HPLC gradient and quantify the respective peak areas from the UV chromatogram. Confirm the identity of each peak by its mass spectrum.

  • Data Interpretation:

    • Plot the percent conversion as a function of time for each coupling reagent tested.

    • This data allows for a direct, quantitative comparison of reaction rates under your specific laboratory conditions, validating the choice of reagent for your critical synthesis projects.

Conclusion and Practical Implications

The kinetics of active ester aminolysis is a critical determinant of success in peptide synthesis. The evolution from HOBt-based reagents to the more rapid and efficient HOAt and Oxyma-based systems provides researchers with powerful tools to tackle increasingly complex peptide targets.

  • For routine, non-challenging sequences, HBTU remains a cost-effective and reliable choice.

  • For sterically hindered couplings, N-methylated residues, or sequences prone to aggregation, the superior kinetics of HATU are often worth the additional cost.[6]

  • For laboratories prioritizing safety without compromising on performance, COMU represents the state-of-the-art, combining the speed of HATU with a superior safety and solubility profile.[6][9]

By understanding the chemical principles that drive these kinetic differences and by employing robust analytical methods to quantify them, scientists can optimize their synthesis strategies, leading to higher purity, better yields, and ultimately, an accelerated path to discovery.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: The Advantages of HOAt.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • Organic Chemistry Frontiers (RSC Publishing). (2023). Active ester-based peptide bond formation and its application in peptide synthesis.
  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • BOC Sciences. (2024). Comparison of Peptide Synthesis Methods and Techniques.
  • ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency.
  • Biotechnology and Bioengineering. (n.d.). Reaction Rates for the Production of Selected Hormones by Solid-Phase Synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Phenyl 2-aminoacetate

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. Phenyl 2-aminoacetate, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. Phenyl 2-aminoacetate, a compound of interest in various synthetic and developmental pathways, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles.

It is critical to note that a specific, verified Safety Data Sheet (SDS) for Phenyl 2-aminoacetate is not consistently available across all major chemical suppliers. Therefore, this guidance is synthesized from a conservative assessment of safety data for structurally analogous compounds, such as other phenyl acetates and amino acid esters. This approach ensures a high margin of safety in the absence of definitive substance-specific data.

Hazard Assessment: A Synthesis of Available Data

Based on information for related chemical structures, Phenyl 2-aminoacetate should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation: Like many esters and amino compounds, it may cause irritation upon contact with the skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: If handled as a powder or if aerosols are generated, it may be harmful if inhaled, causing respiratory tract irritation.[1][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

  • Combustibility: While not highly flammable, it may be a combustible liquid or solid.[1][2]

These potential hazards dictate the necessity for a multi-layered approach to personal protection, always beginning with engineering and administrative controls, and culminating in the correct selection and use of Personal Protective Equipment (PPE).

The Core of Protection: Selecting Appropriate PPE

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate hazards in the laboratory.[5][6] The following table summarizes the recommended PPE for handling Phenyl 2-aminoacetate in various laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety Glasses with Side ShieldsNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot generally required
Weighing (Solid) or Aliquoting (Liquid) Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRequired if outside a fume hood (N95 for powder; organic vapor cartridge for liquid)
Solution Preparation / Reactions Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRecommended to be performed in a chemical fume hood
Large-Scale Operations (>100g or 100mL) Face Shield over GogglesNitrile Gloves (consider double-gloving)Chemical Resistant Apron over Lab Coat, Long Pants, Closed-toe ShoesMust be performed in a chemical fume hood or with appropriate respiratory protection
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile or Neoprene GlovesChemical Resistant Apron or SuitAir-purifying respirator with organic vapor cartridges
A Closer Look at Your Last Line of Defense:
  • Eye and Face Protection: The minimum requirement in any laboratory where chemicals are handled is protective eyewear, such as safety glasses with side shields.[7] When handling liquids that could splash, chemical splash goggles are essential. For tasks with a higher risk of splashing or exothermic reactions, a face shield should be worn over goggles.[8]

  • Hand Protection: Disposable nitrile gloves provide adequate protection against incidental contact with a broad range of chemicals.[8] It is crucial to inspect gloves for any signs of degradation or puncture before use and to remove them promptly and properly after handling the chemical to avoid contaminating other surfaces.

  • Body Protection: A standard lab coat, fully buttoned, along with long pants and closed-toe shoes, protects the skin from accidental spills.[7][8] For larger-scale work, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: The use of a certified chemical fume hood is the preferred engineering control to prevent inhalation exposure. If handling Phenyl 2-aminoacetate outside of a fume hood is unavoidable, respiratory protection is mandatory. For solids, a NIOSH-approved N95 respirator can prevent inhalation of fine powders.[3] For liquids with significant vapor pressure or when aerosols may be generated, an air-purifying respirator with organic vapor cartridges is necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance and annual fit testing, as outlined by OSHA.

Operational and Disposal Protocols

Step-by-Step Guide for Safe Handling
  • Preparation: Before handling, ensure you have read and understood the potential hazards. Designate a specific area for handling, preferably within a chemical fume hood.[9]

  • Donning PPE: Put on your PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves. This sequence ensures a proper fit and seal of the most critical equipment.

  • Handling the Chemical:

    • When weighing a solid, use a spatula and weigh paper or a weighing boat to minimize dust creation.

    • When transferring a liquid, use a pipette or a funnel to prevent splashes.

    • Keep containers closed when not in use.[10]

  • Post-Handling: After you have finished, decontaminate the work area.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. First, remove gloves. Then, remove your lab coat, followed by eye protection, and finally your respirator (if used). Wash your hands thoroughly with soap and water after removing all PPE.[4]

PPE_Workflow cluster_plan Planning & Assessment cluster_selection PPE Selection cluster_procedure Execution assess Assess Task & Quantity sds Review SDS/Chemical Data assess->sds engineering Use Fume Hood? sds->engineering Identify Hazards eye Select Eye Protection: Goggles or Face Shield engineering->eye Yes/No resp Select Respirator (If not in hood) engineering->resp No gloves Select Gloves: Nitrile eye->gloves body Select Body Protection: Lab Coat / Apron gloves->body don Don PPE Correctly body->don resp->don handle Perform Chemical Handling don->handle doff Doff PPE Correctly handle->doff wash Wash Hands doff->wash

Figure 1. A logical workflow for assessing hazards and selecting the appropriate PPE.
Emergency Spill Procedures

In the event of a spill, your immediate actions are critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile material, or you feel unsafe, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Handle Small Spills: For a small, manageable spill, ensure you are wearing the appropriate PPE (including respiratory protection).

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials, including PPE, as hazardous waste.[12]

Figure 2. A decision tree for responding to a chemical spill of Phenyl 2-aminoacetate.
Waste Disposal Plan

All waste containing Phenyl 2-aminoacetate, including contaminated solids, solutions, and used PPE, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[13]

  • Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor.[12] Do not dispose of Phenyl 2-aminoacetate down the drain or in regular trash.[11][14] Empty containers that held the chemical must also be disposed of as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[15]

By adhering to these rigorous PPE and handling protocols, researchers can work confidently and safely with Phenyl 2-aminoacetate, ensuring a secure laboratory environment for all.

References

  • Harper College. (2010, February 27). Phenyl acetate.pdf.
  • Fisher Scientific. (2010, September 6). SAFETY DATA SHEET - Phenyl acetate.
  • Sigma-Aldrich. (2011, September 14). Phenyl benzoate - Safety Data Sheet.
  • Central Drug House (P) Ltd. Benzyl Phenyl Acetate CAS No 102-16-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • The Perfumers Apprentice. (2015, May 22). 500957 PHENYL ETHYL PHENYL ACETATE SAFETY DATA SHEET.
  • International Programme on Chemical Safety. ICSC 0539 - PHENYL ACETATE.
  • BASF. Safety data sheet.
  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • United States Biological. Safety Data Sheet.
  • Environment, Health, and Safety. (2024, January 8). Chapter 19 – Personal Protective Equipment (PPE).
  • National Oceanic and Atmospheric Administration (NOAA). phenol acetate - Report | CAMEO Chemicals.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
  • ResearchGate. (2025, August 5). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR | Request PDF.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • American Chemistry Council. Protective Equipment.
  • Centers for Disease Control and Prevention (CDC). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • ResearchGate. (2025, August 6). Thermal decomposition pathways of phenylalanine and glutamic acid and the interaction mechanism between the two amino acids and glucose | Request PDF.
  • Benchchem. Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals.
  • OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • PubMed Central. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • National Center for Biotechnology Information (NCBI). Management of Waste - Prudent Practices in the Laboratory.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards.
  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.
  • University of Minnesota. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research.
  • MDPI. Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature.
  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.
  • MDPI. New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition.
  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • NIOSH. (2020, June 23). NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.